Kaspar
Beschreibung
BenchChem offers high-quality Kaspar suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Kaspar including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C26H34N4O2 |
|---|---|
Molekulargewicht |
434.6 g/mol |
IUPAC-Name |
8-[4-(4-quinolin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C26H34N4O2/c31-24-19-26(11-3-4-12-26)20-25(32)30(24)14-6-5-13-28-15-17-29(18-16-28)23-10-9-21-7-1-2-8-22(21)27-23/h1-2,7-10H,3-6,11-20H2 |
InChI-Schlüssel |
TWQHGBJNKVFWIU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NC5=CC=CC=C5C=C4 |
Synonyme |
8-(4-(4-(2-quinolinyl)-1-piperazinyl)butyl)-8-azaspiro(4.5)decane-7,9-dione kaspa |
Herkunft des Produkts |
United States |
KASP Genotyping: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kompetitive Allele-Specific PCR (KASP™) is a highly accurate and flexible endpoint genotyping technology used for single nucleotide polymorphism (SNP) and insertion/deletion (InDel) detection.[1][2][3] Its cost-effectiveness and high-throughput capabilities have established it as a foundational tool in various fields, including agrigenomics, clinical research, and drug development.[2][4] This guide provides an in-depth technical overview of the KASP genotyping chemistry, experimental protocols, and data analysis.
Core Principles of KASP Technology
KASP genotyping is based on competitive allele-specific PCR, utilizing a unique FRET (Fluorescence Resonance Energy Transfer) cassette system for signal generation.[1][4] The technology enables the bi-allelic scoring of SNPs and InDels at a specific locus.[1][2] The key to its specificity lies in the competitive binding of two allele-specific forward primers.[1][5]
The KASP reaction is comprised of three essential components:
-
KASP Assay Mix : This contains three non-labelled oligonucleotides: two allele-specific forward primers and one common reverse primer.[1][2] Each allele-specific primer is designed with a unique tail sequence.[1]
-
KASP Master Mix : A universal reagent mix containing two FRET cassettes (one labeled with FAM™ dye and the other with HEX™ dye), Taq polymerase, free nucleotides (dNTPs), MgCl2 in an optimized buffer solution, and a ROX™ passive reference dye.[1][6]
-
Template DNA : The genomic DNA of interest containing the SNP or InDel to be genotyped.[2]
The KASP Genotyping Mechanism
The KASP genotyping process is a dynamic, multi-step reaction that occurs during thermal cycling.
-
Allele-Specific Amplification (PCR Round 1) : In the initial PCR cycle, one of the two allele-specific forward primers binds to the denatured DNA template at the SNP site.[1][2] This binding is competitive; the primer with the matching allele at its 3' end will preferentially bind and be extended by Taq polymerase.[1] The common reverse primer also binds and extends, resulting in the amplification of the target region and the incorporation of the unique tail sequence from the allele-specific primer into the newly synthesized DNA strand.[1][2]
-
FRET Cassette Integration (Subsequent PCR Rounds) : In the following rounds of PCR, the complementary sequence to the unique tail is generated.[1] This allows the corresponding FRET cassette, which is complementary to the tail sequence, to bind.[1]
-
Signal Generation : The FRET cassettes contain a fluorophore and a quencher. When the cassette is in its unbound state, the quencher suppresses the fluorescence of the fluorophore.[1] Upon binding to the newly synthesized DNA, the fluorophore is released from the quencher, leading to a detectable fluorescent signal.[1][6]
-
Genotype Determination :
-
Homozygous Genotype : If the DNA sample is homozygous for one allele, only one of the allele-specific primers will bind, leading to the amplification of only one of the tailed amplicons. Consequently, only one type of FRET cassette will bind and fluoresce (either FAM or HEX).[1]
-
Heterozygous Genotype : If the sample is heterozygous, both allele-specific primers will bind to their respective alleles. This results in the amplification of both tailed amplicons and the binding of both FAM and HEX FRET cassettes, generating a mixed fluorescent signal.[1]
-
Below is a diagram illustrating the KASP reaction mechanism.
Experimental Protocol
A typical KASP genotyping experiment follows a straightforward workflow from sample preparation to data analysis.
Reagent and Sample Preparation
The quality and quantity of the template DNA are crucial for successful KASP genotyping.
| Parameter | Recommendation |
| DNA Quantity | 5 - 50 ng per reaction (genome size dependent)[7] |
| DNA Purity | Standard PCR quality; can tolerate some inhibitors with dilution[7] |
| Plate Formats | 96, 384, and 1536-well plates[3][7] |
| Controls | Include No Template Controls (NTCs) on each plate[7][8] |
| Minimum Samples | A minimum of 22 DNA samples is recommended for robust cluster analysis[8] |
KASP Reaction Mix Preparation
It is essential to prepare a bulk KASP reaction mix containing the KASP Assay Mix and KASP Master Mix before dispensing it to the DNA samples.
| Component | Volume for 10µL Reaction (96-well) | Volume for 5µL Reaction (384-well) |
| KASP Master Mix (2X) | 5.0 µL | 2.5 µL |
| KASP Assay Mix | 0.14 µL | 0.07 µL |
| DNA Template + H₂O | 5.0 µL | 2.5 µL |
| Final MgCl₂ Concentration | 2.5 mM[7] | 2.5 mM[7] |
Thermal Cycling Conditions
KASP utilizes a two-step PCR protocol. The following is a standard thermal cycling program.
| Step | Temperature | Time | Number of Cycles | Purpose |
| Activation | 94°C | 15 minutes | 1 | Hot-start Taq polymerase activation |
| Denaturation | 94°C | 20 seconds | \multirow{2}{}{10} | DNA denaturation |
| Annealing/Extension | 61-55°C (dropping 0.6°C per cycle) | 60 seconds | Primer annealing and extension | |
| Denaturation | 94°C | 20 seconds | \multirow{2}{}{26+} | DNA denaturation |
| Annealing/Extension | 55°C | 60 seconds | Primer annealing and extension |
Table adapted from LGC, Biosearch Technologies documentation.[7]
If distinct genotyping clusters are not obtained, additional PCR cycles can be performed.
| Step | Temperature | Time | Number of Cycles |
| Denaturation | 94°C | 20 seconds | \multirow{2}{*}{3} |
| Annealing/Extension | 57°C | 60 seconds |
Table adapted from LGC, Biosearch Technologies documentation.[7]
Plate Reading
After thermal cycling, the plate must be cooled to below 40°C before performing an end-point fluorescent read on a FRET-capable plate reader or qPCR instrument.[7][8] Reading at elevated temperatures can lead to poor data quality.[7]
| Fluorophore | Excitation (nm) | Emission (nm) |
| FAM™ | 485 | 520 |
| HEX™ | 535 | 556 |
| ROX™ | 575 | 610 |
Table adapted from LGC, Biosearch Technologies documentation.[7][9]
Data Analysis and Interpretation
KASP genotyping data is visualized using a cluster plot, which is a Cartesian plot of the fluorescence values from each sample.[5][10]
-
The FAM fluorescence is typically plotted on the x-axis.
-
The HEX fluorescence is typically plotted on the y-axis.
The resulting plot will show distinct clusters of data points, each corresponding to a specific genotype:
-
Homozygous Allele 1 (FAM) : Samples will cluster along the x-axis, showing a high FAM signal and a low HEX signal.[5]
-
Homozygous Allele 2 (HEX) : Samples will cluster along the y-axis, indicating a high HEX signal and a low FAM signal.[5]
-
Heterozygous : These samples will cluster between the two homozygous groups, exhibiting both FAM and HEX fluorescence.[5]
-
No Template Controls (NTCs) : These should cluster at the origin, showing no fluorescence.[10]
The clear separation of these clusters allows for the accurate assignment of genotypes to each sample.[10]
Conclusion
KASP genotyping offers a powerful, flexible, and cost-effective solution for SNP and InDel analysis. Its robust chemistry, straightforward workflow, and simple data interpretation make it an invaluable tool for researchers and scientists in a wide range of applications. With a greater than 99.8% accuracy rate, KASP provides reliable and high-quality genotyping data.[2]
References
- 1. integratedbreeding.net [integratedbreeding.net]
- 2. How does KASP work | LGC, Biosearch Technologies [biosearchtech.com]
- 3. SNP Genotyping: The KASP Assay | Springer Nature Experiments [experiments.springernature.com]
- 4. Kompetitive allele specific PCR - Wikipedia [en.wikipedia.org]
- 5. lifomics.com [lifomics.com]
- 6. lifomics.com [lifomics.com]
- 7. sheffield.ac.uk [sheffield.ac.uk]
- 8. primetech.co.jp [primetech.co.jp]
- 9. cerealsdb.uk.net [cerealsdb.uk.net]
- 10. m.youtube.com [m.youtube.com]
Principle of Kompetitive Allele-Specific PCR technology
An In-depth Technical Guide to Kompetitive Allele-Specific PCR (KASP) Technology
For Researchers, Scientists, and Drug Development Professionals
Core Principles of KASP Technology
Kompetitive Allele-Specific PCR (KASP) is a homogeneous, fluorescence-based genotyping technology used for single nucleotide polymorphism (SNP) and insertion/deletion (InDel) detection.[1][2][3][4] Its mechanism relies on competitive allele-specific amplification and fluorescence resonance energy transfer (FRET) for signal generation.[3][4]
The "kompetitive" nature of KASP stems from the competition between two allele-specific forward primers for binding to the template DNA at the SNP site.[2] This competition enhances the specificity of the reaction by reducing non-specific amplification.[2]
The core components of a KASP reaction are:
-
KASP Assay Mix : This contains three primers: two allele-specific forward primers and one common reverse primer. Each forward primer has a unique tail sequence that is complementary to a FRET cassette.[3][4][5]
-
KASP Master Mix : This universal mix contains two FRET cassettes (one labeled with FAM dye and the other with HEX dye), a specially developed Taq polymerase, free nucleotides (dNTPs), and an optimized buffer solution containing MgCl2.[3][4][5][6] The Master Mix may also contain a ROX passive reference dye for signal normalization.[2][4][5]
-
Template DNA : The genomic DNA of interest containing the SNP or InDel to be genotyped.
The KASP genotyping process can be broken down into the following key steps:
-
Allele-Specific Amplification (PCR Round 1 & 2) : In the initial PCR cycles, one of the allele-specific forward primers binds to the template DNA, depending on the allele present at the SNP site. The common reverse primer also binds and extension occurs, leading to the incorporation of the unique tail sequence from the forward primer into the newly synthesized DNA strand.[3][4]
-
Signal Generation (Subsequent PCR Rounds) : In later PCR cycles, the complementary sequence to the unique tail is generated. The FRET cassettes in the Master Mix, which consist of a fluorophore and a quencher, recognize and bind to these newly synthesized tail sequences. This binding separates the fluorophore from the quencher, resulting in a fluorescent signal.[3][4]
-
Genotype Determination : If the DNA sample is homozygous for one allele, only one type of fluorescent signal (either FAM or HEX) will be generated. If the sample is heterozygous, a mixed signal from both FAM and HEX will be produced.[4] An endpoint fluorescent read is performed to determine the genotype.[3]
Quantitative Performance Data
KASP technology is known for its high accuracy and robustness. The following table summarizes key performance metrics.
| Performance Metric | Reported Value | Source(s) |
| Accuracy | > 99.8% | [3][5][7] |
| SNP & InDel Assay Conversion Rate | > 90% | [3][5][8] |
| Genotyping Error Rate | 0.7 - 1.6% | [9] |
Experimental Protocols
KASP Assay Design
Successful KASP genotyping starts with robust assay design. Here are the general guidelines:
-
Sequence Submission : Provide at least 50 base pairs of flanking sequence on each side of the target SNP or InDel.[9][10] The polymorphism should be clearly indicated using square brackets, e.g., [A/G].[9][10]
-
Polymorphism Types : KASP assays can be designed for:
-
Assay Validation Criteria : A successfully validated KASP assay should meet the following criteria:
-
No amplification in the no-template control (NTC) samples.[11]
-
Clear separation of three distinct genotyping clusters (two homozygous and one heterozygous).[11]
-
A sample call rate greater than 90%.[11]
-
Minor allele frequency should be greater than 2% unless the allele is known to be of very low frequency.[11]
-
KASP Reaction Setup
The following tables provide recommended reagent volumes for setting up KASP reactions in 96-well and 384-well plates.
Table 3.2.1: KASP Reaction Mix Preparation (per reaction)
| Component | Volume for 10 µL reaction (96-well) | Volume for 5 µL reaction (384-well) |
| 2x KASP Master Mix | 5.0 µL | 2.5 µL |
| KASP Assay Mix | 0.14 µL | 0.07 µL |
| Template DNA (5-50 ng) | 5.0 µL | 2.5 µL |
| Total Volume | 10.0 µL | 5.0 µL |
Note: It is recommended to prepare a master mix of the KASP Master Mix and KASP Assay Mix for the total number of reactions plus a 10% excess to account for pipetting inaccuracies.[2]
Table 3.2.2: DNA Template Requirements
| Parameter | Recommendation | Source(s) |
| DNA Concentration | 5-50 ng per reaction (genome size dependent) | [8] |
| Minimum Final DNA Concentration | 2.5 ng/µL (based on human genome size) | [2] |
| Minimum Number of Samples | 22 DNA samples + 2 No-Template-Controls (NTCs) for robust cluster analysis | [8] |
KASP Thermal Cycling Protocol
KASP chemistry utilizes a touchdown PCR protocol. The standard thermal cycling conditions are detailed below. Note that specific qPCR instruments may have slightly different recommended protocols.[12][13]
Table 3.3.1: Standard KASP Thermal Cycling Conditions
| Stage | Step | Temperature | Time | Cycles |
| 1 | Activation | 94°C | 15 minutes | 1 |
| 2 | Denaturation | 94°C | 20 seconds | 10 |
| Annealing/Extension | 61°C (dropping 0.6°C per cycle) | 60 seconds | ||
| 3 | Denaturation | 94°C | 20 seconds | 26 |
| Annealing/Extension | 55°C | 60 seconds | ||
| 4 | Plate Read | <40°C | - | 1 |
Important: The final plate read must be performed below 40°C as the fluorescent signal is temperature-sensitive.[1][2]
Data Analysis and Interpretation
KASP genotyping data is visualized as a cluster plot, where each data point represents an individual sample.[6][14][15]
-
X-axis : Fluorescence signal from the FAM dye.
-
Y-axis : Fluorescence signal from the HEX dye.
The interpretation of the cluster plot is as follows:
-
Homozygous for Allele 1 (FAM) : Samples will cluster along the X-axis, showing a high FAM signal and a low HEX signal.[6][14]
-
Homozygous for Allele 2 (HEX) : Samples will cluster along the Y-axis, showing a high HEX signal and a low FAM signal.[6][14]
-
Heterozygous : Samples will cluster between the two homozygous groups, exhibiting a signal from both FAM and HEX dyes.[6][14]
-
No-Template Control (NTC) : These samples should cluster at the origin (0,0) as they should not generate any fluorescence.[6]
Mandatory Visualizations
KASP Principle Workflow
Caption: The core principle of KASP technology, from reaction components to genotype analysis.
KASP Experimental Workflow
Caption: A step-by-step experimental workflow for KASP genotyping.
References
- 1. primetech.co.jp [primetech.co.jp]
- 2. primetech.co.jp [primetech.co.jp]
- 3. How does KASP work | LGC, Biosearch Technologies [biosearchtech.com]
- 4. integratedbreeding.net [integratedbreeding.net]
- 5. lifomics.com [lifomics.com]
- 6. lifomics.com [lifomics.com]
- 7. KASP genotyping assays, PCR-based genotyping | LGC, Biosearch Technologies [biosearchtech.com]
- 8. sheffield.ac.uk [sheffield.ac.uk]
- 9. sheffield.ac.uk [sheffield.ac.uk]
- 10. biosearchassets.blob.core.windows.net [biosearchassets.blob.core.windows.net]
- 11. Assay design for KASP chemistry | LGC, Biosearch Technologies [biosearchtech.com]
- 12. KASP Genotyping Protocols | LGC, Biosearch Technologies [biosearchtech.com]
- 13. manuals.plus [manuals.plus]
- 14. biosearchassets.blob.core.windows.net [biosearchassets.blob.core.windows.net]
- 15. youtube.com [youtube.com]
An In-depth Technical Guide to KASP Chemistry for SNP Genotyping
For Researchers, Scientists, and Drug Development Professionals
Kompetitive Allele-Specific PCR (KASP) is a robust and flexible high-throughput genotyping technology used for single nucleotide polymorphism (SNP) and insertion/deletion (InDel) detection.[1][2][3] Its cost-effectiveness and high accuracy have established it as a benchmark technology in various fields, including agricultural genomics, clinical research, and drug development.[1][4] This guide provides a comprehensive overview of the core principles of KASP chemistry, detailed experimental protocols, and data interpretation.
The Core Principle: Kompetitive Allele-Specific PCR
KASP technology is based on a unique form of competitive allele-specific PCR.[1][5] The genotyping reaction relies on the competition of two allele-specific forward primers and a common reverse primer to amplify a specific DNA locus containing the SNP.[3][5]
The KASP reaction mixture consists of three main components:
-
KASP Assay Mix : This contains two allele-specific forward primers and one common reverse primer. Each forward primer is designed to be specific to one of the two alleles of the target SNP and carries a unique 18-base pair tail sequence.[1][5]
-
KASP Master Mix : A universal reagent mix containing two FRET (Fluorescence Resonance Energy Transfer) cassettes, a modified Taq polymerase, dNTPs, and a passive reference dye (ROX™) in an optimized buffer solution.[5][6] One FRET cassette is labeled with FAM™ dye and the other with HEX™ dye.[5][7]
-
Template DNA : Purified DNA from the samples to be genotyped.[1]
The bi-allelic discrimination is achieved through the competitive binding of the allele-specific primers.[1] If the DNA sample is homozygous for one allele, only the corresponding primer will bind and amplify, leading to the generation of a single fluorescent signal. If the sample is heterozygous, both primers will bind and amplify, resulting in a mixed fluorescent signal.[1]
The KASP Reaction Mechanism
The KASP genotyping process occurs over several rounds of PCR, leading to the generation of a fluorescent signal that is read at the end of the reaction (end-point genotyping).[1][8]
Experimental Protocol
A typical KASP genotyping experiment involves DNA preparation, reaction setup, thermal cycling, and fluorescence reading.
DNA Sample Preparation
High-quality DNA is crucial for successful KASP genotyping. The quantity of DNA required depends on the genome size of the organism.[4][9]
| Parameter | Recommendation |
| DNA Purity | Should be suitable for standard PCR. |
| DNA Concentration (Human Genome) | 5-50 ng per reaction.[10][11] |
| Final DNA Concentration in Reaction | Minimum of 2.5 ng/µL.[8][12] |
| DNA Diluent | 10mM Tris-HCl pH 8.3 or PCR-grade water.[13] |
KASP Reaction Setup
KASP reactions are typically performed in 96-, 384-, or 1536-well plates.[4][11] The following tables provide reagent volumes for 96- and 384-well plates.
Table 1: KASP Reaction Assembly for Wet DNA [12]
| Component | 10 µL Reaction (96-well) | 5 µL Reaction (384-well) |
| KASP Master Mix (2X) | 5.0 µL | 2.5 µL |
| KASP Assay Mix (72X) | 0.14 µL | 0.07 µL |
| DNA Template | 4.86 µL | 2.43 µL |
| Total Volume | 10 µL | 5 µL |
Table 2: KASP Reaction Assembly for Dried DNA [12]
| Component | 10 µL Reaction (96-well) | 5 µL Reaction (384-well) |
| KASP Master Mix (2X) | 5.0 µL | 2.5 µL |
| KASP Assay Mix (72X) | 0.14 µL | 0.07 µL |
| Water | 4.86 µL | 2.43 µL |
| Total Volume | 10 µL | 5 µL |
Note: When using dried DNA, water is added to the genotyping mix to ensure the KASP Master Mix is at a final 1X concentration.[10]
Thermal Cycling Conditions
KASP utilizes a two-step touchdown PCR protocol.[12]
Table 3: Standard KASP Thermal Cycling Protocol [12]
| Step | Temperature | Duration | Cycles |
| Enzyme Activation | 94°C | 15 minutes | 1 |
| Touchdown PCR | 94°C | 20 seconds | 10 |
| 61°C (dropping 0.6°C per cycle) | 60 seconds | ||
| Amplification | 94°C | 20 seconds | 26 |
| 55°C | 60 seconds |
Some assays with high or low GC content may require alternative cycling conditions.[12]
Plate Reading and Data Analysis
After thermal cycling, the plate is read in a FRET-capable plate reader or qPCR machine at a temperature below 40°C.[8] The data is then visualized on a cluster plot, with FAM fluorescence on the x-axis and HEX fluorescence on the y-axis.[7][14]
-
Homozygous Allele 1 (FAM) : High FAM signal, low HEX signal.
-
Homozygous Allele 2 (HEX) : Low FAM signal, high HEX signal.
-
Heterozygous : Intermediate signals for both FAM and HEX.
-
No Template Control (NTC) : No signal, located at the origin.[7]
Experimental Workflow
The following diagram illustrates the overall workflow for a KASP genotyping experiment.
Quantitative Performance Data
KASP technology is known for its high accuracy and reliability.
| Performance Metric | Value |
| Accuracy | > 99.8%[1] |
| SNP and InDel Assay Conversion Rate | > 90%[1] |
| Genotyping Error Rate | 0.7 - 1.6%[3] |
| Callable Genotypes | > 90%[5] |
Troubleshooting
Common issues in KASP genotyping can often be resolved by addressing the following factors:
-
DNA Quality and Quantity : Ensure DNA is of sufficient quality and concentration.[9] Contaminants or degradation can inhibit the reaction.
-
Reaction Setup : Verify correct pipetting and reagent concentrations.[8][9] Inconsistent pipetting can lead to poor results.
-
Thermal Cycling Conditions : Ensure the correct cycling program is used.[9]
-
Plate Reading : The plate must be read below 40°C for accurate data analysis.[8]
For assays with high GC content, the addition of DMSO to the reaction mix may be beneficial.[9] If genotyping clusters are not well-defined, additional PCR cycles can be performed.[10]
Conclusion
KASP chemistry provides a powerful and versatile tool for SNP and InDel genotyping. Its simplicity, cost-effectiveness, and high accuracy make it suitable for a wide range of applications, from large-scale screening projects to routine laboratory assays. By understanding the core principles and adhering to the detailed protocols outlined in this guide, researchers can effectively implement KASP technology to achieve reliable and reproducible genotyping results.
References
- 1. How does KASP work | LGC, Biosearch Technologies [biosearchtech.com]
- 2. SNP Genotyping: The KASP Assay | Springer Nature Experiments [experiments.springernature.com]
- 3. Kompetitive allele specific PCR - Wikipedia [en.wikipedia.org]
- 4. cerealsdb.uk.net [cerealsdb.uk.net]
- 5. integratedbreeding.net [integratedbreeding.net]
- 6. researchgate.net [researchgate.net]
- 7. lifomics.com [lifomics.com]
- 8. primetech.co.jp [primetech.co.jp]
- 9. primetech.co.jp [primetech.co.jp]
- 10. sheffield.ac.uk [sheffield.ac.uk]
- 11. sheffield.ac.uk [sheffield.ac.uk]
- 12. KASP Genotyping Assays FAQs | LGC, Biosearch Technologies [biosearchtech.com]
- 13. dna.uga.edu [dna.uga.edu]
- 14. youtube.com [youtube.com]
An In-depth Technical Guide to the Core Components of the KASP Genotyping Assay
For Researchers, Scientists, and Drug Development Professionals
The Kompetitive Allele Specific PCR (KASP) genotyping assay is a robust, cost-effective, and flexible homogeneous fluorescent genotyping system. It is widely utilized for single nucleotide polymorphism (SNP) and insertion/deletion (InDel) genotyping across a diverse range of applications in research, agriculture, and clinical diagnostics. This guide provides a detailed overview of the core components, underlying principles, and experimental protocols of the KASP genotyping assay.
Principle of the KASP Genotyping Assay
The KASP technology is based on competitive allele-specific PCR. The core principle involves the use of two competing allele-specific forward primers and a common reverse primer to amplify a specific locus in the target DNA. The discrimination between alleles is achieved by the specific binding of the 3'-end of the allele-specific primers. The subsequent signal generation is based on Fluorescence Resonance Energy Transfer (FRET).
Key Components of the KASP Reaction
The KASP genotyping system is comprised of two primary components: the KASP Assay Mix and the KASP Master Mix.[1][2][3]
KASP Assay Mix
The KASP Assay Mix is specific to the SNP or InDel being targeted and contains three unlabeled primers:[1][3][4]
-
Two Allele-Specific Forward Primers: Each forward primer is designed to be specific to one of the two alleles at the target locus. The 3'-end of the primer corresponds to the SNP. A unique 18-base tail sequence is added to the 5'-end of each allele-specific primer. These tail sequences are different for each of the two allele-specific primers and are complementary to the sequences of the FRET cassettes in the KASP Master Mix.[3][4][5][6]
-
One Common Reverse Primer: This primer is designed to bind to a conserved sequence downstream of the SNP locus.
KASP Master Mix
The KASP Master Mix is a universal reagent that can be used with any KASP Assay Mix. It contains all the other necessary components for the PCR reaction and signal detection:[1][3][4][5]
-
Two FRET Cassettes: These are partially double-stranded DNA molecules. One cassette is labeled with FAM™ fluorophore and the other with HEX™ fluorophore. Each cassette has a quencher molecule that suppresses the fluorescence when the cassette is intact. The single-stranded region of the FRET cassette is complementary to one of the unique tail sequences of the allele-specific forward primers.[3][5][6]
-
Taq Polymerase: A specially modified version of Taq polymerase is used, which is chemically inactivated until the hot-start activation step of the PCR.[5]
-
dNTPs, MgCl₂, and Buffer: These are standard PCR components provided in an optimized buffer solution.[3][4]
-
ROX™ Passive Reference Dye: This dye is included for normalization of fluorescent signals between wells, correcting for variations in liquid volume.[4]
The KASP Genotyping Mechanism: A Step-by-Step Workflow
The KASP genotyping process can be broken down into three main stages: PCR amplification and signal generation, and endpoint fluorescence reading.
PCR Amplification and Signal Generation
The KASP reaction occurs in a thermal cycler and involves the following key steps:
-
Denaturation: The double-stranded genomic DNA is denatured into single strands.
-
Annealing and Extension (Round 1): In the first round of PCR, one of the allele-specific forward primers and the common reverse primer anneal to the target DNA. If the allele-specific primer perfectly matches the SNP, it will be extended by the Taq polymerase, incorporating its unique tail sequence into the newly synthesized DNA strand.[2]
-
Subsequent PCR Rounds: In the following rounds, the newly synthesized strands serve as templates. The reverse primer generates a complementary copy of the tail sequence. This complementary tail sequence is then available for the FRET cassette to bind.[4]
-
Signal Generation: When the FRET cassette, with its fluorophore and quencher, binds to the complementary tail sequence on the amplified DNA, the 5'-exonuclease activity of the Taq polymerase cleaves the cassette. This separates the fluorophore from the quencher, resulting in a fluorescent signal.[6] The type of fluorescent signal (FAM or HEX) depends on which allele-specific primer was incorporated.
Endpoint Fluorescence Reading and Genotype Calling
After the PCR is complete, the plate is read in a FRET-capable plate reader at a temperature below 40°C.[7] The software then plots the FAM fluorescence intensity on the x-axis and the HEX fluorescence intensity on the y-axis. The samples will cluster into three groups, allowing for accurate genotype calling:
-
Homozygous for Allele 1: High FAM signal, low HEX signal.
-
Homozygous for Allele 2: Low FAM signal, high HEX signal.
-
Heterozygous: Intermediate FAM and HEX signals.
-
No Template Control (NTC): Very low FAM and HEX signals.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for setting up a KASP genotyping reaction.
Table 1: KASP Reaction Mix Components per Well
| Component | 96-Well Plate (10 µL Reaction) | 384-Well Plate (5 µL Reaction) |
| 2x KASP Master Mix | 5.0 µL | 2.5 µL |
| KASP Assay Mix | 0.14 µL | 0.07 µL |
| Template DNA | 4.86 µL | 2.43 µL |
| Total Volume | 10.0 µL | 5.0 µL |
| Data sourced from LGC, Biosearch Technologies documentation.[5][8] |
Table 2: Recommended DNA Concentration
| Parameter | Recommendation |
| DNA Concentration | 5-50 ng per reaction |
| Minimum Final DNA Concentration | 2.5 ng/µL (based on human genome size) |
| Note: The optimal DNA quantity may vary depending on the genome size of the organism.[1][5][7] |
Table 3: Standard KASP Thermal Cycling Protocol
| Step | Temperature | Duration | Cycles |
| Hot-Start Activation | 94°C | 15 minutes | 1 |
| Denaturation | 94°C | 20 seconds | \multirow{2}{}{10 (Touchdown)} |
| Annealing/Extension | 61-55°C (dropping 0.6°C per cycle) | 60 seconds | |
| Denaturation | 94°C | 20 seconds | \multirow{2}{}{26} |
| Annealing/Extension | 55°C | 60 seconds | |
| Data sourced from LGC, Biosearch Technologies documentation.[5] |
Table 4: KASP Assay Performance Metrics
| Metric | Typical Value |
| Accuracy | >99.8% |
| Call Rate (in-house validated assays) | >95% |
| SNP to Assay Conversion Rate | >90% |
| Data sourced from LGC, Biosearch Technologies and peer-reviewed publications.[2][9][10][11] |
Detailed Experimental Protocol
This section provides a generalized workflow for performing a KASP genotyping experiment.
DNA Sample Preparation
-
DNA Extraction: Extract high-quality genomic DNA from the samples of interest.
-
Quantification and Quality Control: Determine the concentration and purity of the extracted DNA using a spectrophotometer or fluorometer.
-
Normalization: Dilute the DNA samples to the desired working concentration (e.g., 5-50 ng/µL).
-
Plating: Dispense the normalized DNA samples into a 96- or 384-well PCR plate. Include at least two no-template controls (NTCs) containing only water or buffer.[7]
Reaction Setup
-
Prepare the KASP Genotyping Mix: In a separate tube, prepare the KASP genotyping mix by combining the KASP Master Mix and the specific KASP Assay Mix. Refer to Table 1 for the appropriate volumes. It is recommended to prepare a master mix for all reactions to ensure consistency.
-
Dispense the Genotyping Mix: Add the KASP genotyping mix to each well of the PCR plate containing the DNA samples.
-
Seal the Plate: Securely seal the PCR plate with an optically clear adhesive seal to prevent evaporation during thermal cycling.
-
Centrifuge: Briefly centrifuge the plate to ensure all reagents are collected at the bottom of the wells.
Thermal Cycling
-
Load the Thermal Cycler: Place the prepared PCR plate into a thermal cycler.
-
Run the KASP Protocol: Program the thermal cycler with the appropriate KASP cycling conditions as detailed in Table 3.
Data Acquisition and Analysis
-
Endpoint Reading: After the thermal cycling is complete, cool the plate to below 40°C and read the fluorescence in a FRET-capable plate reader.
-
Data Analysis: Import the fluorescence data into a suitable genotyping analysis software. The software will generate a cluster plot, and genotypes can be assigned based on the clustering pattern of the samples. If clusters are not well-defined, additional PCR cycles may be performed.[12]
Conclusion
The KASP genotyping assay is a powerful and versatile tool for SNP and InDel analysis. Its core strength lies in its simple, two-component system that enables highly accurate and robust genotyping. By understanding the fundamental principles of competitive allele-specific PCR and FRET-based signal generation, researchers can effectively implement this technology to achieve their genotyping goals. The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for the successful application of the KASP genotyping assay in a laboratory setting.
References
- 1. sheffield.ac.uk [sheffield.ac.uk]
- 2. How does KASP work | LGC, Biosearch Technologies [biosearchtech.com]
- 3. researchgate.net [researchgate.net]
- 4. integratedbreeding.net [integratedbreeding.net]
- 5. KASP Genotyping Assays FAQs | LGC, Biosearch Technologies [biosearchtech.com]
- 6. researchgate.net [researchgate.net]
- 7. primetech.co.jp [primetech.co.jp]
- 8. Development and Validation of KASP Assays for the Genotyping of Racing Performance-Associated Single Nucleotide Polymorphisms in Pigeons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KASP Genotyping Assays FAQs | LGC, Biosearch Technologies [biosearchtech.com]
- 10. researchgate.net [researchgate.net]
- 11. foliabiologica.lf1.cuni.cz [foliabiologica.lf1.cuni.cz]
- 12. sheffield.ac.uk [sheffield.ac.uk]
KASP Technology in Agrigenomics: A Technical Guide to Accelerating Plant Breeding
For Researchers, Scientists, and Drug Development Professionals
Kompetitive Allele-Specific PCR (KASP™) has emerged as a pivotal genotyping technology, significantly impacting the fields of agrigenomics and plant breeding. Its cost-effectiveness, high-throughput capabilities, and flexibility have established it as a global benchmark for single nucleotide polymorphism (SNP) and insertion/deletion (InDel) genotyping. This technical guide provides an in-depth overview of the KASP technology, its core principles, detailed experimental protocols, and its diverse applications in accelerating crop improvement.
Core Principles of KASP Technology
KASP technology is a fluorescence-based genotyping method that relies on competitive allele-specific PCR. The core of the technology lies in the specific binding of primers to target DNA sequences, enabling the differentiation of alleles at a specific locus. The reaction mixture contains three key components: the template DNA, a KASP Assay Mix, and a universal KASP Master Mix.
The KASP Assay Mix is specific to the targeted SNP or InDel and contains three primers: two allele-specific forward primers and one common reverse primer. Each of the allele-specific forward primers is designed to recognize one of the two alleles and possesses a unique tail sequence.
The KASP Master Mix is a universal reagent that includes two FRET (Fluorescence Resonance Energy Transfer) cassettes, a Taq polymerase, dNTPs, and an optimized buffer solution. Each FRET cassette corresponds to one of the unique tail sequences on the allele-specific forward primers and is labeled with a specific fluorescent dye (typically FAM™ and HEX™).
The genotyping process unfolds through a series of PCR cycles. In the initial rounds, the allele-specific primers compete to bind to the template DNA. Successful binding and extension incorporate the unique tail sequence into the amplicon. In subsequent cycles, the complementary sequence to this tail is generated, allowing the corresponding FRET cassette to bind and release its fluorophore from a quencher, thereby generating a fluorescent signal. The specific signal generated (FAM, HEX, or a combination of both) indicates the genotype of the sample (homozygous for allele 1, homozygous for allele 2, or heterozygous).
Data Presentation: KASP in Comparison
The selection of a genotyping platform is a critical decision in any plant breeding program, with factors such as accuracy, call rate, and cost playing a significant role. KASP technology has been extensively benchmarked against other common SNP genotyping platforms, such as TaqMan® and rhAmp™. The following tables summarize key performance metrics from comparative studies, providing a clear overview for easy comparison.
| Performance Metric | KASP™ | TaqMan® | rhAmp™ | Reference |
| Assay Design Success Rate | 49/50 | 39/50 | 49/50 | [1][2][3][4] |
| Amplification Rate | 93.5% | 93% | 97% | [1][2][3][4] |
| Allele Call Quality | 98% | 98% | 97% | [1][2][3][4][5] |
| Genotype Concordance (KASP vs. Other) | - | 82.17% | 86.10% | [3][4][5] |
Table 1: Comparative performance of KASP, TaqMan, and rhAmp SNP genotyping platforms in hexaploid wheat.[1][2][3][4][5]
| Parameter | KASP™ | TaqMan® | rhAmp™ | Reference |
| Relative Cost per Sample | Moderate | High | Low | [1][2][3][4] |
| Assay Design Flexibility (InDel size) | High (no upper size limit) | Low (<6 bps) | High | [3][4] |
| DNA Input Requirement | Higher | Lower | Lower | [3] |
Table 2: Cost and flexibility comparison of KASP, TaqMan, and rhAmp genotyping platforms.[1][2][3][4]
Experimental Protocols
A generalized protocol for performing a KASP genotyping assay is provided below. It is important to note that specific parameters may need to be optimized based on the crop species and the specific SNP being assayed.
DNA Extraction and Quantification
High-quality genomic DNA is crucial for successful KASP genotyping. DNA can be extracted from fresh leaf tissue, seeds, or other plant materials using standard protocols. The extracted DNA should be quantified using a spectrophotometer or a fluorometric method to ensure it meets the required concentration for the assay. The DNA quality should be assessed, with an A260/A280 ratio of ~1.8 and an A260/A230 ratio of >1.5 being desirable.
KASP Reaction Setup
The KASP reaction is typically set up in a 96- or 384-well PCR plate format. The reaction for a single well is prepared as follows:
| Component | Volume (5 µL reaction) | Final Concentration |
| KASP Master Mix (2X) | 2.5 µL | 1X |
| KASP Assay Mix (20X) | 0.07 µL | 0.2X |
| Template DNA (10-20 ng/µL) | 2.43 µL | 5-10 ng |
| Total Volume | 5.0 µL |
Table 3: KASP reaction components for a 5 µL total volume.
Note: It is recommended to prepare a master mix of the KASP Master Mix and KASP Assay Mix to ensure accurate dispensing into each well.
Thermal Cycling Conditions
The KASP reaction is performed in a thermal cycler using a specific "touchdown" PCR protocol. This protocol starts with a high annealing temperature that is gradually decreased over several cycles, which enhances the specificity of the primer binding.
| Step | Temperature (°C) | Time | Cycles |
| Activation | 94 | 15 min | 1 |
| Touchdown PCR | 10 | ||
| Denaturation | 94 | 20 sec | |
| Annealing/Extension | 61-55 (dropping 0.6°C/cycle) | 60 sec | |
| Amplification | 26 | ||
| Denaturation | 94 | 20 sec | |
| Annealing/Extension | 55 | 60 sec |
Table 4: Standard KASP thermal cycling protocol.
Data Analysis and Interpretation
Following thermal cycling, the fluorescence of each well is measured using a FRET-capable plate reader or a real-time PCR machine. The raw fluorescence data is then plotted on a scatter plot, with the FAM signal on the x-axis and the HEX signal on the y-axis. The data points will form distinct clusters corresponding to the three possible genotypes:
-
Homozygous for Allele 1 (FAM): Cluster along the x-axis.
-
Homozygous for Allele 2 (HEX): Cluster along the y-axis.
-
Heterozygous: Cluster in the middle of the plot.
-
No Template Control (NTC): Cluster at the origin (0,0).
Genotype calls are made by assigning each data point to one of these clusters.
Visualizing KASP Workflows
The following diagrams, generated using the DOT language, illustrate the core KASP genotyping workflow and its application in a marker-assisted selection (MAS) program.
Caption: The KASP genotyping workflow from sample preparation to data analysis.
Caption: Application of KASP in a marker-assisted backcrossing program.
Applications of KASP in Agrigenomics and Plant Breeding
The versatility and efficiency of KASP technology have led to its widespread adoption in various aspects of plant science research and breeding.
-
Marker-Assisted Selection (MAS): KASP is extensively used in MAS to select for desirable traits such as disease resistance, drought tolerance, and improved yield. By developing KASP markers tightly linked to the genes controlling these traits, breeders can efficiently screen large populations at early growth stages, significantly accelerating the breeding cycle.
-
Quantitative Trait Locus (QTL) Mapping: KASP facilitates the fine mapping of QTLs to identify candidate genes of interest. Its ability to genotype a large number of individuals for a specific set of markers is crucial for narrowing down the genomic regions associated with complex traits.
-
Germplasm Characterization and Management: KASP markers are valuable tools for assessing the genetic diversity within germplasm collections. This information is essential for identifying unique alleles, managing genetic resources, and selecting parents for breeding programs.
-
Quality Control (QC): In seed production and breeding programs, KASP is used for quality control to ensure the genetic purity and identity of varieties. This helps in preventing contamination and maintaining the integrity of breeding lines.
-
Gene Pyramiding: KASP markers enable the efficient stacking of multiple desirable genes into a single variety. This is particularly important for developing crops with resistance to multiple diseases or tolerance to various abiotic stresses.
References
- 1. Comparison of TaqMan, KASP and rhAmp SNP genotyping platforms in hexaploid wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Comparison of TaqMan, KASP and rhAmp SNP genotyping platforms in hexaploid wheat | Semantic Scholar [semanticscholar.org]
- 3. journals.plos.org [journals.plos.org]
- 4. Comparison of TaqMan, KASP and rhAmp SNP genotyping platforms in hexaploid wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of TaqMan, KASP and rhAmp SNP genotyping platforms in hexaploid wheat | PLOS One [journals.plos.org]
KASP for Detecting Single Nucleotide Polymorphisms and Indels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Kompetitive Allele-Specific PCR (KASP™) is a highly accurate and flexible endpoint genotyping technology used for the detection of Single Nucleotide Polymorphisms (SNPs) and insertions/deletions (Indels).[1][2] Its cost-effectiveness and high-throughput capabilities have made it a benchmark technology in various fields, including crop improvement, medical research, and pharmaceutical development.[3][4] This guide provides an in-depth technical overview of the KASP technology, from its core principles to data analysis, to empower researchers in their genotyping endeavors.
Core Principles of KASP Technology
KASP is a PCR-based technology that utilizes competitive allele-specific amplification to differentiate between alleles of a specific SNP or Indel.[5][6][7] The ingenuity of the KASP chemistry lies in its universal reporting system, which eliminates the need for expensive, dual-labeled probes for each specific assay.[8]
The KASP reaction consists of three core components:
-
Test DNA: The genomic DNA containing the SNP or Indel of interest.
-
KASP Assay Mix: This mix is specific to the target SNP/Indel and contains three unlabeled primers: two allele-specific forward primers and one common reverse primer.[6][7][9] Each of the allele-specific forward primers has a unique tail sequence at its 5' end.[6][9]
-
KASP Master Mix: A universal reagent mix containing all other necessary components for the PCR reaction. This includes a specially modified Taq polymerase, dNTPs, buffer, and two universal fluorescently labeled reporter cassettes.[9][10] One cassette is labeled with FAM™ dye and the other with HEX™ dye.[6][9] These cassettes also contain a quencher molecule that suppresses the fluorescent signal when the cassette is intact.[9]
The bi-allelic discrimination is achieved through the competitive binding of the two allele-specific forward primers during the PCR process.[6][7] If the DNA sample is homozygous for one allele, only the corresponding primer will bind and amplify, leading to the generation of a single fluorescent signal.[6] If the sample is heterozygous, both primers will bind and amplify, resulting in a mixed fluorescent signal.[6]
The KASP Genotyping Workflow
The KASP genotyping process is a straightforward workflow that can be broken down into four main stages: reaction setup, thermal cycling, fluorescence reading, and data analysis.
Experimental Workflow Diagram
Caption: The KASP genotyping workflow from reaction setup to genotype calling.
Molecular Mechanism of KASP
The generation of the fluorescent signal in a KASP reaction is a multi-step process that occurs during thermal cycling.
KASP Molecular Mechanism Diagram
Caption: The molecular mechanism of signal generation in a KASP reaction.
In the initial PCR rounds, the allele-specific primers bind to the target DNA and are extended, incorporating their unique tail sequences into the newly synthesized strands.[6][7] In subsequent rounds, the complementary sequence to this tail is generated.[6][11] This newly synthesized complementary tail sequence then serves as a binding site for the universal fluorescently labeled reporter cassette.[6][11] Upon binding, the fluorophore is separated from the quencher, leading to the emission of a fluorescent signal.[6]
Quantitative Performance Data
KASP technology is known for its high accuracy and reliability. The following table summarizes key performance metrics.
| Performance Metric | Reported Value | Source(s) |
| Accuracy | >99.8% | [7][8][12][13][14] |
| Genotyping Error Rate | 0.7 - 1.6% | [3][4][5] |
| SNP & Indel Assay Conversion Rate | >90% | [7][8][12][14] |
| Cost Comparison (vs. PCR-RFLP) | 10-100% more expensive for PCR-RFLP | [15] |
| Time Comparison (vs. PCR-RFLP) | ~2.5 hours for KASP vs. ~7 hours for PCR-RFLP | [15] |
Detailed Experimental Protocol
This section provides a generalized experimental protocol for performing a KASP genotyping assay. Specific volumes and concentrations may need to be optimized based on the specific application and equipment.
Reagent Preparation and Storage
-
KASP Assay Mix and Master Mix: Upon receipt, aliquot reagents to minimize freeze-thaw cycles.[16] The KASP Master Mix should be stored in light-protective tubes.[16]
-
DNA Samples: High-quality DNA is recommended, with a typical input of 5-50 ng per reaction for a human-sized genome.[11][17] The final DNA concentration should be at least 2.5 ng/µL for optimal results.[18]
Reaction Assembly
The KASP reaction is typically assembled in 96-, 384-, or 1536-well PCR plates.[1][12][19] The following table provides example reaction setups for 96- and 384-well plates.
| Component | Volume for 96-well (10 µL reaction) | Volume for 384-well (5 µL reaction) |
| 2x KASP Master Mix | 5.0 µL | 2.5 µL |
| KASP Assay Mix | 0.14 µL | 0.07 µL |
| Template DNA (and water if needed) | 5.0 µL | 2.5 µL |
Note: It is crucial to prepare a master mix of the KASP Assay Mix and KASP Master Mix for all samples to ensure accurate pipetting of small volumes.[11]
Thermal Cycling Conditions
KASP utilizes a two-step touchdown PCR protocol.[18][19] A typical thermal cycling program is as follows:
| Step | Temperature | Time | Cycles |
| Hot-start Activation | 94°C | 15 minutes | 1 |
| Denaturation | 94°C | 20 seconds | \multirow{2}{}{10 (Touchdown)} |
| Annealing/Extension | 61°C - 55°C (dropping 0.6°C per cycle) | 60 seconds | |
| Denaturation | 94°C | 20 seconds | \multirow{2}{}{26 or more} |
| Annealing/Extension | 55°C | 60 seconds |
If distinct genotype clusters are not observed after the initial run, the plate can be "recycled" by performing additional PCR cycles.[17][20]
Fluorescence Reading
After thermal cycling, the plate must be cooled to below 40°C before reading.[16][17] The fluorescence is read at an endpoint using a FRET-capable plate reader or a qPCR machine.[12][16] The excitation and emission wavelengths for the fluorophores are provided in the table below.
| Fluorophore | Excitation (nm) | Emission (nm) |
| FAM | ~485 | ~520 |
| HEX | ~535 | ~556 |
| ROX (Passive Reference) | ~575 | ~610 |
Data Analysis and Interpretation
The final step in the KASP workflow is the analysis of the fluorescence data to assign genotypes.
Cluster Plot Analysis
The raw fluorescence data is typically visualized on a Cartesian (cluster) plot, with the FAM signal plotted on the x-axis and the HEX signal on the y-axis.[13][21][22] Each data point on the plot represents an individual sample.[21]
-
Homozygous Allele 1 (FAM): Samples will have a high FAM signal and a low HEX signal, clustering near the x-axis.[13][21]
-
Homozygous Allele 2 (HEX): Samples will have a high HEX signal and a low FAM signal, clustering near the y-axis.[13][21]
-
Heterozygous: Samples will have a signal from both fluorophores and will cluster between the two homozygous groups.[13][21]
-
No Template Control (NTC): These samples should have no signal and cluster at the origin.[13][21]
For reliable cluster analysis, it is recommended to run a minimum of 22 DNA samples per assay.[16][18]
Data Interpretation Logical Flow
Caption: Logical flow for interpreting KASP genotyping data from cluster plots.
Troubleshooting
While KASP is a robust technology, issues can arise. Common problems and their potential solutions are outlined below.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor cluster separation | - Insufficient PCR cycles- Suboptimal DNA quality or quantity- Incorrect annealing temperature | - Recycle the plate for additional PCR cycles.[20]- Quantify and normalize DNA samples.[23]- Optimize the touchdown PCR protocol. |
| No amplification | - Missing reaction component- PCR inhibitors in DNA sample- Incorrect thermal cycler settings | - Double-check reaction setup and pipetting.[23]- Dilute DNA to reduce inhibitor concentration.[23]- Verify the thermal cycling program.[18] |
| All samples in one cluster | - Monomorphic sample set- Assay failure | - Confirm the expected allele frequencies in the sample set.- Run positive controls with known genotypes. |
For more detailed troubleshooting, refer to the resources provided by the technology vendor.
Conclusion
KASP technology provides a powerful, flexible, and cost-effective solution for SNP and Indel genotyping. Its simple workflow, high accuracy, and adaptability to various throughput needs make it an invaluable tool for researchers, scientists, and drug development professionals. By understanding the core principles and following a robust experimental protocol, users can confidently generate high-quality genotyping data to advance their research.
References
- 1. SNP genotyping: the KASP assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SNP Genotyping: The KASP Assay | Springer Nature Experiments [experiments.springernature.com]
- 3. ccsenet.org [ccsenet.org]
- 4. researchgate.net [researchgate.net]
- 5. Kompetitive allele specific PCR - Wikipedia [en.wikipedia.org]
- 6. integratedbreeding.net [integratedbreeding.net]
- 7. How does KASP work | LGC, Biosearch Technologies [biosearchtech.com]
- 8. pag.confex.com [pag.confex.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. sheffield.ac.uk [sheffield.ac.uk]
- 12. lifomics.com [lifomics.com]
- 13. youtube.com [youtube.com]
- 14. info.biosearchtech.com [info.biosearchtech.com]
- 15. Development and Validation of KASP Assays for the Genotyping of Racing Performance-Associated Single Nucleotide Polymorphisms in Pigeons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. primetech.co.jp [primetech.co.jp]
- 17. sheffield.ac.uk [sheffield.ac.uk]
- 18. KASP Genotyping Assays FAQs | LGC, Biosearch Technologies [biosearchtech.com]
- 19. cerealsdb.uk.net [cerealsdb.uk.net]
- 20. primetech.co.jp [primetech.co.jp]
- 21. lifomics.com [lifomics.com]
- 22. biosearchassets.blob.core.windows.net [biosearchassets.blob.core.windows.net]
- 23. primetech.co.jp [primetech.co.jp]
A Technical Guide to KASP and Conventional PCR Methods: A Comparative Analysis for Researchers
For Immediate Release
This technical guide provides an in-depth comparison of Kompetitive Allele-Specific PCR (KASP) and conventional PCR methodologies. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core principles, experimental protocols, and key performance differences between these two widely used nucleic acid amplification techniques. Quantitative data is summarized for clear comparison, and detailed diagrams illustrating the workflows and mechanisms are provided to enhance understanding.
Introduction: The Evolution of PCR Technologies
Polymerase Chain Reaction (PCR) is a foundational technology in molecular biology, enabling the amplification of specific DNA sequences.[1] Conventional PCR, the original iteration of this technology, has been a laboratory staple for decades. It typically involves three main steps: denaturation, annealing, and extension, and its results are visualized using gel electrophoresis.[2][3]
In the quest for higher throughput, greater accuracy, and more cost-effective solutions, particularly for applications like Single Nucleotide Polymorphism (SNP) and insertion-deletion (InDel) genotyping, newer PCR-based technologies have emerged.[1][4] Among these, KASP has gained significant traction. KASP is a fluorescence-based genotyping technology that utilizes a unique form of competitive allele-specific PCR.[4] This guide will dissect the technical nuances of both KASP and conventional PCR, offering a clear perspective on their respective strengths and limitations.
Core Principles and Methodologies
Conventional PCR: The Foundational Amplification Technique
Conventional PCR amplifies a target DNA sequence using a pair of primers (forward and reverse), a thermostable DNA polymerase (like Taq polymerase), deoxynucleoside triphosphates (dNTPs), and a buffered solution.[1] The process is cyclical, with each cycle theoretically doubling the amount of the target DNA sequence.[3]
The three core steps of a conventional PCR cycle are:
-
Denaturation: The reaction mixture is heated to a high temperature (typically 94-98°C) to separate the double-stranded DNA template into single strands.[5]
-
Annealing: The temperature is lowered (typically 50-65°C) to allow the primers to bind to their complementary sequences on the single-stranded DNA template.[5]
-
Extension: The temperature is raised to the optimal temperature for the DNA polymerase (usually 72°C), which then synthesizes a new DNA strand complementary to the template, starting from the primer.[5]
This three-step cycle is repeated multiple times (usually 25-35 cycles) to achieve exponential amplification of the target DNA segment.[6] The final amplified products, or amplicons, are then typically analyzed by gel electrophoresis to determine their size and relative quantity.[2][3]
KASP: Allele-Specific Amplification with Fluorescence Detection
KASP (Kompetitive Allele-Specific PCR) is a genotyping technology that enables the biallelic scoring of SNPs and InDels.[4] It is based on competitive allele-specific amplification and fluorescence resonance energy transfer (FRET) for signal generation.[7]
The KASP reaction mixture contains three key components:
-
Test DNA: The genomic DNA sample containing the SNP or InDel of interest.[4]
-
KASP Assay Mix: This mix is specific to the target SNP and contains two allele-specific forward primers and one common reverse primer.[4] Each allele-specific primer has a unique tail sequence.[4]
-
KASP Master Mix: This universal mix contains a FRET cassette, Taq polymerase, dNTPs, and an optimized buffer solution.[4] The FRET cassette consists of a fluorescent reporter and a quencher.[4]
The KASP genotyping process involves the following key steps:
-
Allele-Specific Amplification: In the initial PCR cycles, one of the two allele-specific forward primers binds to the DNA template, depending on the allele present at the SNP site. The common reverse primer also binds, and the target region is amplified. This incorporates the unique tail sequence of the allele-specific primer into the newly synthesized DNA strand.[8]
-
Signal Generation: In subsequent cycles, the complementary sequence to the unique tail is generated. The FRET cassette in the master mix is complementary to these tail sequences. When the FRET cassette binds to the newly synthesized DNA, the reporter fluorophore is released from the quencher, leading to the emission of a fluorescent signal.[4]
-
Genotype Determination: Two different fluorophores (e.g., FAM and HEX) are used, each corresponding to one of the two alleles.[9] If the sample is homozygous for one allele, only one type of fluorescent signal is generated. If it is heterozygous, a mix of both signals is produced.[4] The results are read on a FRET-capable plate reader and plotted on a graph to distinguish between homozygous and heterozygous genotypes.[7]
Quantitative Data Presentation: KASP vs. Conventional PCR
The following tables summarize the key quantitative differences between KASP and conventional PCR based on available data and typical laboratory experiences.
| Parameter | KASP | Conventional PCR (with Gel Electrophoresis) | References |
| Primary Application | SNP and InDel Genotyping | DNA amplification for various downstream applications (cloning, sequencing, presence/absence detection) | [4],[1] |
| Detection Method | Fluorescence (FRET-based) | Gel Electrophoresis (Ethidium Bromide or other DNA stains) | [4],[2] |
| Throughput | High (96, 384, or 1536-well plate format) | Low to Medium | [7],[3] |
| Cost per Sample | Lower for high-throughput genotyping | Higher for genotyping due to labor and reagent costs for gel analysis | [10] |
| Hands-on Time | Minimal post-PCR processing | Significant post-PCR processing (gel casting, loading, running, imaging) | [7],[3] |
| Turnaround Time | Faster | Slower | [11] |
| Data Analysis | Automated cluster analysis | Manual interpretation of gel bands | [7],[3] |
| Performance Metric | KASP | Conventional PCR (PCR-RFLP for genotyping) | References |
| Accuracy | >99.8% | Can be high (e.g., 99.5% or higher when optimized), but susceptible to incomplete restriction digests leading to errors. | [8][12] |
| Incorrect Genotyping Rate (Example Study) | 0.1% - 0.3% | 0.1% - 0.5% | [12] |
| Call Rate | Slightly lower than PCR-RFLP in some studies | Generally high, but can have failed reactions. | [12] |
| Sensitivity (Limit of Detection) | Unable to genotype below 0.9 ng of DNA per reaction in one study. | Dependent on visualization method; generally requires a higher number of amplicons for clear gel bands. | [1] |
Experimental Protocols
Detailed Methodology for KASP Genotyping
This protocol is a generalized guide. Specific volumes and concentrations may vary based on the KASP provider and the instrument used.
1. DNA Sample Preparation:
-
Array DNA samples in a 96- or 384-well PCR plate.
-
The recommended amount of DNA is typically 5-50 ng per reaction.[13]
-
Include at least two no-template controls (NTCs) on each plate.[13]
2. KASP Reaction Setup:
-
Prepare a KASP genotyping mix by combining the KASP Assay Mix and the KASP Master Mix.
-
Dispense the KASP genotyping mix into each well of the DNA plate.
-
Seal the plate with an optically clear seal.
3. Thermal Cycling:
-
Centrifuge the plate to ensure all reagents are at the bottom of the wells.
-
Place the plate in a thermal cycler and run the following program (example):
-
Hot-start activation: 94°C for 15 minutes
-
Cycling (10 cycles):
-
Denaturation: 94°C for 20 seconds
-
Annealing/Extension: 61-55°C for 60 seconds (touchdown, dropping 0.6°C per cycle)
-
-
Cycling (26 cycles):
-
Denaturation: 94°C for 20 seconds
-
Annealing/Extension: 55°C for 60 seconds[13]
-
-
4. Fluorescence Reading and Data Analysis:
-
After thermal cycling, read the plate in a FRET-capable plate reader or qPCR machine.
-
Analyze the fluorescence data using cluster analysis software to assign genotypes.[7]
Detailed Methodology for Conventional PCR and Gel Electrophoresis
This protocol provides a general framework for a conventional PCR experiment.
1. PCR Reaction Setup:
-
In a PCR tube, combine the following reagents on ice:
-
Nuclease-free water
-
10x PCR buffer
-
dNTPs
-
Forward primer
-
Reverse primer
-
Taq DNA polymerase
-
DNA template
-
-
Prepare a master mix for multiple reactions to ensure consistency.
-
Include a negative control (no DNA template) and a positive control.
2. Thermal Cycling:
-
Place the PCR tubes in a thermal cycler and run a program similar to the following:
-
Initial Denaturation: 94°C for 5 minutes
-
Cycling (30-35 cycles):
-
Denaturation: 94°C for 30 seconds
-
Annealing: (Primer Tm - 5°C) for 45 seconds
-
Extension: 72°C for 1 minute per kb of the expected product size
-
-
Final Extension: 72°C for 5 minutes
-
Hold: 4°C
-
3. Agarose Gel Electrophoresis:
-
Prepare an agarose gel of the appropriate concentration and add a DNA stain (e.g., ethidium bromide or a safer alternative).
-
Mix the PCR products with a loading dye.
-
Load the samples and a DNA ladder into the wells of the gel.
-
Run the gel in an electrophoresis chamber with the appropriate buffer until the dye has migrated a sufficient distance.
4. Visualization and Analysis:
-
Visualize the DNA bands under UV light or with a suitable imaging system.[3]
-
Determine the size of the PCR products by comparing them to the DNA ladder.
Mandatory Visualizations
Caption: KASP Experimental Workflow.
Caption: Conventional PCR Experimental Workflow.
Caption: KASP Core Mechanism.
References
- 1. Comparison of three PCR-based assays for SNP genotyping in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gentaur.co.uk [gentaur.co.uk]
- 3. m.youtube.com [m.youtube.com]
- 4. integratedbreeding.net [integratedbreeding.net]
- 5. KASP Genotyping Protocols | LGC, Biosearch Technologies [biosearchtech.com]
- 6. lifomics.com [lifomics.com]
- 7. How does KASP work | LGC, Biosearch Technologies [biosearchtech.com]
- 8. Why qPCR and dPCR cost you more per answer than Countable PCR | Countable Labs [countablelabs.com]
- 9. youtube.com [youtube.com]
- 10. fb.cuni.cz [fb.cuni.cz]
- 11. sheffield.ac.uk [sheffield.ac.uk]
- 12. genscript.com [genscript.com]
- 13. bio.libretexts.org [bio.libretexts.org]
KASP as a Tool for Marker-Assisted Selection (MAS): A Technical Guide
Introduction
Kompetitive Allele-Specific PCR (KASP™) is a homogenous, fluorescence-based genotyping technology that has become a cornerstone of modern molecular breeding and marker-assisted selection (MAS).[1][2] Its cost-effectiveness, high accuracy, and flexibility make it an ideal platform for researchers and plant breeders to identify and select for desirable genetic traits.[3][4][5] This guide provides an in-depth technical overview of the KASP technology, including its core principles, detailed experimental protocols, and data interpretation, tailored for researchers, scientists, and drug development professionals.
KASP technology enables the bi-allelic scoring of single nucleotide polymorphisms (SNPs) and insertions/deletions (InDels), which are abundant genetic markers in the genomes of most species.[6][7] By accurately genotyping these markers, researchers can infer the presence of linked genes that control valuable traits such as disease resistance, drought tolerance, and improved yield.[7][8] This accelerates the breeding process by allowing for early-stage selection of individuals with the desired genetic makeup, reducing the time and cost associated with traditional phenotypic screening.[7][9]
Core Principles of KASP Technology
The KASP genotyping reaction is based on competitive allele-specific PCR. The reaction mixture contains three key components: the test DNA, a KASP Assay Mix, and a universal KASP Master Mix.[6][10]
-
KASP Assay Mix: This mix is specific to the SNP being targeted and contains three unlabeled primers: two allele-specific forward primers and one common reverse primer.[6][10] Each of the allele-specific forward primers has a unique tail sequence.[11]
-
KASP Master Mix: This universal mix contains all the other necessary components for the PCR reaction, including a FRET (Fluorescence Resonance Energy Transfer) cassette, Taq polymerase, dNTPs, and a buffer solution.[6][10] The FRET cassette consists of two parts: a fluorophore-labeled oligo and a quencher oligo.[11] The Master Mix typically contains two different FRET cassettes, one labeled with FAM™ dye and the other with HEX™ dye.[12]
The reaction proceeds through rounds of PCR, where the allele-specific primers compete to bind to the template DNA at the SNP site. Successful binding and extension lead to the incorporation of the corresponding tail sequence. In subsequent rounds, the complementary tail sequence is generated, allowing the fluorophore-labeled oligo from the FRET cassette to bind, which separates the fluorophore from the quencher and generates a fluorescent signal.[6]
Quantitative Performance Data
The performance of a genotyping platform is critical for its application in MAS. KASP technology has been independently verified to deliver high accuracy and call rates.
| Performance Metric | Reported Value | Source |
| Accuracy | > 99.8% | [6][13] |
| Call Rate (in well-defined genomes) | > 99% | [14] |
| Call Rate (general) | > 95% | [14] |
| Genotyping Error Rate | 0.7 - 1.6% | [1] |
Comparison with other Genotyping Platforms
A study comparing TaqMan, KASP, and rhAmp SNP genotyping platforms in hexaploid wheat provided the following insights:
| Platform | Assay Design Success Rate | Amplification Rate | Allele Call Quality | Relative Cost |
| TaqMan | 39/50 | 93% | 98% | Higher |
| KASP | 49/50 | 93.5% | 98% | Intermediate |
| rhAmp | 49/50 | 97% | 97% | Lowest |
Experimental Protocols
A successful KASP genotyping experiment requires careful attention to DNA quality, reaction setup, and thermal cycling conditions.
DNA Sample Preparation
The quality and quantity of the template DNA are crucial for the success of the KASP assay.[9]
-
DNA Extraction: DNA can be extracted from various tissues, such as leaves or seeds, using standard protocols like the CTAB method.[4][15]
-
DNA Quantification and Quality Control: The DNA concentration should be determined using a spectrophotometer or fluorometer. The recommended final DNA concentration in the KASP reaction is a minimum of 2.5 ng/μL for a human-sized genome.[16] DNA quality can be assessed by running an aliquot on an agarose gel.
-
DNA Dilution: Prepare a working stock of DNA diluted to the desired concentration in nuclease-free water.
KASP Reaction Setup
The KASP reaction is typically set up in 96- or 384-well PCR plates.[13]
Reagent Preparation:
-
Thaw the KASP Assay Mix and KASP-TF Master Mix on ice. Once thawed, vortex thoroughly to ensure homogeneity.[16]
-
Prepare the KASP genotyping mix by combining the KASP Assay Mix and the KASP-TF Master Mix. The recommended volumes per reaction are detailed in the table below. It is advisable to prepare a 10% excess to account for pipetting errors.[16]
Reaction Mix per Well:
| Component | Volume for 96-well plate (10 µL reaction) | Volume for 384-well plate (5 µL reaction) |
| KASP-TF Master Mix (2X) | 5 µL | 2.5 µL |
| KASP Assay Mix | 0.14 µL | 0.07 µL |
| Template DNA (e.g., 5 ng/µL) | 2 µL | 1 µL |
| Nuclease-free water | 2.86 µL | 1.43 µL |
| Total Volume | 10 µL | 5 µL |
Plate Setup:
-
Dispense the diluted DNA samples into the wells of the PCR plate.
-
Include a minimum of 22 DNA samples per assay to enable robust cluster analysis.[16]
-
It is essential to include No Template Controls (NTCs) for each assay to monitor for contamination.[16]
-
Add the prepared KASP genotyping mix to each well containing the DNA sample.
-
Seal the plate with an optically clear PCR seal.
-
Centrifuge the plate briefly to collect the reaction components at the bottom of the wells.[16]
Thermal Cycling
The KASP thermal cycling protocol consists of an initial denaturation step followed by a series of PCR cycles.
| Step | Temperature (°C) | Duration | Number of Cycles |
| Activation | 94 | 15 minutes | 1 |
| Denaturation | 94 | 20 seconds | 10 |
| Annealing/Extension | 61-55 (touchdown, dropping 0.6°C per cycle) | 60 seconds | |
| Denaturation | 94 | 20 seconds | 26 |
| Annealing/Extension | 55 | 60 seconds |
Note: The thermal cycling conditions may need optimization depending on the specific assay and thermal cycler used.
Fluorescence Reading and Data Analysis
After thermal cycling, the end-point fluorescence is read using a FRET-capable plate reader or a qPCR instrument. The plate must be cooled to below 40°C before reading.[16]
The data is then visualized as a cluster plot, with the FAM fluorescence intensity on the x-axis and the HEX fluorescence intensity on the y-axis.[12] Each data point on the plot represents an individual sample.
-
Homozygous for Allele 1 (FAM labeled): These samples will have a high FAM signal and a low HEX signal, clustering near the x-axis.[12]
-
Homozygous for Allele 2 (HEX labeled): These samples will have a high HEX signal and a low FAM signal, clustering near the y-axis.[2]
-
Heterozygous: These samples will have a signal from both fluorophores and will cluster between the two homozygous groups.[12]
-
No Template Control (NTC): These should have no fluorescence and cluster at the origin.[12]
Visualizing the KASP Workflow and Mechanism
To better understand the KASP process, the following diagrams illustrate the reaction mechanism and the overall experimental workflow.
Caption: The KASP reaction mechanism involves allele-specific primer binding and signal generation via FRET cassettes.
Caption: The KASP workflow for marker-assisted selection, from DNA extraction to breeding decisions.
Conclusion
KASP technology offers a powerful, flexible, and cost-effective solution for high-throughput genotyping in marker-assisted selection programs.[4] Its high accuracy and reliability enable breeders and researchers to make informed decisions, accelerating the development of improved crop varieties and livestock breeds. By understanding the core principles and adhering to optimized experimental protocols, KASP can be effectively integrated into any molecular breeding workflow to enhance genetic gain and address the challenges of a changing agricultural landscape.[8][17]
References
- 1. Kompetitive allele specific PCR - Wikipedia [en.wikipedia.org]
- 2. KASP: a genotyping method to rapid identification of resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KASP low density genotyping Platform | Excellenceinbreeding [excellenceinbreeding.org]
- 4. ccsenet.org [ccsenet.org]
- 5. KASP genotyping assays, PCR-based genotyping | LGC, Biosearch Technologies [biosearchtech.com]
- 6. How does KASP work | LGC, Biosearch Technologies [biosearchtech.com]
- 7. KASP: a high-throughput genotyping system and its applications in major crop plants for biotic and abiotic stress tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. blog.biosearchtech.com [blog.biosearchtech.com]
- 9. KASP<sup>TM</sup> genotyping technology and its use in genetic-breeding programs (a study of maize) | Plant varieties studying and protection [journal.sops.gov.ua]
- 10. integratedbreeding.net [integratedbreeding.net]
- 11. youtube.com [youtube.com]
- 12. lifomics.com [lifomics.com]
- 13. youtube.com [youtube.com]
- 14. KASP Genotyping Assays FAQs | LGC, Biosearch Technologies [biosearchtech.com]
- 15. Identification of KASP markers and candidate genes for drought tolerance in wheat using 90K SNP array genotyping of near-isogenic lines targeting a 4BS quantitative trait locus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. primetech.co.jp [primetech.co.jp]
- 17. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to KASP™ for Genetic Mapping and QTL Analysis
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the Kompetitive Allele Specific PCR (KASP) technology and its application as a high-throughput genotyping platform for genetic mapping and Quantitative Trait Loci (QTL) analysis. It covers the core principles of the technology, detailed experimental protocols, and the workflow for translating genotyping data into meaningful genetic insights.
Core Principles of KASP Technology
KASP is a homogeneous, fluorescence-based genotyping technology that utilizes a unique form of competitive allele-specific PCR.[1] It enables the precise bi-allelic scoring of Single Nucleotide Polymorphisms (SNPs) and Insertions/Deletions (InDels) at a specific locus.[2][3] The technology is renowned for its flexibility, cost-effectiveness, and high accuracy, with reported genotyping error rates as low as 0.7-1.6%.[1]
The KASP reaction consists of three key components:
-
Test DNA: Purified DNA from the samples to be genotyped.
-
KASP Assay Mix: A target-specific mix containing three primers: two allele-specific forward primers and one common reverse primer.[1][4]
-
KASP Master Mix: A universal mix containing Taq polymerase, free nucleotides, MgCl₂, and two universal FRET (Fluorescence Resonance Energy Transfer) cassettes.[3][5] One cassette is labeled with FAM™ dye and the other with HEX™ dye.
The mechanism relies on the competitive binding of the allele-specific primers. Each forward primer is designed to match one of the alleles at the target SNP and incorporates a unique tail sequence. This tail sequence corresponds to one of the universal FRET cassettes in the Master Mix. During thermal cycling, the primer that perfectly matches the allele in the DNA sample will bind and extend, incorporating its specific tail. This allows the corresponding FRET cassette to bind and release its fluorophore, generating a signal that is detected at the end of the reaction.[5]
-
Homozygous Allele 1: High FAM signal.
-
Homozygous Allele 2: High HEX signal.
-
Heterozygous: A mix of both FAM and HEX signals.
This process allows for clear discrimination between genotypes based on the final fluorescence reading.[5]
KASP Experimental and Analytical Workflow
The workflow for genetic mapping and QTL analysis using KASP involves several distinct stages, from initial sample preparation to the final identification of genomic regions associated with a specific trait.
Caption: High-level workflow from DNA preparation to candidate gene identification.
Detailed Experimental Protocols
Successful KASP genotyping requires careful attention to DNA quality, assay design, and reaction setup.
3.1 DNA Preparation and Quality Control The quality and quantity of the template DNA are critical for successful KASP assays.[6]
-
DNA Purity: Ensure DNA is free from PCR inhibitors. A 260/280 nm absorbance ratio of ~1.8 and a 260/230 nm ratio of 2.0-2.2 are recommended.
-
DNA Quantity: A minimum of 5-10 ng of DNA per reaction is typically required for species with a human-sized genome.[1][6] The final concentration in the reaction should be at least 2.5 ng/µL.[7]
-
Normalization: Array DNA samples in a 96-well or 384-well PCR plate and ensure uniform concentrations across all wells.
3.2 KASP Primer Design Primer design is crucial for assay specificity and performance.
-
Sequence Submission: Provide at least 50 bp of flanking sequence on either side of the target SNP or InDel.[8] The target polymorphism should be clearly marked, typically with square brackets (e.g., [A/T]).[8][9]
-
Allele-Specific Primers: Two forward primers are designed, each specific to one allele.
-
Common Primer: One reverse primer is designed that is common to both alleles.
-
Considerations for Polyploids: In polyploid species like wheat, primers must be designed to be genome-specific to avoid amplifying homoeologous sequences. This involves targeting varietal SNPs that differ between lines on the same genome, while avoiding homoeologous SNPs that differ between genomes (e.g., A, B, and D genomes).[10] Online tools and pipelines can assist in designing genome-specific KASP primers.[10]
3.3 KASP Reaction Setup KASP reactions are typically set up in 96-, 384-, or 1536-well plates.[11] The following table provides reagent volumes for a single reaction in a 384-well plate format.
| Component | Volume (for Dry DNA) | Volume (for Wet DNA) | Final Concentration |
| KASP-TF Master Mix (2x) | 2.5 µL | 2.5 µL | 1x |
| KASP Assay Mix (72x) | 0.07 µL | 0.07 µL | 1x |
| Molecular Biology Grade Water | 2.43 µL | - | - |
| DNA Sample (dried) | - | 2.5 µL | 5-50 ng |
| Total Volume | 5.0 µL | 5.07 µL | |
| Data adapted from LGC, Biosearch Technologies KASP manuals.[11] |
Steps:
-
Prepare the KASP genotyping mix by combining the Master Mix, Assay Mix, and water (if using dried DNA).
-
Dispense the appropriate volume of the mix into each well of the PCR plate containing the DNA samples.
-
Seal the plate securely with an optically clear seal.
-
Centrifuge the plate briefly (e.g., at 550 x g for 1 minute) to collect the contents at the bottom of the wells.[11]
3.4 Thermal Cycling Protocol KASP uses a two-step PCR protocol. The following is a standard thermal cycling program.
| Stage | Step | Temperature | Duration | Cycles |
| 1 | Activation | 94 °C | 15 minutes | 1 |
| 2 | Denaturation | 94 °C | 20 seconds | 10 |
| Annealing/Extension | 61-55 °C (touchdown) | 60 seconds | ||
| 3 | Denaturation | 94 °C | 20 seconds | 26 |
| Annealing/Extension | 55 °C | 60 seconds | ||
| 4 | Plate Read | < 40 °C | - | 1 |
| Touchdown: The annealing temperature starts at 61 °C and drops by 0.6 °C per cycle for 10 cycles, ending at 55 °C.[7] |
If genotype clusters are not well-defined after the initial run, the plate can be recycled for an additional 3-5 cycles (Stage 3) and re-read.[11]
The KASP Genotyping Mechanism
The core of the KASP technology lies in its allele-specific amplification and FRET-based signal generation, which occurs during the thermal cycling process.
Caption: Mechanism of KASP showing primer binding and fluorescence signal generation.
Data Analysis and Interpretation
After thermal cycling, the plate is read in a FRET-capable plate reader or qPCR machine to measure the fluorescence from the FAM and HEX dyes.[7][12] The data is visualized as a Cartesian cluster plot, with the FAM signal on the x-axis and the HEX signal on the y-axis.[5]
-
Homozygous Allele 1 (e.g., AA): Samples cluster along the x-axis (high FAM, low HEX).
-
Homozygous Allele 2 (e.g., GG): Samples cluster along the y-axis (low FAM, high HEX).
-
Heterozygous (e.g., AG): Samples cluster in the middle of the plot (signal from both FAM and HEX).
-
No Template Control (NTC): Samples cluster at the origin (0,0) with no signal.[5]
The distinct clustering of samples allows for accurate and straightforward genotype calling for each sample.[13]
Application in Genetic Mapping and QTL Analysis
KASP is a powerful tool for generating the large-scale, high-quality genotyping data required for genetic mapping and QTL analysis.[2][14]
-
Develop a Mapping Population: Create a segregating population, such as Recombinant Inbred Lines (RILs) or an F2 population, from a cross between two parents with contrasting traits.[14][15]
-
Genotype the Population: Use KASP markers designed for polymorphic SNPs between the parents to genotype the entire population.
-
Construct a Genetic Linkage Map: Use the genotypic data and phenotypic data for the trait of interest to order the markers and calculate genetic distances (in centiMorgans, cM) between them, creating a linkage map for each chromosome.[15]
-
Perform QTL Analysis: Employ statistical methods like Composite Interval Mapping (CIM) to identify regions of the genome (QTLs) that are significantly associated with variation in the trait.[14][16] The output typically includes a LOD (logarithm of odds) score, with a significant LOD peak indicating the presence of a QTL.
KASP technology has been successfully applied to identify QTLs for a wide range of traits in various species, including disease resistance, yield components, and quality traits.[14][17]
Quantitative Data from KASP-Based Studies
The performance of KASP and its utility in QTL mapping are well-documented. The tables below summarize key quantitative metrics from various studies.
Table 1: KASP Assay Performance Metrics
| Organism | Polymorphism Type | No. of Assays Attempted | Success Rate (%) | Reference |
| Pigeonpea | SNP | 1827 | 88.4 | Saxena et al., 2012[6] |
| Prairie Cordgrass | SNP | 121 | 78.5 | Graves et al., 2016[6] |
| Goat | SNP | 48 | 94.81 | Kusza et al., 2018[6] |
| General | SNP & InDel | - | >90 (typical conversion rate) | LGC, Biosearch Technologies[3] |
Table 2: Examples of QTLs Identified Using KASP Markers
| Crop | Trait(s) | Mapping Population | No. of QTLs Identified | Phenotypic Variance Explained (PVE %) | Reference |
| Sugarcane | Smut Disease Resistance | 192 F1 Progeny | 21 major QTLs | 8.0 - 81.7 | Yang et al., 2022[14] |
| Hexaploid Wheat | Heading Date, Plant Height, Grain Weight, Spike Length | 207 RILs | 37 | 3.0 - 48.8 | Li et al., 2021 |
| Basmati Rice | Yield Components (e.g., Plant Height, Grain Weight) | 188 RILs | 21 | Up to 20 (for major QTLs) | Cheema et al., 2021[15] |
| Wheat | Grain Protein Content, Wet Gluten Content | Two F6 RIL populations | 68 | 3.6 - 22.53 | Zhao et al., 2023[17] |
These studies demonstrate the robustness of KASP for developing markers that can successfully identify both major and minor QTLs, making it an invaluable tool for marker-assisted selection (MAS) in breeding programs and for identifying candidate genes for further research.[17][18]
References
- 1. Kompetitive allele specific PCR - Wikipedia [en.wikipedia.org]
- 2. KASP: a high-throughput genotyping system and its applications in major crop plants for biotic and abiotic stress tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How does KASP work | LGC, Biosearch Technologies [biosearchtech.com]
- 4. KASP genotyping [protocols.io]
- 5. lifomics.com [lifomics.com]
- 6. ccsenet.org [ccsenet.org]
- 7. primetech.co.jp [primetech.co.jp]
- 8. sheffield.ac.uk [sheffield.ac.uk]
- 9. biosearchassets.blob.core.windows.net [biosearchassets.blob.core.windows.net]
- 10. wheat-training.com [wheat-training.com]
- 11. sheffield.ac.uk [sheffield.ac.uk]
- 12. KASP Genotyping Protocols | LGC, Biosearch Technologies [biosearchtech.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Quantitative Trait Loci Mapping and Development of KASP Marker Smut Screening Assay Using High-Density Genetic Map and Bulked Segregant RNA Sequencing in Sugarcane (Saccharum spp.) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. QTL detection, validation, candidate genes and KASP markers for pre-harvest sprouting tolerance in white grained common wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 17. QTL mapping and KASP marker development of grain quality-relating traits in two wheat RIL populations [zwxb.chinacrops.org]
- 18. blog.biosearchtech.com [blog.biosearchtech.com]
Application Notes and Protocols for KASP™ Assay Design
For Researchers, Scientists, and Drug Development Professionals
Introduction to Kompetitive Allele-Specific PCR (KASP)
Kompetitive Allele-Specific PCR (KASP) is a highly accurate and cost-effective endpoint genotyping technology used for single nucleotide polymorphism (SNP) and insertion/deletion (indel) detection.[1] Based on allele-specific PCR, KASP utilizes a unique FRET (Fluorescence Resonance Energy Transfer) system to differentiate between alleles, making it a versatile tool for a wide range of genetic analyses, from routine marker-assisted selection to high-throughput screening in drug discovery.[1] The technology boasts a high SNP-to-assay conversion rate and delivers over 99.8% accuracy.[1]
The KASP system is comprised of three core components:
-
Test DNA: The genomic DNA containing the SNP or indel of interest.
-
KASP Assay Mix: A SNP-specific mix containing two allele-specific forward primers and one common reverse primer.[2]
-
KASP Master Mix: A universal mix containing two FRET cassettes (one for each allele, labeled with FAM™ and HEX™ dyes respectively), a specialized Taq polymerase, dNTPs, and MgCl2 in an optimized buffer solution.[2][3]
The KASP Genotyping Mechanism
The KASP genotyping process is a homogeneous, fluorescence-based assay. The mechanism can be broken down into three key steps during thermal cycling:
-
Allele-Specific Amplification: In the initial PCR cycles, one of the two allele-specific forward primers binds to the template DNA at the SNP site. Each forward primer has a unique tail sequence. The common reverse primer also binds, and amplification of the target region occurs.[1]
-
Signal Generation: As the PCR progresses, the unique tail sequence of the incorporated forward primer is amplified, creating a complementary sequence. This allows the corresponding FRET cassette in the KASP Master Mix to bind to the newly synthesized DNA strand.[2]
-
Fluorescence Detection: Upon binding, the fluorophore on the FRET cassette is no longer quenched and emits a fluorescent signal.[2] The signal is read at the end of the PCR reaction. Homozygous samples will generate a signal for only one of the two fluorophores, while heterozygous samples will generate a signal for both.
References
Application Notes and Protocols: KASP Genotyping for 96-Well Plates
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step protocol for performing Kompetitive Allele-Specific PCR (KASP) genotyping in a 96-well plate format. KASP technology is a highly accurate and flexible method for single nucleotide polymorphism (SNP) and insertion/deletion (indel) genotyping.
Principle of KASP Technology
KASP genotyping is based on competitive allele-specific PCR. The KASP Assay mix contains three non-labeled primers: two allele-specific forward primers and one common reverse primer.[1][2] The KASP Master Mix contains a FRET (Fluorescence Resonance Energy Transfer) cassette system and a specially formulated Taq polymerase.[2] When a specific allele is amplified, the corresponding tailed primer is incorporated into the DNA strand, allowing the complementary fluorescently labeled oligo in the FRET cassette to bind and release its fluorophore from a quencher, generating a signal.[2][3] Bi-allelic discrimination is achieved through the competitive binding of the two allele-specific forward primers.[3]
Experimental Protocol
This protocol outlines the necessary steps for preparing and running a KASP genotyping reaction in a 96-well plate.
Reagent and Sample Preparation
-
DNA Samples : High-quality DNA is recommended. The final DNA concentration in the reaction should be between 5-50 ng per reaction, depending on the genome size.[2][4] DNA samples should be arrayed in a 96-well PCR plate.[4] Include a minimum of two no-template controls (NTCs) on each plate to detect contamination.[5][6] For NTC wells, use sterile water instead of DNA.[5]
-
KASP Reagents : Thaw the KASP Assay mix and KASP Master Mix. Vortex both solutions briefly before use to ensure homogeneity.[4] It is recommended to aliquot the KASP Master Mix to avoid multiple freeze-thaw cycles.[5]
KASP Reaction Mix Preparation
Prepare the KASP genotyping reaction mix by combining the KASP Master Mix and the specific KASP Assay mix. It is crucial to prepare a master mix for the total number of reactions plus a 10% excess to account for pipetting inaccuracies.[6] The components should be combined in the ratios specified in the table below.
Table 1: KASP Genotyping Reaction Mix Components for a Single 10 µL Reaction in a 96-Well Plate
| Component | Volume per Well (Wet DNA) | Volume per Well (Dry DNA) |
| 2x KASP Master Mix | 5.0 µL | 5.0 µL |
| KASP Assay Mix | 0.14 µL | 0.14 µL |
| Nuclease-Free Water | - | 5.0 µL |
| Total Genotyping Mix | 5.14 µL | 10.14 µL |
| DNA Sample | 5.0 µL | - (DNA is pre-dried) |
| Total Reaction Volume | 10.0 µL | 10.0 µL |
Source: Adapted from multiple sources.[4]
Reaction Plate Setup
-
Dispense Genotyping Mix : Pipette the appropriate volume of the prepared KASP genotyping mix into each well of the 96-well plate containing the DNA samples or to the empty wells for the NTCs.[4] For wet DNA, add 5 µL of the genotyping mix to 5 µL of DNA. For dried DNA, add 10 µL of the genotyping mix.[4]
-
Seal the Plate : Securely seal the plate using an optically clear seal to prevent evaporation during thermal cycling and to allow for accurate fluorescent reading.[4][6]
-
Centrifuge : Spin the plate at a minimum of 550 x g to ensure that all reagents are collected at the bottom of the wells.[4][6]
Thermal Cycling
The KASP chemistry utilizes a two-step PCR protocol with a touchdown phase.[5] The following program is a standard recommendation, but some assays may require optimization.
Table 2: KASP Thermal Cycling Conditions
| Step | Description | Temperature | Time | Number of Cycles |
| 1 | Activation | 94°C | 15 minutes | 1 |
| 2 | Denaturation | 94°C | 20 seconds | 10 (Touchdown) |
| Annealing/Elongation | 61°C - 55°C (dropping 0.6°C per cycle) | 60 seconds | ||
| 3 | Denaturation | 94°C | 20 seconds | 26 |
| Annealing/Elongation | 55°C | 60 seconds |
Source: Adapted from multiple sources.[4][5]
Data Acquisition and Analysis
-
Plate Reading : After thermal cycling, the plate must be cooled to below 40°C before reading.[4][6] Read the endpoint fluorescence in a FRET-capable plate reader.[4]
-
Data Analysis : The raw fluorescent data is then imported into a genotyping analysis software. The data is visualized on a cluster plot, with FAM fluorescence on the x-axis and HEX fluorescence on the y-axis.[3][7] Samples with the same genotype will cluster together.[3][7] The three distinct clusters represent the two homozygous genotypes and the heterozygous genotype.[8] NTCs should cluster at the origin.[3]
-
Recycling (Optional) : If the genotype clusters are not well-defined after the initial run, the plate can be subjected to additional PCR cycles (typically 3 cycles at a time) and then re-read to improve cluster separation.[9]
Visualizations
KASP Genotyping Workflow
Caption: A flowchart illustrating the key steps of the KASP genotyping protocol.
References
- 1. integratedbreeding.net [integratedbreeding.net]
- 2. sheffield.ac.uk [sheffield.ac.uk]
- 3. lifomics.com [lifomics.com]
- 4. sheffield.ac.uk [sheffield.ac.uk]
- 5. KASP Genotyping Assays FAQs | LGC, Biosearch Technologies [biosearchtech.com]
- 6. primetech.co.jp [primetech.co.jp]
- 7. youtube.com [youtube.com]
- 8. KASP: a genotyping method to rapid identification of resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. primetech.co.jp [primetech.co.jp]
KASP Master Mix: A Detailed Guide to Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the preparation and storage conditions for Kompetitive Allele Specific PCR (KASP™) master mix. Adherence to these protocols is crucial for ensuring the accuracy, reliability, and reproducibility of KASP genotyping assays, a powerful tool in genetic analysis and drug development.
Introduction to KASP Technology
Kompetitive Allele Specific PCR (KASP) is a homogeneous, fluorescence-based genotyping technology used for single nucleotide polymorphism (SNP) and insertion/deletion (InDel) detection.[1][2][3] The technology relies on the competitive binding of two allele-specific forward primers and a common reverse primer to the target DNA.[1][4][5] The KASP system comprises two main components: the KASP Assay Mix, which is specific to the SNP or InDel of interest, and the universal KASP Master Mix.[4][6] The master mix contains all the necessary components for the PCR reaction, including a specially modified Taq polymerase, dNTPs, a passive reference dye (ROX™), and a universal fluorescent reporting system.[4][5][6][7]
KASP Master Mix Components and Storage
The KASP Master Mix is a critical component of the genotyping assay, and its proper handling and storage are paramount to achieving optimal results.
Master Mix Composition
The universal KASP Master Mix is a 2X concentrated solution that typically includes:
-
KASP Taq Polymerase: A specially developed Taq polymerase optimized for allele-specific PCR.[4][8]
-
FRET Cassettes: A universal fluorescent reporting system containing two cassettes, one labeled with FAM™ dye and the other with HEX™ dye.[4][5][9]
-
dNTPs: Deoxynucleotide triphosphates necessary for DNA synthesis.[8]
-
MgCl2: Magnesium chloride, a cofactor for Taq polymerase. The final concentration in a 1X reaction is typically 2.5 mM with KASP Master Mix v4.0.[4][10][11]
-
ROX™ Passive Reference Dye: Used to normalize the fluorescent signal, with different levels (Low, Standard, High) available to suit various qPCR instruments.[6][7]
-
Optimized Buffer Solution: Provides the optimal chemical environment for the PCR reaction.[4][6]
Storage Conditions
Proper storage of the KASP Master Mix is essential to maintain its stability and performance. Upon receipt, it is recommended to aliquot the master mix into smaller, light-protective tubes to minimize freeze-thaw cycles.[6][10][11]
| Reagent | Short-Term Storage (4°C) | Long-Term Storage (-20°C) | Extended Storage (-80°C) |
| KASP Master Mix | 1 week[4][6][10][11] | 1 year[4][6][10][11] | Indefinitely[4] |
| KASP Assay Mix | 14 days[6][7] | ≥1 year[6] | Not applicable |
Important Considerations:
-
Avoid frequent freezing and thawing of the KASP Master Mix as it can negatively impact performance.[4] It is advised not to exceed three freeze-thaw cycles.[7][11]
-
Always store the KASP Master Mix in light-protective tubes.[4][6][10]
-
Ensure all reagents are thoroughly thawed and mixed before use, as components can thaw at different rates.[6][10]
Experimental Protocols
This section outlines the detailed methodology for preparing the KASP genotyping reaction mix.
KASP Reaction Assembly Workflow
The following diagram illustrates the general workflow for preparing the KASP genotyping reaction.
Caption: Workflow for KASP genotyping reaction preparation.
Preparation of KASP Genotyping Mix
It is crucial to prepare a sufficient volume of the KASP genotyping mix (KASP Master Mix + KASP Assay Mix) for all samples, including a 10% excess to account for pipetting inaccuracies.[6] Do not pipette small volumes of each component directly into individual wells.[4]
Reaction Volumes for Different Plate Formats:
| Component | 96-Well Plate (10 µL reaction) | 384-Well Plate (5 µL reaction) |
| 2X KASP Master Mix | 5.0 µL | 2.5 µL |
| KASP Assay Mix | 0.14 µL | 0.07 µL |
| DNA Sample (wet) | 5.0 µL | 2.5 µL |
| Total Volume | 10.14 µL | 5.07 µL |
Table adapted from LGC, Biosearch Technologies™ documentation.[6][12]
For Dried DNA Samples: If using dried DNA, molecular biology grade water must be added to the genotyping mix to ensure the KASP Master Mix is at a final 1X concentration.[12]
| Component | 96-Well Plate (10 µL reaction) | 384-Well Plate (5 µL reaction) |
| 2X KASP Master Mix | 5.0 µL | 2.5 µL |
| KASP Assay Mix | 0.14 µL | 0.07 µL |
| Water | 5.0 µL | 2.5 µL |
| Total Genotyping Mix | 10.14 µL | 5.07 µL |
Table adapted from LGC, Biosearch Technologies™ documentation.[7][12]
Step-by-Step Protocol
-
Thaw and Prepare Reagents: Thoroughly thaw the KASP Master Mix, KASP Assay Mix, and DNA samples.[6] Vortex all reagents briefly and centrifuge to collect the contents at the bottom of the tubes.[4]
-
Prepare KASP Genotyping Mix: In a suitable tube, prepare the required volume of the KASP genotyping mix by combining the 2X KASP Master Mix and the KASP Assay Mix according to the volumes specified in the tables above. Mix thoroughly by vortexing.
-
Dispense DNA: Array the DNA samples and at least two No-Template Controls (NTCs) into the wells of a PCR plate.[4][11][12] For NTCs, use sterile water instead of DNA.[11] The recommended amount of DNA is typically 5-50 ng per reaction, but this can vary depending on the genome size of the organism.[4][12]
-
Dispense Genotyping Mix: Dispense the prepared KASP genotyping mix into each well containing the DNA sample or NTC.
-
Seal and Centrifuge: Seal the plate with a PCR-suitable, optically clear seal.[6] Centrifuge the plate at a minimum of 550 x g to ensure all the reaction components are at the bottom of the wells.[6]
-
Thermal Cycling: Place the reaction plate in a thermal cycler and run the appropriate KASP thermal cycling program.[6] A typical program involves an activation step, followed by touchdown PCR cycles and then amplification cycles.[6][11]
-
Data Acquisition: After thermal cycling, cool the plate to below 40°C before reading the endpoint fluorescence in a FRET-capable plate reader or qPCR machine.[6]
KASP Signaling Pathway
The following diagram illustrates the mechanism of signal generation in a KASP assay.
Caption: Mechanism of KASP signal generation.
In the initial PCR rounds, the allele-specific primers bind and extend, incorporating a unique tail sequence.[4] In subsequent rounds, the complementary sequence to this tail is generated.[13] The fluorescently labeled oligonucleotides in the FRET cassettes, which are initially quenched, then bind to their complementary tail sequences, releasing the fluorophore from the quencher and generating a signal.[4][5][13]
Conclusion
Proper preparation and storage of the KASP master mix are fundamental for successful genotyping experiments. By following these detailed protocols and understanding the principles of the KASP technology, researchers, scientists, and drug development professionals can ensure high-quality, reliable, and reproducible results. For further troubleshooting or specific applications, consulting the manufacturer's guidelines is always recommended.
References
- 1. Kompetitive allele specific PCR - Wikipedia [en.wikipedia.org]
- 2. SNP genotyping: the KASP assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SNP Genotyping: The KASP Assay | Springer Nature Experiments [experiments.springernature.com]
- 4. sheffield.ac.uk [sheffield.ac.uk]
- 5. lifomics.com [lifomics.com]
- 6. primetech.co.jp [primetech.co.jp]
- 7. manuals.plus [manuals.plus]
- 8. youtube.com [youtube.com]
- 9. lifomics.com [lifomics.com]
- 10. primetech.co.jp [primetech.co.jp]
- 11. KASP Genotyping Assays FAQs | LGC, Biosearch Technologies [biosearchtech.com]
- 12. sheffield.ac.uk [sheffield.ac.uk]
- 13. How does KASP work | LGC, Biosearch Technologies [biosearchtech.com]
Optimal DNA Concentration and Quality for KASP™ Reactions
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed guidelines and protocols for preparing high-quality DNA samples at optimal concentrations for successful Kompetitive Allele Specific PCR (KASP™) genotyping reactions. Adherence to these recommendations will enhance data quality, improve clustering, and minimize troubleshooting efforts.
Introduction to KASP Genotyping
Kompetitive Allele Specific PCR (KASP) is a homogeneous, fluorescent, endpoint genotyping technology that enables highly accurate bi-allelic discrimination of single nucleotide polymorphisms (SNPs) and insertions/deletions (InDels). The robustness and accuracy of the KASP assay are highly dependent on the quality and quantity of the input genomic DNA. This document outlines the critical parameters for DNA preparation to ensure reliable and reproducible KASP genotyping results.
DNA Concentration Requirements
The optimal DNA concentration for KASP reactions is crucial for achieving robust amplification and clear genotyping clusters. While KASP chemistry is flexible, adhering to a recommended concentration range minimizes variability and potential assay failure.
Most KASP assays perform optimally with 5-50 ng of high-quality DNA per reaction[1][2]. However, the ideal amount is also influenced by the genome size of the organism under study. Larger genomes require a greater mass of DNA to ensure a sufficient number of target copies are present in the reaction. Conversely, for smaller genomes, a lower DNA mass is sufficient[1][3].
Table 1: Recommended DNA Input per Reaction Based on Genome Size
| Genome Size (Mbp) | Organism Example | Recommended DNA Mass per Reaction (ng) | Recommended Final DNA Concentration in Reaction (ng/µL)* |
| ~3,000 | Human | 5 - 50 | 2.5 |
| ~16,000 | Wheat | 15 - 75 | 13.25 |
| ~460 | Rice | 3 - 20 | ~2.5 (minimum) |
| ~125 | Arabidopsis thaliana | 1 - 10 | ~2.5 (minimum) |
*Based on a 10 µL final reaction volume and a minimum recommended final concentration of 2.5 ng/µL for a human-sized genome. The final concentration should be adjusted for larger genomes[4].
DNA Quality Parameters
The purity of the DNA template is as critical as its concentration. PCR inhibitors and contaminants can significantly impair the efficiency of the KASP reaction, leading to poor data quality or complete assay failure[5][6]. DNA quality is typically assessed by spectrophotometry, measuring the absorbance ratios at 260/280 nm and 260/230 nm.
3.1. A260/280 Ratio
This ratio is used to assess the purity of nucleic acids from protein contamination. A ratio of ~1.8 is generally accepted as "pure" for DNA[7][8]. Ratios significantly lower than this may indicate the presence of residual proteins or other contaminants that absorb at 280 nm.
3.2. A260/230 Ratio
This ratio is a secondary measure of purity and is sensitive to contaminants such as carbohydrates, phenol, and guanidine salts, which are often used in DNA extraction protocols. For pure nucleic acid, the A260/230 ratio is expected to be in the range of 2.0-2.2[7][8]. Low A260/230 ratios can indicate the presence of PCR inhibitors.
Table 2: DNA Quality Guidelines for KASP Reactions
| Parameter | Optimal Range | Acceptable Range | Potential Issues with Out-of-Range Values |
| A260/280 Ratio | 1.8 - 2.0 | 1.7 - 2.0 | < 1.7: Potential protein or phenol contamination. |
| A260/230 Ratio | 2.0 - 2.2 | > 1.8 | < 1.8: Potential contamination with salts, carbohydrates, or phenol. |
| Integrity | High molecular weight, intact genomic DNA | Minimally degraded | Degraded DNA can lead to amplification failure. |
A general rule is that if the DNA is of sufficient quality for standard PCR, it will be suitable for KASP genotyping[5][6].
Experimental Protocols
4.1. Protocol for DNA Quantification and Quality Assessment
-
DNA Quantification: Use a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., PicoGreen or Qubit) to determine the DNA concentration. Fluorometric methods are generally more accurate as they are specific to double-stranded DNA.
-
Purity Assessment:
-
Measure the absorbance at 230 nm, 260 nm, and 280 nm using a spectrophotometer.
-
Calculate the A260/280 and A260/230 ratios to assess the purity of the DNA samples.
-
-
Integrity Check (Optional but Recommended): Visualize the DNA on a 0.8% agarose gel. High-quality genomic DNA should appear as a single, high-molecular-weight band with minimal smearing.
4.2. Protocol for DNA Sample Preparation for KASP Reaction
-
Normalization: Based on the quantification results, dilute the DNA samples in a suitable elution buffer (e.g., 10 mM Tris-HCl, pH 8.0) or molecular-grade water to the desired working concentration. Avoid using buffers containing high concentrations of EDTA, as it can inhibit the PCR reaction[9].
-
Plate Layout:
-
Array the normalized DNA samples into a 96-well or 384-well PCR plate[2].
-
It is recommended to include at least two no-template controls (NTCs) on each plate to monitor for contamination[1][5]. For NTC wells, add the same volume of the dilution buffer used for the samples.
-
Including positive controls of known genotypes is also advisable, especially when validating new assays[3].
-
-
Sample Storage: The prepared DNA plates can be used immediately or stored at -20°C. For long-term storage or to prevent evaporation in advance of large-scale genotyping, the DNA samples can be dried down in the plate wells[1]. Dried DNA is stable at room temperature for several months if protected from moisture[1].
Visualized Workflows and Relationships
5.1. KASP Experimental Workflow
The following diagram illustrates the general workflow from DNA preparation to data analysis in a KASP genotyping experiment.
Caption: KASP genotyping experimental workflow.
5.2. DNA Quality and KASP Outcome
The quality of the input DNA directly impacts the outcome of the KASP reaction. The following diagram illustrates the relationship between DNA quality parameters and the expected results.
Caption: Impact of DNA quality on KASP results.
Troubleshooting
Table 3: Common Issues Related to DNA Quantity and Quality
| Observation | Potential Cause | Recommended Solution |
| Weak or no amplification in all samples | Insufficient DNA template.[5][6] | Quantify DNA and ensure it is within the recommended range. Consider re-extracting if concentration is too low. |
| Presence of PCR inhibitors.[1] | Check A260/230 ratio. If low, consider re-precipitating the DNA or using a column-based cleanup kit. Diluting the DNA can also dilute inhibitors.[1][3] | |
| Poorly defined or "rainy" clusters | Inconsistent DNA concentration across the plate.[6] | Normalize all DNA samples to a consistent concentration before plating. |
| Poor DNA quality (degradation or contamination).[5][6] | Assess DNA integrity on an agarose gel. Re-extract DNA if significant degradation is observed. | |
| NTC wells show amplification | Contamination of reagents or NTC wells. | Use fresh, nuclease-free water for NTCs. Handle reagents in a clean environment. |
By carefully controlling the concentration and quality of the input DNA, researchers can significantly increase the success rate and data quality of their KASP genotyping experiments.
References
- 1. sheffield.ac.uk [sheffield.ac.uk]
- 2. sheffield.ac.uk [sheffield.ac.uk]
- 3. cerealsdb.uk.net [cerealsdb.uk.net]
- 4. KASP Genotyping Assays FAQs | LGC, Biosearch Technologies [biosearchtech.com]
- 5. primetech.co.jp [primetech.co.jp]
- 6. primetech.co.jp [primetech.co.jp]
- 7. dna.uga.edu [dna.uga.edu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. primetech.co.jp [primetech.co.jp]
Standard KASP Thermal Cycler Program and Conditions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kompetitive Allele Specific PCR (KASP™) is a homogenous, fluorescent endpoint genotyping technology used for single nucleotide polymorphism (SNP) and insertion/deletion (indel) genotyping. The technology relies on a unique form of competitive allele-specific PCR, enabling highly accurate and cost-effective bi-allelic discrimination. This document provides detailed protocols and application notes for the standard KASP thermal cycler program, designed to guide researchers in achieving robust and reproducible results.
Principle of KASP Technology
The KASP assay consists of three components: the test DNA, a KASP Assay mix containing two allele-specific forward primers and one common reverse primer, and the KASP Master mix which includes a FRET (Fluorescence Resonance Energy Transfer) cassette, Taq polymerase, and an optimized buffer solution.[1] During thermal cycling, the allele-specific primers compete for binding to the template DNA. Successful amplification leads to the incorporation of a tail sequence that corresponds to a universal FRET cassette, resulting in a fluorescent signal. The specific dye (FAM™ or HEX™) that fluoresces indicates which allele is present in the sample.[1][2]
Experimental Protocols
Reagent Preparation and Reaction Setup
Successful KASP genotyping is contingent on precise reagent preparation and reaction setup. The following tables outline the recommended volumes for preparing the KASP genotyping mix for both 96-well and 384-well plates.[3] It is crucial to prepare a master mix of the KASP Assay and Master mixes for the total number of reactions to ensure consistency.[1]
Table 1: KASP Genotyping Mix Preparation
| Component | Volume for 96-well plate (per reaction) | Volume for 384-well plate (per reaction) |
| 2x KASP Master Mix | 2.5 µL | 2.5 µL |
| KASP Assay Mix | 0.07 µL | 0.07 µL |
| Water (if using dried DNA) | 2.43 µL | 2.43 µL |
| Total Genotyping Mix | 5.0 µL | 5.0 µL |
Note: The table assumes a final reaction volume of 10 µL for 96-well plates and 5 µL for 384-well plates when using wet DNA. For dried down DNA, the genotyping mix volume is doubled and added to the dry DNA pellet.[3]
Table 2: Final Reaction Assembly
| Component | Volume for 96-well plate | Volume for 384-well plate |
| DNA Sample (5-50 ng) | 5.0 µL | 2.5 µL |
| KASP Genotyping Mix | 5.0 µL | 2.5 µL |
| Total Reaction Volume | 10.0 µL | 5.0 µL |
The minimum recommended final DNA concentration is 2.5 ng/µL, based on the human genome size. This may need adjustment for organisms with significantly different genome sizes.[4][5]
Step-by-Step Protocol:
-
Prepare DNA Samples: Array DNA samples in a 96-well or 384-well PCR plate. Include a minimum of 22 DNA samples and at least two no-template controls (NTCs) per assay to ensure reliable cluster analysis.[1][2]
-
Prepare KASP Genotyping Mix: Thaw and vortex the KASP Assay mix and KASP Master mix. Prepare the genotyping mix according to the volumes in Table 1, ensuring enough mix is made for all reactions plus a 10% excess.[2]
-
Dispense Genotyping Mix: Add the appropriate volume of the KASP genotyping mix to each well containing the DNA sample.
-
Seal and Centrifuge: Seal the plate with an optically clear PCR seal. Centrifuge the plate at a minimum of 550 x g to ensure all liquids are at the bottom of the wells.[3]
-
Thermal Cycling: Place the plate in a thermal cycler and run the standard KASP thermal cycling program as detailed in Table 3.
-
Plate Reading: After completion of the thermal cycling program, ensure the plate is cooled to below 40°C before reading.[1][3] Read the plate in a FRET-capable plate reader or qPCR machine.
-
Data Analysis: Import the data into a suitable genotype cluster analysis software.
Standard KASP Thermal Cycler Program
The standard KASP thermal cycling protocol utilizes a touchdown PCR approach to enhance specificity, followed by a set of standard cycling for signal generation.[4] KASP chemistry employs a two-step PCR, combining the annealing and extension steps.[4][6]
Table 3: Standard KASP Thermal Cycler Program
| Stage | Step | Temperature (°C) | Time | Number of Cycles |
| 1 | Activation | 94 | 15 minutes | 1 |
| 2 | Touchdown PCR | Denaturation | 94 | 20 seconds |
| Annealing/Elongation | 61-55 (drop 0.6°C per cycle) | 60 seconds | ||
| 3 | Amplification | Denaturation | 94 | 20 seconds |
| Annealing/Elongation | 55 | 60 seconds |
Some assays with high or low GC content may require alternative cycling conditions.[4]
Troubleshooting and Further Cycling ("Recycling")
If genotyping clusters are not well-defined after the initial run, it is likely that the PCR has not reached completion.[7] In such cases, additional thermal cycling, referred to as "recycling," can be performed.[7]
Table 4: KASP Recycling Program
| Step | Temperature (°C) | Time | Number of Cycles |
| Denaturation | 94 | 20 seconds | 3 |
| Annealing/Elongation | 55 | 60 seconds |
It is recommended to perform recycling in steps of 3 additional cycles, followed by a plate read, to determine the optimal number of cycles for a specific assay.[7] A maximum of four recycling steps (a total of 12 additional cycles) is generally recommended.[7]
Visualizing the KASP Workflow
The following diagrams illustrate the key processes in a KASP genotyping experiment.
Caption: KASP genotyping experimental workflow.
Caption: Standard KASP thermal cycler program stages.
References
Implementing a High-Throughput KASP Genotyping Workflow: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kompetitive Allele-Specific PCR (KASP™) is a robust and cost-effective endpoint genotyping technology used for single nucleotide polymorphism (SNP) and insertion/deletion (InDel) analysis. Its flexibility and high accuracy make it an ideal choice for a wide range of applications, from marker-assisted selection in agriculture to genetic variant analysis in human disease research.[1] This document provides a detailed guide for implementing a high-throughput KASP genotyping workflow, covering DNA preparation, reaction setup, data analysis, and quality control.
The KASP technology relies on competitive allele-specific PCR. A unique KASP Assay mix, containing two allele-specific forward primers and one common reverse primer, is combined with a universal KASP Master mix and the sample DNA.[2] The Master mix contains Taq polymerase, dNTPs, a passive reference dye (ROX™), and a universal FRET (fluorescence resonance energy transfer) cassette system with two different fluorophores (FAM™ and HEX™).[3][4] During thermal cycling, the appropriate allele-specific primer binds to the DNA and elongates, incorporating a unique tail sequence. In subsequent cycles, the corresponding FRET cassette binds to this new complementary tail sequence, releasing the fluorophore from its quencher and generating a signal.[3] The resulting fluorescence is read at the end of the PCR reaction to determine the genotype.
DNA Sample Preparation and Quality Control
High-quality template DNA is crucial for successful KASP genotyping. The DNA should be free of PCR inhibitors and degradation.
1.1. DNA Quantification and Purity
-
Quantification: Use a fluorescence-based method (e.g., PicoGreen) for accurate quantification. Spectrophotometry (A260) is also acceptable.
-
Purity: Assess DNA purity using a spectrophotometer. An A260/A280 ratio of ~1.8 is indicative of pure DNA.
-
Integrity: For challenging samples, DNA integrity can be assessed by running an aliquot on a 1% agarose gel. High molecular weight DNA should appear as a tight band.
1.2. DNA Concentration and Volume
-
The recommended final DNA concentration in the KASP reaction is a minimum of 2.5 ng/µL for a human-sized genome.[5] The total amount of DNA required per reaction typically ranges from 5-50 ng.[3][6]
-
For genomes larger than human (~3000 Mbp), the DNA concentration should be increased proportionally.[2]
-
Normalize DNA samples to a consistent concentration across the plate to ensure uniform amplification and tighter clustering of genotyping data.
| Parameter | Recommendation | Notes |
| Purity (A260/A280) | 1.7 - 1.9 | Lower ratios may indicate protein contamination. |
| Concentration | 5 - 50 ng/µL (stock) | Final concentration in reaction should be at least 2.5 ng/µL. Adjust for genome size. |
| Volume | See reaction setup tables | Ensure sufficient volume for all planned assays. |
KASP Genotyping Protocol
This protocol is optimized for 96-well and 384-well plate formats, which are common in high-throughput workflows.
2.1. Reagent Preparation
-
Thaw KASP Assay mix and KASP Master mix on ice.
-
Vortex both mixes briefly and centrifuge to collect contents at the bottom of the tube.
-
Aliquot reagents upon first use to minimize freeze-thaw cycles, which can negatively impact performance. Store KASP Master Mix in light-protective tubes.[3][5]
2.2. Reaction Setup
It is essential to prepare a bulk KASP genotyping mix containing the Master mix and Assay mix before dispensing it to the DNA samples.[3] This ensures consistency across all reactions.
Table 1: KASP Reaction Mix Preparation
| Component | Volume for 96-well (10 µL reaction) | Volume for 384-well (5 µL reaction) |
| 2X KASP Master Mix | 5.0 µL | 2.5 µL |
| 72X KASP Assay Mix | 0.14 µL | 0.07 µL |
| DNA + H₂O | 4.86 µL | 2.43 µL |
| Total Volume | 10.0 µL | 5.0 µL |
| Note: Volumes are per single reaction. Calculate the total volume required for all samples, controls, and pipetting overhead. |
Experimental Workflow:
-
Array DNA samples into a PCR plate (96- or 384-well).
-
For each KASP assay, include a minimum of 22 DNA samples and at least two No Template Controls (NTCs).[2][3] NTC wells should contain sterile water instead of DNA.[2]
-
Prepare the KASP genotyping mix (Master mix + Assay mix) in a separate tube.
-
Dispense the prepared mix into each well of the DNA plate. For high-throughput applications, an automated liquid handling system is recommended for this step.
-
Seal the plate securely with a PCR-suitable, optically clear seal to prevent evaporation.[2][5]
-
Centrifuge the plate at a minimum of 550 x g to ensure all liquids are at the bottom of the wells.[5]
-
Proceed to thermal cycling.
Thermal Cycling
KASP chemistry utilizes a touchdown PCR protocol, which enhances reaction specificity.[2] The following is a standard thermal cycling program.
Table 2: KASP Thermal Cycling Program
| Step | Temperature | Duration | Cycles |
| Activation | 94°C | 15 minutes | 1 |
| Denaturation | 94°C | 20 seconds | \multirow{2}{}{10 (Touchdown)} |
| Annealing/Elongation | 61°C (dropping 0.6°C per cycle) | 60 seconds | |
| Denaturation | 94°C | 20 seconds | \multirow{2}{}{26+} |
| Annealing/Elongation | 55°C | 60 seconds | |
| Note: Some assays with high or low GC content may require optimized cycling conditions. If clusters are not well-defined, additional cycles (e.g., 3-12) of the final denaturation and annealing/elongation step can be added.[2][5] |
Fluorescence Reading and Data Analysis
4.1. Plate Reading
-
After thermal cycling, the plate must be cooled to below 40°C before reading.[2][5] Reading at higher temperatures will result in unreliable data.
-
Read the endpoint fluorescence using a FRET-capable plate reader or a qPCR instrument.
-
The excitation and emission wavelengths for the fluorophores are:
-
FAM: ~485 nm (Excitation), ~520 nm (Emission)
-
HEX: ~535 nm (Excitation), ~556 nm (Emission)
-
ROX: ~575 nm (Excitation), ~610 nm (Emission)
-
4.2. Data Analysis using Cluster Plots
-
KASP genotyping data is analyzed by plotting the fluorescence values for each sample on a Cartesian (cluster) plot.[4][7] The FAM signal (Allele 1) is typically plotted on the x-axis, and the HEX signal (Allele 2) is on the y-axis.
-
Samples with the same genotype will group together into distinct clusters.
-
Homozygous for Allele 1 (FAM): Cluster along the x-axis.
-
Homozygous for Allele 2 (HEX): Cluster along the y-axis.
-
Heterozygous: Cluster between the two homozygous groups.
-
No Template Controls (NTCs): Cluster at the origin (0,0).[4]
-
4.3. Quality Control Metrics
-
NTCs: Should show no amplification. Any signal in the NTCs may indicate contamination.
-
Cluster Separation: The three genotype clusters (if all are present in the sample set) should be tight and well-separated.
-
Call Rate: For a validated assay, the genotype call rate should be greater than 95%.[2]
High-Throughput Workflow Automation
For large-scale genotyping projects, automation is key to efficiency and reproducibility.
-
Liquid Handling: Automated liquid handlers can be used for DNA normalization, reaction setup, and plate replication.[8] Systems like the SNPline™ can reformat plates from 96- or 384-well to 1536-well formats for ultra-high throughput.[5]
-
Plate Sealing: Automated plate sealers ensure consistent and robust sealing, preventing evaporation during thermal cycling.[5]
-
Thermal Cycling: Water-bath based thermal cyclers like the Hydrocycler2 can offer faster cycling times and increased throughput for all plate types.[5]
-
Data Analysis: Specialized software, such as KlusterCaller™, can automate the process of calling genotypes from the cluster plot data.[3]
Visualizing the KASP Workflow and Principle
References
- 1. KASP Genotyping Assays FAQs | LGC, Biosearch Technologies [biosearchtech.com]
- 2. sheffield.ac.uk [sheffield.ac.uk]
- 3. lifomics.com [lifomics.com]
- 4. primetech.co.jp [primetech.co.jp]
- 5. sheffield.ac.uk [sheffield.ac.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. de.gilson.com [de.gilson.com]
- 8. blog.biosearchtech.com [blog.biosearchtech.com]
Application Notes & Protocols: A Guide to Converting Existing Molecular Markers to KASP™ Assays
For researchers, scientists, and drug development professionals seeking to leverage the efficiency and cost-effectiveness of Kompetitive Allele-Specific PCR (KASP™) genotyping, converting existing molecular markers such as Single Nucleotide Polymorphisms (SNPs) and Simple Sequence Repeats (SSRs) is a strategic move. This document provides a comprehensive guide, including detailed protocols and application notes, to facilitate a smooth transition to the KASP platform.
Introduction to KASP™ Technology
KASP™ genotyping is a homogeneous, fluorescence-based assay that enables highly accurate bi-allelic discrimination of SNPs and insertions/deletions (InDels).[1][2][3][4] The technology is based on competitive allele-specific PCR and is known for its flexibility, cost-effectiveness, and simple workflow.[2][3] The core components of a KASP assay are the target-specific KASP Assay Mix and the universal KASP Master Mix.[1][5] The Assay Mix contains two allele-specific forward primers and one common reverse primer.[1][3][5] The Master Mix includes a FRET (Fluorescence Resonance Energy Transfer) cassette system and Taq polymerase.[1][5] This system allows for the generation of a fluorescent signal that is specific to the allele present in the DNA sample.[2][5]
Advantages of Converting to KASP™ Assays:
-
Cost-Effectiveness: KASP assays are significantly more affordable per sample compared to many other genotyping technologies, especially for large-scale studies.[3]
-
High Throughput and Scalability: The simple workflow is easily adaptable for high-throughput screening in 96-, 384-, and 1536-well plate formats.[4][5]
-
Flexibility: KASP is suitable for a wide range of applications, from genotyping a few SNPs in many samples to many SNPs in a few samples.[3]
-
High Accuracy and Call Rate: The technology boasts a high SNP-to-assay conversion rate (often exceeding 90%) and delivers genotyping accuracy greater than 99.8%.[2][5]
-
Robustness: KASP assays are robust and can tolerate variations in DNA quality and quantity.[6]
The KASP™ Genotyping Workflow
The KASP genotyping process involves a straightforward workflow that can be completed in a few hours.
Figure 1. A high-level overview of the KASP genotyping workflow.
Converting Existing SNP Markers to KASP™ Assays
The conversion of pre-existing SNP markers, often identified from sequencing data or SNP arrays, into KASP assays is a common application. The process is primarily centered around robust in-silico assay design.
3.1. In-Silico Design and Primer Development
The success of a KASP assay is critically dependent on the design of the allele-specific primers.
Protocol for SNP KASP Assay Design:
-
Sequence Retrieval: Obtain the flanking sequence surrounding the target SNP. A minimum of 50 base pairs on each side of the SNP is required.[7]
-
Sequence Formatting: The target SNP should be clearly identified within the sequence using square brackets, for example, ...GATTACA[A/G]TACCAGA....[7][8]
-
Identify Surrounding Polymorphisms: Mark any other known SNPs or InDels in the flanking sequence using IUPAC ambiguity codes or 'N's, respectively. These should not be within square brackets.[7] This is crucial to avoid designing primers over other polymorphic sites, which could interfere with the assay.
-
Primer Design: Submit the formatted sequence to a KASP assay design service or use primer design software. The design algorithm will generate two allele-specific forward primers and one common reverse primer.
-
Allele-Specific Forward Primers: These primers will have the allele-specific base at the 3'-end. A deliberate mismatch at the -2 or -3 position from the 3'-end can sometimes be introduced to enhance specificity. Each forward primer also receives a unique 5' tail sequence that is complementary to one of the FRET cassettes in the Master Mix.[5]
-
Common Reverse Primer: This primer is designed to a conserved region upstream or downstream of the SNP.
-
-
In-Silico Quality Control:
-
Specificity Check: Perform a BLAST search of the designed primer sequences against the target genome to ensure they are specific to the locus of interest. This is particularly critical in polyploid species or regions with high homology.[9][10]
-
Avoid Problematic Regions: Ensure primers are not designed in regions with repetitive elements or high GC content.
-
3.2. Experimental Validation
Once the primers are synthesized and formulated into a KASP Assay Mix, experimental validation is essential to confirm the assay's performance.
Protocol for KASP Assay Validation:
-
Prepare a Validation Plate:
-
Select a diverse panel of at least 22 DNA samples with known genotypes for the target SNP, if possible.[11] This panel should include homozygous for each allele and heterozygous samples.
-
Include at least two no-template controls (NTCs) to check for contamination.[11][12]
-
If known genotypes are unavailable, use a diverse set of samples to maximize the chance of observing all genotype clusters.
-
-
Set up the KASP Reaction: Prepare the reaction mix according to the recommended volumes for your plate format (e.g., 96- or 384-well).[5][13]
-
Thermal Cycling: Perform PCR using a standard KASP thermal cycling protocol. A touchdown PCR approach is often used in the initial cycles.[14]
-
Fluorescence Reading: After thermal cycling, read the fluorescence of the plate at room temperature (below 40°C) using a FRET-capable plate reader or qPCR machine.[13]
-
Data Analysis and Validation Criteria:
| Parameter | Acceptance Criterion | Troubleshooting |
| Genotype Clusters | 3 distinct, well-separated clusters | - Optimize annealing temperature.- Redesign primers if clusters are not distinct. |
| NTCs | No amplification (cluster at origin) | - Check for contamination of reagents or DNA. |
| Call Rate | > 90% | - Optimize DNA concentration and quality.[6]- Increase PCR cycle number.[6] |
Table 1. KASP Assay Validation and Troubleshooting.
Converting SSR Markers to KASP™ Assays
Converting SSR markers to KASP assays involves identifying a linked SNP or a small InDel within or adjacent to the SSR locus that can serve as the basis for a bi-allelic KASP marker.[16][17]
4.1. From SSR to SNP/InDel Discovery
Figure 2. Workflow for converting SSR markers to KASP assays.
Protocol for SSR to KASP Conversion:
-
Identify SSR Flanking Sequences: Use the original primer sequences for the SSR marker to amplify the locus from a small panel of individuals representing different SSR alleles.
-
Sequence the Amplicons: Sanger sequence the PCR products from these different individuals.
-
Identify a Suitable Polymorphism: Align the sequences and carefully examine the regions flanking the SSR repeats for a reliable, bi-allelic SNP or a small InDel. The ideal polymorphism will be close to the SSR but in a region of high-quality sequence.
-
Design and Validate the KASP Assay: Once a suitable SNP or InDel is identified, follow the protocol outlined in Section 3 for SNP marker conversion. This includes designing the KASP assay, synthesizing the primers, and performing experimental validation.
Experimental Protocols
5.1. KASP™ Reaction Setup
The following table provides recommended reagent volumes for setting up KASP reactions in both 96- and 384-well formats.[5][18][19] It is crucial to prepare a master mix of the KASP Master Mix and KASP Assay Mix before dispensing to the DNA samples to ensure accuracy.[5]
| Component | Volume for 96-well Plate (10 µL total) | Volume for 384-well Plate (5 µL total) |
| DNA (e.g., 10-20 ng/µL) | 5.0 µL | 2.5 µL |
| 2X KASP™ Master Mix | 5.0 µL | 2.5 µL |
| KASP™ Assay Mix | 0.14 µL | 0.07 µL |
| Total Reaction Volume | 10.14 µL | 5.07 µL |
Table 2. Recommended KASP Reaction Volumes. Note: Volumes of Master Mix and Assay Mix should be combined into a single dispensing solution.
5.2. KASP™ Thermal Cycling Protocol
A standard thermal cycling protocol for KASP assays is provided below. This may require optimization depending on the specific assay and thermal cycler used.
| Step | Temperature | Duration | Cycles | Description |
| Activation | 94°C | 15 minutes | 1 | Activates the Taq polymerase. |
| Touchdown PCR | 94°C61-55°C | 20 seconds60 seconds | 10 | DenaturationAnnealing/Extension (temp drops 0.6°C/cycle) |
| Amplification | 94°C55°C | 20 seconds60 seconds | 26+ | DenaturationAnnealing/Extension |
| Recycling (Optional) | 94°C57°C | 20 seconds60 seconds | 3 | If clusters are not tight, additional cycles can be run. |
Table 3. Standard KASP Thermal Cycling Protocol.[14]
Troubleshooting Common KASP™ Assay Issues
Even with robust design, some assays may require troubleshooting.
| Issue | Potential Cause | Suggested Solution |
| No Amplification | - Poor DNA quality or low concentration.- PCR inhibitors present.- Incorrect thermal cycling conditions. | - Quantify and check DNA quality.- Dilute DNA to reduce inhibitor concentration.[6]- Verify thermal cycler program.[6] |
| Poor Cluster Separation | - Suboptimal annealing temperature.- Insufficient PCR cycles.- Inconsistent pipetting. | - Optimize annealing temperature.- Run additional PCR cycles (recycling).[6]- Check pipetting accuracy and ROX normalization.[6] |
| "Middle Cloud" of Points | - Off-target amplification.- Contamination. | - Redesign primers with higher specificity.- Use fresh reagents and sterile techniques. |
| More Than 3 Clusters | - Assay detecting a copy number variation or a nearby SNP.- Data from multiple plates/assays plotted together. | - BLAST primers to check for other binding sites.- Analyze data from a single assay and plate at a time.[15] |
Table 4. Common KASP Assay Troubleshooting Guide.
By following these detailed application notes and protocols, researchers can effectively convert their existing molecular markers to the KASP genotyping platform, enabling more efficient, scalable, and cost-effective genetic analysis.
References
- 1. integratedbreeding.net [integratedbreeding.net]
- 2. How does KASP work | LGC, Biosearch Technologies [biosearchtech.com]
- 3. Kompetitive allele specific PCR - Wikipedia [en.wikipedia.org]
- 4. SNP Genotyping: The KASP Assay | Springer Nature Experiments [experiments.springernature.com]
- 5. sheffield.ac.uk [sheffield.ac.uk]
- 6. primetech.co.jp [primetech.co.jp]
- 7. biosearchassets.blob.core.windows.net [biosearchassets.blob.core.windows.net]
- 8. sheffield.ac.uk [sheffield.ac.uk]
- 9. Overcoming polyploidy pitfalls: a user guide for effective SNP conversion into KASP markers in wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. KASP Genotyping Assays FAQs | LGC, Biosearch Technologies [biosearchtech.com]
- 12. Assay design for KASP chemistry | LGC, Biosearch Technologies [biosearchtech.com]
- 13. primetech.co.jp [primetech.co.jp]
- 14. Frontiers | Validating DNA Polymorphisms Using KASP Assay in Prairie Cordgrass (Spartina pectinata Link) Populations in the U.S. [frontiersin.org]
- 15. lifomics.com [lifomics.com]
- 16. blog.biosearchtech.com [blog.biosearchtech.com]
- 17. Development of SNP, KASP, and SSR Markers by BSR-Seq Technology for Saturation of Genetic Linkage Map and Efficient Detection of Wheat Powdery Mildew Resistance Gene Pm61 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development and Validation of KASP Assays for the Genotyping of Racing Performance-Associated Single Nucleotide Polymorphisms in Pigeons - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols: Using KASP for Genetic Purity and Quality Control Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kompetitive Allele-Specific PCR (KASP™) is a homogenous, fluorescence-based genotyping technology that provides a powerful tool for single nucleotide polymorphism (SNP) and insertion/deletion (InDel) analysis.[1][2][3] Its high accuracy, cost-effectiveness, and flexibility make it an ideal choice for a variety of applications, including genetic purity and quality control (QC) analysis in seed production, animal breeding, and drug development.[2][3][4] This document provides a detailed overview of the KASP technology, its application in genetic purity and QC, and comprehensive protocols for its implementation.
Genetic purity is a critical factor in agriculture and breeding programs, ensuring the integrity and performance of crop varieties and animal lineages.[5][6][7] Similarly, in drug development, confirming the genetic identity and stability of cell lines is paramount for reproducible and reliable results. KASP technology offers a rapid and precise method to assess genetic identity and homogeneity, replacing traditional, time-consuming methods like grow-out tests.[6]
Principle of KASP Technology
The KASP assay is based on competitive allele-specific PCR.[2] The core of the technology lies in the use of two unique allele-specific forward primers and a common reverse primer. Each allele-specific primer is designed to match one of the two alleles at a specific SNP locus and carries a unique tail sequence.[8][9] The reaction mix also contains two universal FRET (Fluorescence Resonance Energy Transfer) cassettes, one labeled with FAM™ dye and the other with HEX™ dye.[1][10] These cassettes correspond to the unique tail sequences of the allele-specific primers.
During thermal cycling, the allele-specific primers compete to bind to the template DNA at the SNP site.[2] Successful binding and extension lead to the incorporation of the corresponding tail sequence into the PCR product. In subsequent rounds, the complementary FRET cassette hybridizes to the newly synthesized DNA strand, separating the fluorophore from its quencher and generating a fluorescent signal.[9] The ratio of FAM to HEX fluorescence is then measured at the end of the reaction to determine the genotype.
dot
Caption: Workflow of the KASP genotyping principle.
Application in Genetic Purity and Quality Control
KASP technology is a highly effective tool for assessing genetic purity and performing quality control in various fields.
-
Seed Purity Testing: In agriculture, maintaining the genetic purity of inbred lines and the uniformity of F1 hybrids is crucial.[6] KASP assays can be used to verify the genetic identity of seed lots and detect any outcrossing or contamination, ensuring that farmers receive seeds with the desired traits.[3][11] Studies have shown a high correlation between KASP marker analysis and results from more extensive genotyping-by-sequencing (GBS) for genetic purity assessment in maize, demonstrating the reliability of a smaller, well-chosen set of KASP markers.[5]
-
Animal Breeding: In animal breeding programs, KASP can be used to confirm the parentage of offspring and to select for desirable traits by screening for specific genetic markers. This helps to maintain the integrity of breeding lines and accelerate genetic gain.
-
Cell Line Authentication: In biomedical research and drug development, the misidentification and cross-contamination of cell lines are significant problems. KASP genotyping provides a rapid and cost-effective method to authenticate cell lines by creating a unique genetic profile based on a panel of informative SNPs.
-
Pharmacogenomics: KASP can be utilized for quality control in pharmacogenomic studies by verifying the presence of specific genetic variants in patient samples that may influence drug response.
dot
Caption: Applications of KASP in genetic purity and QC.
Experimental Protocols
A standard KASP genotyping workflow consists of DNA extraction, assay setup, PCR amplification, and data analysis.
High-quality DNA is essential for reliable KASP results. The required amount of DNA can range from 5 to 50 ng per reaction, depending on the genome size.[8][12]
Protocol: Generic Plant DNA Extraction
-
Homogenize 10-20 mg of fresh leaf tissue or a single seed in a suitable buffer.
-
Lyse the cells using a lysis buffer containing detergents and enzymes to break down cell walls and membranes.
-
Remove proteins and other cellular debris by precipitation or using a purification column.
-
Precipitate the DNA using isopropanol or ethanol.
-
Wash the DNA pellet with 70% ethanol and resuspend it in a suitable buffer (e.g., TE buffer).
-
Assess DNA quality and quantity using a spectrophotometer or fluorometer.
The KASP reaction requires three main components: the DNA sample, the KASP Assay mix (containing the allele-specific and common primers), and the KASP Master mix (containing the FRET cassettes, Taq polymerase, and other reaction components).[8]
Reaction Setup (per 10 µL reaction)
| Component | Volume | Final Concentration |
| KASP Master Mix (2X) | 5.0 µL | 1X |
| KASP Assay Mix (0.26X) | 0.14 µL | Varies |
| Template DNA (5-50 ng/µL) | 1.0 µL | 5-50 ng |
| Nuclease-free water | 3.86 µL | - |
| Total Volume | 10.0 µL |
Protocol:
-
Prepare a reaction master mix containing the KASP Master Mix, KASP Assay Mix, and nuclease-free water.
-
Aliquot the master mix into individual wells of a 96- or 384-well PCR plate.
-
Add the DNA samples to the respective wells.
-
Include no-template controls (NTCs) to check for contamination.[1]
-
Seal the plate securely.
The KASP reaction is performed in a standard thermal cycler. The cycling conditions are crucial for the specificity and efficiency of the reaction.
Typical Thermal Cycling Profile
| Step | Temperature (°C) | Time | Cycles |
| Activation | 94 | 15 min | 1 |
| Denaturation | 94 | 20 sec | 10 |
| Annealing/Extension | 61-55 (touchdown) | 60 sec | |
| Denaturation | 94 | 20 sec | 26 |
| Annealing/Extension | 55 | 60 sec |
After thermal cycling, the end-point fluorescence is read using a FRET-capable plate reader or a real-time PCR instrument.[9] The data is then visualized as a cluster plot, with the FAM fluorescence on the x-axis and the HEX fluorescence on the y-axis.[1]
-
Homozygous Allele 1 (e.g., FAM): Samples will cluster along the x-axis.
-
Homozygous Allele 2 (e.g., HEX): Samples will cluster along the y-axis.
-
Heterozygous: Samples will cluster in the middle of the plot.
-
No-Template Control (NTC): Should cluster at the origin (0,0).
dot
Caption: The experimental workflow for KASP genotyping.
Data Presentation
Quantitative data from KASP analysis for genetic purity should be summarized in clear and structured tables.
Table 1: Example of Genetic Purity Analysis of a Seed Lot
| Sample ID | Genotype Call | FAM Signal | HEX Signal | Purity Status |
| Seed_001 | Homozygous A | 4500 | 200 | Pure |
| Seed_002 | Homozygous A | 4650 | 210 | Pure |
| Seed_003 | Heterozygous | 2300 | 2400 | Impure |
| Seed_004 | Homozygous A | 4400 | 190 | Pure |
| ... | ... | ... | ... | ... |
| NTC | No Call | 50 | 60 | - |
Table 2: Comparison of KASP and GBS for Maize Inbred Line Purity
| Inbred Line | KASP Purity (%) | GBS Purity (%) | Correlation |
| Line A | 98 | 99 | 0.99 |
| Line B | 95 | 96 | 0.98 |
| Line C | 85 | 88 | 0.97 |
Adapted from a study comparing KASP and GBS which found a high correlation (0.88) between the two methods for purity analysis.[5]
Conclusion
KASP technology provides a robust, flexible, and cost-effective solution for genetic purity and quality control analysis.[2][3] Its high accuracy and straightforward workflow make it an invaluable tool for researchers, scientists, and drug development professionals. By implementing the protocols outlined in these application notes, users can confidently assess the genetic integrity of their samples, ensuring the reliability and reproducibility of their work.
References
- 1. lifomics.com [lifomics.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Kompetitive allele specific PCR - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. agtech.folio3.com [agtech.folio3.com]
- 8. sheffield.ac.uk [sheffield.ac.uk]
- 9. How does KASP work | LGC, Biosearch Technologies [biosearchtech.com]
- 10. edepot.wur.nl [edepot.wur.nl]
- 11. Development of genic KASP SNP markers from RNA-Seq data for map-based cloning and marker-assisted selection in maize - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cerealsdb.uk.net [cerealsdb.uk.net]
Application Notes and Protocols for KASP Genotyping in Herbicide Resistance Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction to KASP Genotyping for Herbicide Resistance Screening
Kompetitive Allele-Specific PCR (KASP™) is a homogenous, fluorescence-based genotyping technology that enables highly accurate bi-allelic discrimination of single nucleotide polymorphisms (SNPs) and insertions/deletions (InDels).[1] This technology is particularly well-suited for screening for herbicide resistance in crops due to its cost-effectiveness, high-throughput capabilities, and flexibility.[2][3] By targeting known mutations in genes associated with herbicide resistance, such as the acetolactate synthase (ALS) gene, KASP assays can efficiently distinguish between resistant, susceptible, and heterozygous individuals within a plant population.[2] This allows breeders and researchers to make informed decisions for marker-assisted selection (MAS) to develop herbicide-resistant crop varieties.[2][4]
The KASP technology relies on three key components: the test DNA, a KASP Assay Mix containing two allele-specific forward primers and one common reverse primer, and the KASP Master Mix which includes FRET cassettes and Taq polymerase.[5] The allele-specific primers compete to bind to the template DNA at the SNP site, leading to the generation of a fluorescent signal that corresponds to a specific allele.[5]
Core Principles of KASP Technology
The KASP genotyping process involves a series of PCR steps that result in a fluorescent signal indicative of the genotype.
-
Allele-Specific Amplification: In the initial PCR cycles, one of the two allele-specific forward primers, which has a unique tail sequence, binds to the template DNA and extends. The common reverse primer also anneals and extends, resulting in the amplification of the target region.
-
Signal Generation: The unique tail sequence of the incorporated forward primer is then used as a template for the binding of a universal FRET (Fluorescence Resonance Energy Transfer) cassette. This cassette is labeled with a fluorophore (either FAM™ or HEX™) and a quencher. When the cassette binds, the fluorophore is released from the quencher, generating a fluorescent signal.
-
Genotype Determination: The ratio of the two fluorescent signals (FAM and HEX) is measured at the end of the PCR reaction. This allows for the clear discrimination of homozygous (only FAM or only HEX signal) and heterozygous (a mix of FAM and HEX signals) genotypes.[6]
Experimental Protocols
DNA Extraction and Quantification
High-quality genomic DNA is crucial for successful KASP genotyping.
-
Sample Collection: Collect fresh, young leaf tissue from each plant to be screened.
-
DNA Extraction: Utilize a commercially available plant DNA extraction kit or a standard CTAB protocol to isolate genomic DNA. Ensure the final DNA is free of PCR inhibitors.
-
DNA Quantification and Quality Control: Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit). The A260/A280 ratio should be between 1.8 and 2.0, and the A260/A230 ratio should be above 2.0. The recommended DNA concentration for KASP assays is typically between 10-20 ng/µL.[2]
KASP Assay Design for Herbicide Resistance Markers
-
Target SNP Identification: Identify the specific SNP or InDel in the target gene (e.g., ALS) that confers herbicide resistance. This information is often available in published literature or genetic databases.
-
Primer Design: Design two allele-specific forward primers and one common reverse primer.[2] The allele-specific primers should have a unique 18bp tail sequence at the 5' end (one for FAM and one for HEX). The 3' end of the allele-specific primers should correspond to the SNP. It is critical that the primers are highly specific to the target locus to avoid off-target amplification.[2]
KASP Reaction Setup
The KASP reaction is typically set up in a 96- or 384-well plate format. The following tables provide recommended reaction components and volumes.
Table 1: KASP Reaction Mix Components
| Component | Function |
| KASP Master Mix (2X) | Contains Taq polymerase, dNTPs, MgCl₂, and FRET cassettes (FAM and HEX).[7] |
| KASP Assay Mix | Contains the two allele-specific forward primers and one common reverse primer. |
| Template DNA | Genomic DNA from the plant samples. |
| Nuclease-free water | Used for no-template controls (NTC). |
Table 2: KASP Reaction Volumes for 96- and 384-well Plates
| Component | 10 µL Reaction (96-well) | 5 µL Reaction (384-well) |
| KASP Master Mix (2X) | 5.0 µL | 2.5 µL |
| KASP Assay Mix | 0.14 µL | 0.07 µL |
| Template DNA (10-20 ng/µL) | 5.0 µL | 2.5 µL |
| Total Volume | 10.0 µL | 5.0 µL |
It is recommended to prepare a master mix of the KASP Master Mix and Assay Mix for the total number of reactions plus a 10% excess to account for pipetting errors.
Thermal Cycling Protocol
KASP genotyping utilizes a touchdown PCR protocol. A standard protocol is provided below, but optimization may be required for specific assays.
Table 3: Standard KASP Thermal Cycling Protocol
| Step | Temperature (°C) | Duration | Number of Cycles |
| Activation | 94 | 15 minutes | 1 |
| Denaturation | 94 | 20 seconds | 10 (Touchdown) |
| Annealing/Extension | 61-55 (dropping 0.6°C per cycle) | 60 seconds | |
| Denaturation | 94 | 20 seconds | 26-35 |
| Annealing/Extension | 55 | 60 seconds | |
| Post-read | 30 | 1 minute | 1 |
For high G/C content assays, an alternative touchdown protocol of 68-62°C may be beneficial.[8]
Data Acquisition and Analysis
-
Fluorescence Reading: After thermal cycling, the plate is read in a FRET-capable plate reader or a real-time PCR machine to measure the fluorescence of FAM and HEX dyes in each well.
-
Data Analysis: The raw fluorescence data is plotted on a scatter plot, with FAM fluorescence on the x-axis and HEX fluorescence on the y-axis. Genotypes will form distinct clusters:
-
Homozygous for Allele 1 (e.g., Resistant): High FAM signal, low HEX signal.
-
Homozygous for Allele 2 (e.g., Susceptible): Low FAM signal, high HEX signal.
-
Heterozygous: Intermediate FAM and HEX signals.
-
No-Template Control (NTC): Low FAM and low HEX signals, clustered at the origin.[6]
-
Data Presentation
Table 4: Example Genotype Call Table
| Sample ID | FAM Fluorescence | HEX Fluorescence | Genotype Call | Phenotype |
| Plant_001 | 4500 | 200 | Homozygous Allele 1 | Resistant |
| Plant_002 | 300 | 5200 | Homozygous Allele 2 | Susceptible |
| Plant_003 | 2800 | 3100 | Heterozygous | Resistant |
| NTC | 50 | 60 | N/A | N/A |
Mandatory Visualizations
Caption: Mechanism of KASP Genotyping.
Caption: KASP Genotyping Workflow for Herbicide Resistance Screening.
References
- 1. KASP: a genotyping method to rapid identification of resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of functional kompetitive allele-specific PCR markers for herbicide resistance in Brassica napus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. sheffield.ac.uk [sheffield.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. cerealsdb.uk.net [cerealsdb.uk.net]
- 8. KASP Genotyping Assays FAQs | LGC, Biosearch Technologies [biosearchtech.com]
Application of KASP in Human Genetics for Variant Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kompetitive Allele-Specific PCR (KASP™) is a homogenous, fluorescence-based genotyping technology used for the detection and measurement of single nucleotide polymorphisms (SNPs) and insertions/deletions (InDels).[1][2] This technology is renowned for its high accuracy, cost-effectiveness, and flexibility, making it a valuable tool in human genetics research and drug development. KASP has been successfully utilized across various fields, including human, animal, and plant genetics.[1][3][4][5]
The KASP assay combines competitive allele-specific PCR with a novel fluorescence resonance energy transfer (FRET) cassette for signal generation.[6] This system allows for the bi-allelic discrimination of genotypes from a small amount of genomic DNA.[7] The technology is adaptable to 96-, 384-, and 1536-well plate formats, catering to a wide range of throughput needs.[1][3][4][5]
Principle of KASP Technology
The KASP genotyping process relies on three key components:
-
Test DNA: The genomic DNA sample containing the variant of interest.
-
KASP Assay Mix: A SNP-specific mix containing two allele-specific forward primers and one common reverse primer.[7][8]
-
KASP Master Mix: A universal mix containing two FRET cassettes (one labeled with FAM™ dye and the other with HEX™ dye), Taq polymerase, dNTPs, and an optimized buffer solution.[6][7]
The allele-specific primers have unique tail sequences that correspond to the universal FRET cassettes.[7] During thermal cycling, the appropriate allele-specific primer binds to the template DNA and elongates, incorporating its tail sequence. In subsequent rounds, the complementary strand to this tail is synthesized, allowing the corresponding FRET cassette to bind and release its fluorophore from quenching, thus generating a fluorescent signal.[7] Homozygous samples will generate only one type of fluorescent signal, while heterozygous samples will produce both.[7]
Key Advantages of KASP in Human Genetics
-
High Accuracy and Reliability: KASP technology boasts a genotyping accuracy of over 99.8%.[8]
-
Cost-Effective: The use of unlabeled primers and a universal reporting system makes KASP a more economical option compared to other genotyping technologies like TaqMan.[9]
-
Flexibility: KASP assays can be designed for a wide range of SNPs and InDels and are compatible with various qPCR instruments and plate readers.
-
High Success Rate: KASP demonstrates a high assay design success rate, often exceeding that of other platforms.[9][10]
Quantitative Performance Data
The performance of KASP has been compared to other leading SNP genotyping technologies. The following table summarizes key performance metrics.
| Performance Metric | KASP | TaqMan | rhAmp | Source |
| Assay Design Success Rate | 49/50 (98%) | 39/50 (78%) | 49/50 (98%) | [9][10] |
| Allele Call Rate | 97.6% | 97.0% | 98.1% | [11] |
| Allele Call Quality | 98% | 98% | 97% | [9][10] |
| DNA Input Sensitivity | ≥ 0.9 ng | ≥ 0.2 ng | ≥ 0.2 ng | [11] |
Experimental Protocols
DNA Sample Preparation
For optimal results, high-quality genomic DNA is required. Most KASP assays perform well with 5-50 ng of DNA per reaction, based on the human genome size.[3] The minimum recommended final DNA concentration in a KASP genotyping reaction is 2.5 ng/µL.[12]
KASP Reaction Setup
The following tables detail the constituent reagent volumes for KASP genotyping reactions in both 96-well and 384-well plates.[3]
Table 1: Reagent Volumes for KASP Genotyping Reactions (Wet DNA Method) [3]
| Component | 96-Well Plate (µL per well) | 384-Well Plate (µL per well) |
| 2x KASP Master Mix | 5.0 | 2.5 |
| KASP Assay Mix | 0.14 | 0.07 |
| DNA + Water | 5.0 | 2.5 |
| Total Reaction Volume | 10.0 | 5.0 |
Table 2: Reagent Volumes for KASP Genotyping Reactions (Dry DNA Method) [3]
| Component | 96-Well Plate (µL per well) | 384-Well Plate (µL per well) |
| 2x KASP Master Mix | 5.0 | 2.5 |
| KASP Assay Mix | 0.14 | 0.07 |
| Water | 5.0 | 2.5 |
| Total Reaction Volume | 10.0 | 5.0 |
Protocol:
-
Array DNA Samples: Array DNA samples into a 96-well or 384-well PCR plate. Include at least two no-template controls (NTCs) on each plate.[3][12]
-
Prepare KASP Genotyping Mix: Prepare a sufficient volume of the KASP genotyping mix by combining the KASP Master Mix and the specific KASP Assay Mix.
-
Dispense Genotyping Mix: Add the appropriate volume of the genotyping mix to each well containing the DNA sample.
-
Seal and Centrifuge: Seal the plate with an optically clear seal and centrifuge at ≥550 x g to ensure all liquids are at the bottom of the wells.[3]
-
Thermal Cycling: Place the reaction plate in a thermal cycler and run the recommended KASP thermal cycling program.
Thermal Cycling Conditions
KASP utilizes a touchdown PCR protocol. The standard thermal cycling conditions are outlined below.[13]
Table 3: KASP Thermal Cycling Protocol [3]
| Step | Description | Temperature | Time | Number of Cycles |
| 1 | Activation | 94°C | 15 minutes | 1 |
| 2 | Denaturation | 94°C | 20 seconds | 10 |
| Annealing/Elongation | 61-55°C (drop 0.6°C per cycle) | 60 seconds | ||
| 3 | Denaturation | 94°C | 20 seconds | 26 |
| Annealing/Elongation | 55°C | 60 seconds |
If distinct genotype clusters are not obtained after the initial run, the plate can be recycled for an additional three cycles using the conditions in Step 3.[3]
Data Analysis
After thermal cycling, the plate is read in a FRET-capable plate reader at a temperature below 40°C.[12] The fluorescence data is then visualized on a cluster plot, where each data point represents an individual sample. Samples with the same genotype will cluster together, allowing for easy genotype calling.[14]
Visualizations
Caption: The KASP genotyping mechanism from components to signal detection.
Caption: A streamlined workflow for KASP genotyping from sample to result.
References
- 1. SNP genotyping: the KASP assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KASP: a genotyping method to rapid identification of resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sheffield.ac.uk [sheffield.ac.uk]
- 4. cerealsdb.uk.net [cerealsdb.uk.net]
- 5. KASP Genotyping Assays FAQs | LGC, Biosearch Technologies [biosearchtech.com]
- 6. researchgate.net [researchgate.net]
- 7. integratedbreeding.net [integratedbreeding.net]
- 8. How does KASP work | LGC, Biosearch Technologies [biosearchtech.com]
- 9. Comparison of TaqMan, KASP and rhAmp SNP genotyping platforms in hexaploid wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.plos.org [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. primetech.co.jp [primetech.co.jp]
- 13. primetech.co.jp [primetech.co.jp]
- 14. lifomics.com [lifomics.com]
Troubleshooting common issues in KASP genotyping results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during KASP (Kompetitive Allele-Specific PCR) genotyping experiments. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve potential problems in their genotyping results.
Frequently Asked Questions (FAQs)
Q1: What are the essential components of a KASP reaction?
A KASP genotyping reaction consists of three main components:
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KASP Assay Mix: This contains two allele-specific forward primers and one common reverse primer.[1][2][3][4]
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KASP Master Mix: A universal reagent containing Taq polymerase, dNTPs, a passive reference dye (ROX™), and a FRET (Fluorescence Resonance Energy Transfer) cassette system in an optimized buffer.[1][2][4][5]
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Template DNA: High-quality DNA from the samples to be genotyped.[2]
Q2: What is the minimum number of DNA samples recommended for a KASP assay?
To ensure reliable cluster formation for accurate genotype calling, it is recommended to run a minimum of 22 DNA samples per KASP assay.[1][5][6][7] Including at least two no-template controls (NTCs) per assay is also crucial for detecting contamination or non-specific amplification.[1][5][6]
Q3: At what temperature should the final plate read be performed?
Completed KASP reaction plates must be read at a temperature below 40°C.[5][6][8][9] Reading the plate at temperatures above 40°C can lead to poor data quality and inaccurate genotyping results.[1][5][8]
Q4: Can I re-run a KASP reaction plate if the initial results are not optimal?
Yes, a major advantage of the KASP chemistry is the ability to "recycle" the reaction plate. If the initial genotyping clusters are not well-defined, you can perform additional PCR cycles to drive the reaction to completion and then re-read the plate.[6][10][11] This can often help to tighten the clusters and improve genotype calling.[10] LGC, the developers of KASP, recommend a maximum of four recycle steps.[10]
Troubleshooting Common Issues
This section addresses specific issues that may arise during KASP genotyping experiments, providing potential causes and recommended solutions.
Issue 1: No Amplification or Very Weak Signal
Description: The majority of the samples, including positive controls, show little to no fluorescent signal, clustering at the origin of the plot along with the NTCs.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Incorrect Reaction Setup | Ensure all components (KASP Master Mix, Assay Mix, and DNA) are added in the correct proportions.[5][8] Verify pipetting accuracy, as inconsistent volumes can lead to failed reactions.[5][8] |
| Poor DNA Quality or Quantity | Use high-quality DNA free from PCR inhibitors.[5][8][12] The recommended DNA concentration is typically 5-50 ng per reaction for a human-sized genome; this may need adjustment for organisms with significantly different genome sizes.[1][9] If inhibitors are suspected, consider diluting the DNA.[8] |
| Incorrect Thermal Cycling Conditions | Double-check that the thermal cycling program has been entered correctly into the PCR instrument.[8] The standard KASP protocol involves a touchdown PCR approach.[6] |
| Degraded Reagents | Ensure that the KASP Master Mix and Assay Mix have been stored correctly and have not undergone excessive freeze-thaw cycles.[5][6] |
| Assay-Specific Issues | For newly designed assays (KASP-by-Design), the issue might be related to primer design. Consider redesigning the primers.[11] |
Issue 2: Ambiguous or Scattered Genotype Clusters
Description: The data points on the cluster plot do not form distinct, tight clusters, making it difficult to confidently assign genotypes. The clusters may appear elongated, spread out, or merged.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Insufficient PCR Cycles | The reaction may not have reached its endpoint. Perform additional PCR cycles ("recycling") and re-read the plate.[8][10] This often helps to tighten the clusters as more signal is generated.[10] |
| Inconsistent DNA Quantity/Quality | Variations in DNA concentration or purity across the plate can lead to scattered clusters.[8] It is recommended to normalize DNA samples before starting the assay.[8] |
| Cross-Contamination | Contamination between DNA samples can result in scattered data points.[8] Review DNA extraction and sample handling procedures to minimize the risk of cross-contamination.[8] |
| Suboptimal Assay Performance | The assay may be sensitive to GC content. For high G/C regions, adding DMSO to the reaction mix may improve results.[8] For low G/C assays, increasing the MgCl2 concentration might be beneficial.[8] |
| Incorrect Data Analysis Settings | Ensure the axes on the cluster plot are scaled correctly. Disproportionate scaling can distort the appearance of clusters and lead to misinterpretation of the data.[7] |
Issue 3: Unexpected or Additional Genotype Clusters
Description: More than the expected three genotype clusters (two homozygous and one heterozygous) are observed on the plot.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Contamination | Contamination of the KASP Assay Mix with another assay mix or cross-contamination between DNA samples can lead to extra clusters.[8] Repeat the experiment using fresh aliquots of reagents and carefully handled DNA samples.[8] |
| Off-Target Amplification or Genomic Homology | The primers may be binding to other regions of the genome that have a similar sequence, leading to non-specific amplification.[6] This may require a redesign of the KASP assay primers. |
| Copy Number Variation (CNV) | The presence of CNVs in the genomic region targeted by the assay can result in additional clusters. |
Experimental Protocols
Standard KASP Reaction Assembly
The following tables provide the recommended reagent volumes for setting up KASP genotyping reactions in 96-well and 384-well plates.[6][9]
For 96-Well Plates (10 µL Total Reaction Volume):
| Component | Volume per Reaction |
| 2X KASP Master Mix | 5.0 µL |
| 72X KASP Assay Mix | 0.14 µL |
| Template DNA + Water | 4.86 µL |
For 384-Well Plates (5 µL Total Reaction Volume):
| Component | Volume per Reaction |
| 2X KASP Master Mix | 2.5 µL |
| 72X KASP Assay Mix | 0.07 µL |
| Template DNA + Water | 2.43 µL |
Standard KASP Thermal Cycling Protocol
The KASP chemistry utilizes a touchdown PCR method.[6] The standard thermal cycling conditions are detailed below.[6][9]
| Step | Temperature | Duration | Number of Cycles |
| Activation | 94°C | 15 minutes | 1 |
| Denaturation | 94°C | 20 seconds | \multirow{2}{}{10} |
| Annealing/Elongation | 61°C (dropping 0.6°C per cycle) | 60 seconds | |
| Denaturation | 94°C | 20 seconds | \multirow{2}{}{26+} |
| Annealing/Elongation | 55°C | 60 seconds |
Note: Some assays may require optimized cycling conditions due to high or low GC content.[6]
Visualizing KASP Workflow and Troubleshooting Logic
KASP Genotyping Workflow
The following diagram illustrates the key stages of the KASP genotyping process, from reaction setup to data analysis.
Caption: A simplified workflow of the KASP genotyping process.
Troubleshooting Logic for Ambiguous Clusters
This diagram outlines a logical approach to troubleshooting when genotype clusters are not well-defined.
Caption: A decision tree for troubleshooting ambiguous KASP results.
References
- 1. sheffield.ac.uk [sheffield.ac.uk]
- 2. How does KASP work | LGC, Biosearch Technologies [biosearchtech.com]
- 3. Kompetitive allele specific PCR - Wikipedia [en.wikipedia.org]
- 4. integratedbreeding.net [integratedbreeding.net]
- 5. primetech.co.jp [primetech.co.jp]
- 6. KASP Genotyping Assays FAQs | LGC, Biosearch Technologies [biosearchtech.com]
- 7. lifomics.com [lifomics.com]
- 8. primetech.co.jp [primetech.co.jp]
- 9. sheffield.ac.uk [sheffield.ac.uk]
- 10. primetech.co.jp [primetech.co.jp]
- 11. researchgate.net [researchgate.net]
- 12. ccsenet.org [ccsenet.org]
Technical Support Center: Optimizing K-Assay Specificity at Low DNA Concentrations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize KASP™ (Kompetitive Allele Specific PCR) assays when working with low concentrations of DNA.
Frequently Asked Questions (FAQs)
Q1: What is the minimum recommended DNA concentration for a successful KASP assay?
A1: The recommended minimum final DNA concentration for KASP genotyping reactions is 2.5 ng/µL, assuming a genome size similar to that of humans (~3000 Mbp)[1][2]. For genomes larger than this, a higher DNA concentration is required to ensure a sufficient number of template copies for reliable amplification[1][2]. Conversely, for smaller genomes, it may be possible to use a lower concentration, though it is not generally recommended to go below the 2.5 ng/µL threshold[2]. Some studies have reported successful genotyping with DNA concentrations as low as 0.9 ng per reaction[3].
Q2: How do I calculate the required starting DNA concentration?
A2: To determine the necessary starting concentration of your DNA sample, you need to consider the final reaction volume and the volume of DNA you will be adding. For instance, in a 10 µL final reaction volume where 5 µL of DNA is added, your starting DNA concentration should be 5 ng/µL to achieve a final concentration of 2.5 ng/µL[1][2].
Q3: What are the typical signs of a KASP assay failing due to low DNA concentration?
A3: Low DNA concentration often leads to delayed or insufficient amplification. On a cluster plot, this can manifest as scattered data points that do not form distinct clusters for homozygous and heterozygous genotypes[1]. You may also observe that the clusters are not well-separated from the no-template control (NTC) wells.
Q4: Can I use DNA from sources other than purified genomic DNA?
A4: Yes, KASP assays are compatible with various DNA sources, including DNA from crude extractions, whole genome amplified (WGA) DNA, and nested PCR amplicons[4]. However, the quality of the DNA is crucial. If the DNA performs well in a standard PCR reaction, it is generally suitable for KASP genotyping[1][5].
Troubleshooting Guide for Low DNA Concentrations
This guide addresses specific issues that may arise when performing KASP assays with limited DNA template.
Issue 1: No amplification or very weak signal.
-
Possible Cause: Insufficient DNA template.
-
Solution:
-
Quantify your DNA: Accurately measure the concentration of your DNA samples.
-
Increase DNA input: If the concentration is below the recommended minimum, consider concentrating your DNA sample or using a larger volume in the reaction, adjusting the other components accordingly to maintain the correct final concentrations.
-
Perform Whole Genome Amplification (WGA): For extremely low amounts of starting material, WGA can be used to increase the overall quantity of DNA before proceeding with the KASP assay[4].
-
Issue 2: Indistinct or scattered genotyping clusters.
-
Possible Cause 1: Low DNA concentration leading to stochastic amplification.
-
Solution 1: Increase PCR Cycles ("Recycling")
-
If initial results show poor clustering, you can return the plate to the thermal cycler and perform additional cycles of PCR. This can help to increase the fluorescent signal and improve cluster separation[1]. A common recycling protocol involves an additional 3-10 cycles of the final amplification step.
-
-
Possible Cause 2: Presence of PCR inhibitors in the DNA sample.
-
Solution 2: Dilute the DNA sample.
Issue 3: Assay works for some low-concentration samples but not others.
-
Possible Cause: Inconsistent DNA quality or quantity across samples.
-
Solution:
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for KASP assay setup.
Table 1: Recommended DNA Concentrations for KASP Assays
| Genome Size | Final DNA Concentration (ng/µL) | Example Starting DNA Concentration (for 1:1 DNA to mix ratio) (ng/µL) |
| Human (~3000 Mbp) | 2.5[1][2][5] | 5.0 |
| Larger than Human | > 2.5 (Proportional to genome size increase)[1][2] | > 5.0 |
| Smaller than Human | 2.5 (Lower concentrations not recommended)[2] | 5.0 |
Table 2: KASP Reaction Assembly for Different Plate Formats
| Component | 96-well Plate (10 µL reaction) | 384-well Plate (5 µL reaction) |
| 2X KASP Master Mix | 5.0 µL | 2.5 µL |
| KASP Assay Mix | 0.14 µL | 0.07 µL |
| Template DNA | 5.0 µL | 2.5 µL |
| Total Volume | 10.14 µL | 5.07 µL |
Note: The volumes are based on standard protocols. Always refer to the manufacturer's specific instructions.
Experimental Protocols
Protocol 1: Standard KASP Thermal Cycling
This protocol is the standard touchdown PCR recommended for most KASP assays.
-
Hot-start activation: 94°C for 15 minutes.
-
Touchdown PCR (10 cycles):
-
Denaturation: 94°C for 20 seconds.
-
Annealing/Extension: Start at 61°C for 60 seconds, decreasing by 0.6°C per cycle.
-
-
Amplification (26 cycles):
-
Denaturation: 94°C for 20 seconds.
-
Annealing/Extension: 55°C for 60 seconds.
-
-
Plate Read: Read the plate at a temperature below 40°C.
Protocol 2: KASP "Recycling" for Low Signal
This protocol can be used to increase the signal from reactions with low initial DNA concentrations.
-
After the initial plate read, return the sealed plate to the thermal cycler.
-
Perform additional amplification cycles (e.g., 5-10 cycles):
-
Denaturation: 94°C for 20 seconds.
-
Annealing/Extension: 55°C for 60 seconds.
-
-
Final Plate Read: Cool the plate to below 40°C and read the fluorescence again.
Visualizations
Caption: Troubleshooting workflow for KASP assays with low DNA concentrations.
Caption: Logical relationship of components for a successful KASP assay.
References
Resolving poor clustering in KASP allelic discrimination plots
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during KASP™ (Kompetitive Allele-Specific PCR) genotyping experiments, with a focus on resolving poor allelic discrimination plots.
Troubleshooting Guides
Issue 1: Poorly Resolved or "Smeared" Genotype Clusters
Q1: My allelic discrimination plot shows diffuse, scattered, or overlapping clusters instead of three distinct, tight clusters. What are the potential causes and solutions?
A1: Poorly resolved clusters are a common issue in KASP genotyping and can stem from several factors related to DNA quality, reaction setup, or PCR conditions.
Potential Causes & Troubleshooting Steps:
-
Inconsistent DNA Quality or Quantity: Variations in DNA concentration and purity across your sample plate are a primary cause of scattered clusters.[1]
-
Solution: Quantify and normalize all DNA samples to a consistent concentration before setting up the KASP reaction. If DNA quality is a concern (e.g., presence of PCR inhibitors), consider re-precipitating or cleaning up the DNA samples.
-
-
Cross-Contamination: Contamination between DNA samples can lead to ambiguous fluorescent signals, causing data points to fall between expected clusters.[1]
-
Solution: Review your DNA extraction and sample handling procedures to minimize the risk of cross-contamination.[1] Use fresh, sterile pipette tips for each sample.
-
-
Sub-optimal PCR Cycling: The PCR may not have reached its endpoint, resulting in insufficient amplification and poor cluster separation.
-
High DNA Concentration: Excessively high concentrations of template DNA can inhibit the PCR reaction.[1]
-
Solution: Dilute your DNA samples to fall within the recommended concentration range and repeat the experiment.[1]
-
-
Presence of EDTA in DNA Buffer: EDTA can chelate Mg²⁺ ions, which are essential for Taq polymerase activity, leading to reduced PCR efficiency.
-
Solution: If your DNA is eluted in a buffer containing EDTA, you can compensate by increasing the MgCl₂ concentration in the KASP reaction mix.[1]
-
Issue 2: No or Very Weak Amplification (Clusters at Origin)
Q2: My allelic discrimination plot shows all or most of my samples clustered at the origin (0,0), indicating no amplification. What should I investigate?
A2: A lack of amplification across most or all samples typically points to a fundamental issue with the reaction components, setup, or thermal cycling.
Potential Causes & Troubleshooting Steps:
-
Incorrect Reaction Assembly: Missing or incorrect proportions of reagents are a common reason for complete reaction failure.
-
Solution: Carefully check that the KASP Master Mix and KASP Assay Mix were added to the DNA samples in the correct volumes.[3] Review your pipetting technique and ensure all components were thoroughly mixed.
-
-
Insufficient or Poor-Quality DNA: If the DNA concentration is too low or the DNA is degraded, the KASP reaction may fail.[3]
-
Solution: Verify the concentration and integrity of your template DNA. For organisms with large genomes, a higher DNA concentration may be required.[1]
-
-
Incorrect Thermal Cycler Programming: The wrong cycling parameters will lead to amplification failure.
-
Solution: Double-check that the thermal cycling protocol programmed into your instrument matches the recommended KASP cycling conditions.[1]
-
-
Plate Reader/qPCR Instrument Fault: An issue with the instrument used to read the plate can result in no signal detection.
-
Improper Reagent Storage and Handling: Repeated freeze-thaw cycles can degrade the KASP Master Mix and Assay Mix.
Issue 3: Only Two Clusters (Homozygotes) or Missing Heterozygote Cluster
Q3: My plot shows two distinct homozygous clusters, but the heterozygous cluster is weak, close to the origin, or completely absent. What could be the cause?
A3: A missing or weak heterozygous cluster can be a genuine biological result or an indication of an issue with the assay or reaction mix.
Potential Causes & Troubleshooting Steps:
-
Low Minor Allele Frequency (MAF): The population being tested may have a very low frequency of the minor allele, meaning no or very few heterozygotes are present in your sample set.[1]
-
Solution: This is a genuine result. To confirm, include a positive control DNA sample known to be heterozygous for the SNP of interest.[1]
-
-
Insufficient Mixing of KASP Assay Mix: If the two allele-specific primers in the assay mix are not properly mixed, it can lead to preferential amplification of one allele.
-
Solution: Ensure the KASP Assay Mix is thoroughly vortexed after thawing and before being added to the master mix.[1]
-
-
Sub-optimal Assay Design: The primers in the KASP assay may not be binding with equal efficiency, leading to poor amplification of the heterozygote.
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Solution: If this issue persists with a specific assay across multiple experiments, it may indicate a problem with the primer design. Contact the assay provider for support. It may be possible to optimize the assay by adjusting the MgCl₂ or adding DMSO.
-
FAQs
Q4: How many samples are recommended for a successful KASP genotyping run? A4: It is recommended to run a minimum of 22 DNA samples plus at least two No Template Controls (NTCs) per assay.[4][6] This ensures there are enough data points to form reliable clusters for accurate genotype calling.[4][6]
Q5: What are No Template Controls (NTCs) and why are they important? A5: NTCs are wells that contain all the reaction components (KASP Master Mix, KASP Assay Mix, and water instead of DNA).[4] They are crucial for detecting contamination or non-specific amplification.[4] In a clean experiment, NTCs should cluster at the origin of the plot.[6][7]
Q6: Can I combine data from multiple plates or different KASP assays onto one plot? A6: It is not recommended to combine data from different reaction plates or different KASP assays on the same plot.[6] Fluorescence levels and the resulting cluster positions can vary between plates and assays, which can make genotype calling difficult and inaccurate.[6]
Q7: The software's autocalling feature is making incorrect genotype calls. What should I do? A7: Do not rely solely on the autocalling feature of the analysis software.[6] Always manually inspect the cluster plot to ensure that the clusters are well-defined and that the calls are logical. If the axes are not scaled comparably (e.g., the maximum FAM signal is much higher than the maximum HEX signal), it can lead to misinterpretation of the clusters.[6] Rescale the axes to be comparable for accurate visualization.[6]
Data Presentation
Table 1: Recommended KASP Reaction Volumes
| Plate Type | Total Reaction Volume |
| 96-well | 10 µL |
| 384-well | 5 µL |
| 1536-well | 1 µL |
| Data sourced from multiple guides, consistent with standard KASP protocols.[1][3][8] |
Table 2: Standard KASP Thermal Cycling Protocol
| Step | Temperature | Duration | Number of Cycles |
| Activation | 94°C | 15 minutes | 1 |
| Touchdown PCR | 94°C | 20 seconds | 10 |
| 61°C (dropping 0.6°C per cycle) | 60 seconds | ||
| Amplification | 94°C | 20 seconds | 26 |
| 55°C | 60 seconds | ||
| Note: Some assays with high or low GC content may require alternative cycling conditions.[4] |
Table 3: Troubleshooting Additives for KASP Reactions
| Issue | Additive | Final Concentration |
| Low G/C content of primers | MgCl₂ | Increase to 2.8 mM |
| High G/C content of primers | DMSO | 1% |
| DNA eluted in EDTA buffer | MgCl₂ | Increase to compensate for EDTA (e.g., add 0.5 mM MgCl₂ for 0.5 mM EDTA) |
| Data sourced from LGC KASP troubleshooting guide.[1] |
Experimental Protocols
Protocol 1: Performing a "Recycle" Step for Sub-optimal Reactions
This protocol is used when genotype clusters are not well-separated after the initial thermal cycling run.
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Inspect the Plot: After the initial run, view the allelic discrimination plot. If clusters are diffuse or not well-separated, proceed to the next step.
-
Return Plate to Cycler: Carefully place the sealed PCR plate back into the thermal cycler.
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Run Recycle Program: Execute a program consisting of 3-5 additional cycles of the amplification step.
-
Denaturation: 94°C for 20 seconds
-
Annealing/Elongation: 57°C (or 55°C as per standard protocol) for 60 seconds
-
-
Cool and Re-read: After cycling is complete, ensure the plate is cooled to below 40°C before reading the fluorescence again.[3]
-
Analyze Data: Re-analyze the data to see if cluster separation has improved. This can be repeated a few times if necessary.[2]
Protocol 2: Adjusting MgCl₂ Concentration for Low G/C Assays
This protocol is for specific assays that target SNPs in A/T-rich genomic regions and may require optimization.
-
Prepare Reaction Mix: Prepare the KASP genotyping mix (KASP Master Mix + KASP Assay Mix) as you normally would.
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Add MgCl₂: To the final mix, add a sufficient volume of a stock MgCl₂ solution to increase the final concentration in the reaction to 2.8 mM. The standard KASP Master Mix contains a final concentration of 2.5 mM MgCl₂.[1][5]
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Assemble Reaction: Dispense the MgCl₂-adjusted genotyping mix into the wells containing your DNA samples.
-
Run and Analyze: Proceed with the standard KASP thermal cycling and data analysis protocol.
Mandatory Visualization
References
- 1. primetech.co.jp [primetech.co.jp]
- 2. Overcoming polyploidy pitfalls: a user guide for effective SNP conversion into KASP markers in wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. primetech.co.jp [primetech.co.jp]
- 4. KASP Genotyping Assays FAQs | LGC, Biosearch Technologies [biosearchtech.com]
- 5. sheffield.ac.uk [sheffield.ac.uk]
- 6. lifomics.com [lifomics.com]
- 7. m.youtube.com [m.youtube.com]
- 8. info.biosearchtech.com [info.biosearchtech.com]
Reasons for failed amplification in KASP reactions
Welcome to the technical support center for KASP™ (Kompetitive Allele-Specific PCR) genotyping assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot failed amplification and other common issues encountered during KASP experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a complete failure of amplification in a KASP reaction?
A1: Complete amplification failure across all samples is typically due to a systemic issue in the experimental setup. Common causes include:
-
Errors in Reaction Assembly: Incorrect proportions of KASP Master Mix, KASP Assay Mix, or DNA template can prevent the reaction from working.[1][2]
-
Reagent Handling Issues: Improper thawing or insufficient mixing of reagents can lead to inconsistent reaction components.[1][2] All reagents should be thoroughly thawed and mixed before use as components can thaw at different rates.[1][2]
-
Incorrect Thermal Cycling Protocol: Using the wrong cycling conditions for your specific assay can result in no amplification.[1][3]
-
Instrument Configuration Errors: The plate reader or qPCR instrument may not be set up with the correct excitation and emission wavelengths for FAM and HEX fluorophores.[2]
-
Poor DNA Quality: Degraded DNA or the presence of PCR inhibitors in the DNA sample can inhibit the polymerase activity.[1][2]
Q2: Why do some of my samples fail to amplify while others work as expected in the same plate?
A2: When amplification failure is sample-specific, the issue is often related to the DNA template. Potential causes include:
-
Inconsistent DNA Quantity or Quality: Variations in DNA concentration or purity across samples can lead to differential amplification.[1] Normalizing DNA samples before use is recommended.[1]
-
Pipetting Errors: Inaccurate dispensing of DNA or reaction mix into the wells can result in some reactions failing.[1] Reviewing ROX levels across the plate can help identify pipetting inconsistencies.[1]
-
No DNA in Well: Errors during the arraying of DNA into the PCR plate can lead to some wells not receiving any template.[1]
-
Genuine Null Allele: In some cases, the lack of amplification can be a true result, indicating the absence of the SNP being investigated in those samples.[1]
Q3: My genotyping clusters are not well-defined or are scattered. What could be the cause?
A3: Scattered or indistinct genotyping clusters are often a sign of suboptimal reaction conditions or issues with DNA quality. Key factors include:
-
Cross-Contamination: Contamination between DNA samples can lead to ambiguous genotyping calls.[1]
-
Inconsistent DNA Quantity and Quality: As with sample-specific failures, variability in the DNA template across the plate can cause scattered clusters.[1]
-
Insufficient PCR Cycles: The reactions may not have reached completion. Further thermal cycling (re-cycling) can help to tighten the clusters.[1]
Q4: What is the recommended DNA concentration for a KASP reaction?
A4: The optimal DNA concentration depends on the genome size of the organism being studied. For the human genome (~3000 Mbp), a final concentration of at least 2.5 ng/µL in the KASP reaction is recommended.[1][3] For organisms with larger genomes, the DNA concentration should be proportionally increased.[1]
Q5: At what temperature should the final fluorescence read be performed?
A5: It is critical to read the fluorescence of completed KASP reactions at a temperature below 40°C.[1][3] Reading at temperatures above this will not yield meaningful data.[1][3]
Troubleshooting Guides
Guide 1: No Amplification in All Wells
This guide addresses the scenario where no amplification is observed across the entire reaction plate.
Problem: The genotyping plot shows all data points clustered at the origin, indicating a complete failure of the PCR amplification.
Workflow for Troubleshooting:
Caption: Troubleshooting workflow for complete KASP reaction failure.
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| Incorrect Reagent Preparation | Ensure KASP Master Mix and Assay Mix were completely thawed and thoroughly mixed before use.[1][2] |
| Incorrect Reaction Assembly | Verify that all components (Master Mix, Assay Mix, DNA) were added in the correct proportions. Refer to the standard reaction setup protocols.[1][2] |
| Poor DNA Quality | Assess DNA quality and purity. If DNA works in a standard PCR, it should be suitable for KASP.[1][2] Consider re-extracting DNA if contamination is suspected. |
| Insufficient DNA Template | Quantify the DNA and ensure the final concentration in the reaction is appropriate for the genome size of your organism.[1][2] |
| Incorrect Thermal Cycling Program | Double-check that the thermal cycler is programmed with the correct KASP touchdown protocol.[1][3] |
| Incorrect Plate Reading Temperature | Confirm that the end-point fluorescence read was performed below 40°C.[1][3] |
| Improper Plate Sealing | Use a PCR-suitable optically clear seal and ensure the plate is sealed properly to prevent evaporation.[2][3] |
Guide 2: Some Samples Fail to Amplify
This guide addresses the issue of sporadic amplification failure within a single plate.
Problem: The genotyping plot shows some samples amplifying and clustering as expected, while others remain at the origin.
Logical Relationship Diagram for Troubleshooting:
Caption: Troubleshooting logic for sample-specific KASP amplification failure.
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| Variable DNA Quantity/Quality | Quantify and normalize all DNA samples to a consistent concentration before setting up the reaction plate.[1] |
| Inaccurate Pipetting of DNA or Mix | Check the ROX passive reference dye signal across the plate. Inconsistent ROX levels can indicate pipetting errors in dispensing the Master Mix.[1] Refine pipetting technique. |
| DNA Plate Arraying Error | Review the procedure used to dispense DNA into the wells to ensure no wells were missed.[1] |
| SNP Not Present in Some Samples | This may be a true biological result, especially if the non-amplifying samples share a common characteristic.[1] |
Quantitative Data Tables
Table 1: Recommended KASP Reaction Volumes
| Component | 5 µL Reaction (384-well plate) | 10 µL Reaction (96-well plate) |
| 2X KASP Master Mix | 2.5 µL | 5.0 µL |
| 72X KASP Assay Mix | 0.07 µL | 0.14 µL |
| Template DNA + Water | 2.43 µL | 4.86 µL |
| Total Volume | 5.0 µL | 10.0 µL |
| Data adapted from LGC KASP troubleshooting guides.[1] |
Table 2: Recommended Final DNA Concentration (based on Human Genome)
| Parameter | Value |
| Minimum Final DNA Concentration | 2.5 ng/µL |
| Example Input DNA Concentration (for 1:1 DNA to mix ratio) | 5.0 ng/µL |
| Note: For genomes larger than human (~3000 Mbp), the required DNA concentration should be increased proportionally.[1][3] |
Experimental Protocols
Protocol 1: Standard KASP Thermal Cycling
This protocol is the standard touchdown PCR method recommended for most KASP assays.
-
Hot-start activation: 94°C for 15 minutes.
-
Touchdown PCR (10 cycles):
-
Denaturation: 94°C for 20 seconds.
-
Annealing/Elongation: Start at 61°C for 60 seconds, then decrease by 0.6°C per cycle.
-
-
Amplification PCR (26 cycles):
-
Denaturation: 94°C for 20 seconds.
-
Annealing/Elongation: 55°C for 60 seconds.
-
-
Plate Read: Cool the plate to below 40°C and read the fluorescence.
Protocol sourced from LGC KASP documentation.[3]
Protocol 2: KASP Reaction Recycling
If genotyping clusters are not distinct after the initial run, additional cycling can be performed.
-
Place the completed reaction plate back into the thermal cycler.
-
Recycling PCR (3 cycles):
-
Denaturation: 94°C for 20 seconds.
-
Annealing/Elongation: 57°C for 60 seconds.
-
-
Plate Read: Cool the plate to below 40°C and read the fluorescence again.
-
This recycling process can be repeated up to four times if clusters remain indistinct.[2]
Note: This guide is intended for informational purposes. Always refer to the specific documentation provided with your KASP reagents.
References
KASP Assay Technical Support Center: Polyploid Species
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the performance of Kompetitive Allele-Specific PCR (KASP) assays for genotyping in polyploid species.
Troubleshooting Guides
This section addresses specific issues that may arise during KASP genotyping experiments with polyploid species, providing potential causes and recommended solutions.
Issue 1: Poorly defined or absent genotyping clusters on the cluster plot.
Question: My KASP assay results show scattered data points with no clear clusters, or the clusters are very weak. What could be the cause and how can I fix it?
Answer:
This is a common issue that can stem from several factors related to the assay setup, PCR conditions, or DNA quality.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Sub-optimal PCR Conditions | Insufficient PCR cycles may lead to incomplete reactions. It is recommended to extend the thermal cycling and re-read the plate.[1] |
| Incorrect Reagent Concentration | For assays with low GC content (<30%), increasing the final MgCl2 concentration in the reaction may be necessary. For high GC content assays (>70%), the addition of DMSO can improve results.[1] |
| Poor DNA Quality or Quantity | Degraded DNA or the presence of PCR inhibitors can significantly affect reaction efficiency. Ensure DNA is of high quality and normalize the concentration of all samples before use.[1] If your samples are in a buffer containing EDTA, this can chelate Mg2+ ions essential for the polymerase. Increasing the MgCl2 concentration can help compensate for this.[1] |
| Evaporation | Ensure the reaction plate is properly sealed with a PCR-suitable optical seal to prevent evaporation, which can alter reagent concentrations and affect reaction efficiency.[1] |
| Incorrect Plate Reading Temperature | KASP chemistry requires that fluorescence be read at a temperature below 40°C.[1] |
Issue 2: More than three genotyping clusters are observed.
Question: My cluster plot is showing four or more distinct clusters instead of the expected two or three. Why is this happening?
Answer:
The appearance of extra clusters in polyploid species is often linked to the amplification of homeologous or paralogous sequences, or potential contamination.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Off-target Amplification | The primers may be amplifying highly similar sequences from other sub-genomes (homeologs) or duplicated genes (paralogs). This is a significant challenge in polyploids like wheat.[2][3][4] Redesigning the assay with a focus on locus-specificity is the best solution. This often requires manual primer placement based on alignments with multiple reference genomes.[2][3][4] |
| Contamination | Cross-contamination between DNA samples or KASP assay mixes can lead to unexpected results.[1] It is advised to repeat the experiment using fresh aliquots of reagents and DNA samples.[1] |
| Additional Polymorphisms | An unknown SNP may exist in the primer binding site, affecting amplification efficiency and creating additional clusters. Sanger sequencing of the primer target sites can help identify such polymorphisms.[2] |
Issue 3: False calling of heterozygous genotypes.
Question: I'm observing incorrect clustering of known heterozygous samples. What leads to this and how can it be prevented?
Answer:
False calling of heterozygotes is a critical issue in polyploid KASP assays, often due to biased amplification of one allele.[2][3]
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Biased Allelic Amplification | Polymorphisms or deletions in a primer-binding site can cause one allele-specific primer to bind less efficiently, leading to preferential amplification of the other allele.[2] |
| Assay Design Not Locus-Specific | If the assay amplifies homeologous loci, it can be difficult to distinguish between true heterozygotes and combinations of homozygous alleles from different sub-genomes.[2][4] |
| Validation and Redesign | The most effective strategy is rigorous validation. Including known heterozygous samples in your validation set is crucial for identifying these issues early.[2][3][4] If false calling is detected, the assay must be redesigned. This often involves aligning sequences from relevant genotypes to identify a more specific primer location.[2][3][4] |
Frequently Asked Questions (FAQs)
Q1: Why do standard KASP primer design software tools often fail for polyploid species?
Automated primer design software frequently fails to achieve locus-specificity for polyploid species like wheat because the algorithms may not adequately account for the high degree of sequence similarity between homeologous and paralogous genes.[2][3][4] This can result in primers that amplify sequences from multiple sub-genomes, leading to inaccurate genotyping.
Q2: What is the best practice for designing locus-specific KASP assays in polyploids?
A multi-step, manual approach is highly recommended:
-
Alignment with Multiple Genomes: Align SNP probe sequences against multiple reference genomes to identify potential off-target binding sites.[2][3]
-
Sanger Sequencing: Sequence the primer target sites in a diverse set of relevant genotypes to identify any unknown polymorphisms that could affect primer binding.[2][4]
-
Visual Primer Placement: Manually place primers in regions with the fewest polymorphisms between homeologs to ensure locus-specificity.[2][3][5]
-
Anchored Assay Design: Where possible, design the common reverse primer with its 3' end on a unique base that is only present in the target sequence. This "anchoring" significantly improves specificity by preventing the extension of off-target amplicons.[6]
Q3: How should I validate my KASP assays for use in a polyploid breeding program?
Validation is critical and should go beyond simply testing a few homozygous samples. It is strongly advised to use an extended set of reference genotypes that includes known heterozygous individuals.[2][3][4] This is the most reliable way to identify assays that produce false calls for heterozygotes.[2][3] Artificial heterozygous samples can also be created by mixing DNA from two homozygous individuals.[2]
Q4: Can KASP assays distinguish between different heterozygous states in a polyploid (e.g., Aaaa vs. AAaa in a tetraploid)?
While standard KASP is a bi-allelic system, the relative fluorescence intensity can sometimes provide clues about allele dosage.[7] For example, in a triploid, the heterozygous genotypes AAT and ATT may form separate clusters due to different ratios of the two fluorochromes.[7] However, reliably distinguishing different heterozygous states often requires specialized analysis software or may not be possible with KASP alone. For precise allele dosage determination, integration with other genotyping technologies may be necessary.[8]
Q5: What are the key components and concentrations in a typical KASP reaction?
A standard KASP reaction mix is assembled as follows. Note that volumes may be scaled for different plate formats (e.g., 96-well vs. 384-well).[1]
| Component | Example Volume (5µL reaction) | Details |
| DNA | 2.5 µL | 15–25 ng/µl concentration is a good starting point.[2] |
| KASP Master Mix | 2.5 µL | Contains Taq polymerase, dNTPs, MgCl2, and FRET cassettes with fluorescent reporters.[2] |
| Primer Mixture | 0.08 µl | A pre-mixed solution of the two allele-specific forward primers and the common reverse primer.[2] |
| No-Template Control | At least one well | Use water instead of DNA to check for contamination.[2] |
Experimental Protocols & Visualizations
General KASP Assay Workflow
The following diagram illustrates the typical workflow for developing and running a KASP assay for a polyploid species, incorporating the recommended best practices.
References
- 1. primetech.co.jp [primetech.co.jp]
- 2. Overcoming polyploidy pitfalls: a user guide for effective SNP conversion into KASP markers in wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Overcoming polyploidy pitfalls: a user guide for effective SNP conversion into KASP markers in wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wheat-training.com [wheat-training.com]
- 6. biosearchassets.blob.core.windows.net [biosearchassets.blob.core.windows.net]
- 7. Development of a minimal KASP marker panel for distinguishing genotypes in apple collections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing KASP Genotyping Costs by Reducing Reaction Volumes
Welcome to the Technical Support Center for KASP™ (Kompetitive Allele-Specific PCR) genotyping. This resource is designed for researchers, scientists, and drug development professionals seeking to lower genotyping costs by reducing reaction volumes without compromising data quality. Here you will find troubleshooting guidance and frequently asked questions to address specific issues you may encounter during your experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered when working with reduced KASP reaction volumes.
Issue 1: Poor or No Amplification
Weak or absent fluorescent signal can be a primary indicator of reaction failure, often exacerbated in low-volume setups.
-
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Insufficient DNA Template | In smaller volumes, the final DNA concentration is critical. Ensure the final concentration is at least 2.5 ng/µL (based on the human genome size).[1] For larger genomes, this concentration may need to be increased proportionally.[2] |
| Poor DNA Quality | Contaminants or degraded DNA can inhibit the PCR reaction. If your DNA performs well in standard PCR, it should be suitable for KASP.[2] Consider re-quantifying your DNA and assessing its purity. |
| Inaccurate Pipetting | Small volume variations have a larger proportional impact in low-volume reactions. Ensure pipettes are calibrated and use reverse pipetting techniques for viscous solutions like the KASP Master Mix. Reviewing the ROX passive reference dye levels across the plate can indicate pipetting accuracy.[1][2] |
| Suboptimal Reagent Concentrations | When reducing volumes, maintaining the correct ratio of DNA, KASP Assay Mix, and KASP Master Mix is crucial. Prepare a master mix for all reactions to minimize pipetting errors of small volumes.[3] |
| Incorrect Thermal Cycling Program | Ensure the thermal cycling conditions are programmed correctly.[1] Some assays, particularly those with high or low GC content, may require non-standard cycling conditions.[4] |
Issue 2: Indistinct or Scattered Genotype Clusters
Clear, tight clustering is essential for accurate genotype calling. Scattered or overlapping clusters can result from several factors in low-volume assays.
-
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Inconsistent DNA Quantity/Quality | Variations in DNA concentration or quality across the plate can lead to scattered clusters. Normalize all DNA samples to a consistent concentration before starting.[2] |
| Cross-Contamination | Cross-contamination between DNA samples can lead to ambiguous genotyping calls. Review your DNA extraction and sample handling procedures to minimize this risk.[2] |
| Insufficient PCR Cycles | Some assays may require additional PCR cycles to reach completion and form tight clusters, especially with lower starting template amounts.[2][5] You can add "recycling" steps (typically 3 additional cycles) and re-read the plate.[1][5] The maximum recommended number of recycling steps is four.[5] |
| Evaporation of Reaction Mix | In low-volume reactions, even minor evaporation can significantly alter reagent concentrations. Use high-quality, optically clear plate seals and ensure they are applied firmly and evenly to prevent evaporation.[2] |
| Incorrect Plate Read Temperature | KASP chemistry requires the end-point read to be performed below 40°C. Reading at higher temperatures will result in poor or no data.[1][2] |
KASP Experimental Workflow
The following diagram illustrates the key steps in the KASP genotyping reaction.
Caption: KASP genotyping experimental workflow from reaction setup to data analysis.
Frequently Asked Questions (FAQs)
Q1: What are the standard KASP reaction volumes and how can they be reduced to save costs?
Standard KASP reaction volumes are typically 10 µL for 96-well plates and 5 µL for 384-well plates.[2][4] A primary way to reduce costs is to switch from a 96-well to a 384-well format, which halves the required volume of expensive reagents per sample.[6] For high-throughput applications, volumes can be reduced to as low as 1 µL in 1536-well plates with appropriate liquid handling automation.[6] Some users have reported success with total volumes as low as 2.5-5 µL in 96-well plates, though this is dependent on the specific assay's efficiency.[7]
Q2: How do I adjust reagent concentrations for a lower reaction volume?
The key is to maintain the proportional ratio of the components. The KASP Master Mix is typically supplied as a 2X solution and should be at a 1X final concentration in the reaction. The DNA and KASP Assay Mix volumes should be scaled down accordingly.
-
Example Reaction Setups
| Component | 10 µL Reaction (96-well) | 5 µL Reaction (384-well) | 2.5 µL Reaction (Low-Vol) |
| 2X KASP Master Mix | 5.0 µL | 2.5 µL | 1.25 µL |
| KASP Assay Mix | 0.14 µL | 0.07 µL | 0.035 µL |
| DNA Template + H₂O | 4.86 µL | 2.43 µL | 1.215 µL |
| Total Volume | 10.0 µL | 5.0 µL | 2.5 µL |
Note: It is highly recommended to prepare a bulk "genotyping mix" of the Master Mix and Assay Mix to dispense, rather than pipetting sub-microliter volumes of the Assay Mix into individual wells.[3]
Q3: Does reducing reaction volume affect the required amount of DNA?
While the volume of DNA added is reduced, the final concentration of DNA in the reaction should remain consistent. The recommended minimum final DNA concentration is 2.5 ng/µL (based on the human genome).[2][4] Therefore, you must adjust the starting concentration of your DNA stock accordingly. For example, in a 5 µL reaction where you add 2.5 µL of DNA, your DNA stock should be at 5 ng/µL to achieve a final concentration of 2.5 ng/µL.
Q4: Are there any changes needed for the thermal cycling protocol when using lower volumes?
The standard KASP thermal cycling program, which utilizes a touchdown PCR approach, generally works well for low-volume reactions.[4] However, due to the smaller volumes, reactions may reach their endpoint faster. If you observe scattered clusters, you may need to add recycling steps (e.g., 3 extra cycles) to drive the reaction to completion.[5] Conversely, if you see signs of over-amplification (which is less common), you could consider reducing the number of cycles in the second phase of the PCR.[8]
Q5: Can I use dried-down DNA for low-volume KASP reactions?
Yes, using dried-down DNA is a common practice, especially in high-throughput workflows, and can yield good results.[7] When using dried DNA, you must add molecular biology grade water to your genotyping mix to ensure the KASP Master Mix is diluted to its correct 1X final concentration.[3]
Detailed Experimental Protocol: Low-Volume KASP Genotyping (5 µL)
This protocol is optimized for a 5 µL total reaction volume in a 384-well plate format.
-
DNA Preparation and Plating:
-
Normalize DNA samples to a working concentration of 5 ng/µL.
-
Dispense 2.5 µL of each normalized DNA sample into the wells of a 384-well PCR plate.
-
Include at least four "No Template Controls" (NTCs) per assay by adding 2.5 µL of sterile water instead of DNA.[1]
-
-
KASP Genotyping Mix Preparation:
-
Thoroughly thaw and vortex the KASP Assay Mix and 2X KASP-TF Master Mix.[1]
-
Prepare a sufficient volume of KASP genotyping mix for all samples plus a 10% excess to account for pipetting inaccuracies.[1]
-
For each 2.5 µL of genotyping mix required, combine:
-
2.5 µL of 2X KASP-TF Master Mix
-
0.07 µL of KASP Assay Mix
-
-
Vortex the prepared genotyping mix thoroughly.
-
-
Reaction Assembly:
-
Dispense 2.5 µL of the KASP genotyping mix into each well containing the DNA samples and NTCs.
-
The final reaction volume will be 5.0 µL.
-
Seal the plate firmly with a PCR-suitable, optically clear seal.
-
Centrifuge the plate at a minimum of 550 x g to ensure all liquids are at the bottom of the wells.[1]
-
-
Thermal Cycling:
-
Load the plate into your thermal cycler or qPCR instrument.
-
Run the standard KASP thermal cycling program.[4]
-
| Stage | Step | Temperature | Time | Cycles |
| 1 | Hot-start activation | 94°C | 15 min | 1 |
| 2 | Touchdown | 94°C | 20 sec | 10 |
| 61°C (dropping 0.6°C per cycle) | 60 sec | |||
| 3 | Amplification | 94°C | 20 sec | 26 |
| 55°C | 60 sec |
-
Data Acquisition and Analysis:
-
After thermal cycling, cool the plate to below 40°C.[1]
-
Perform an end-point fluorescent read using a FRET-capable plate reader or qPCR machine.
-
Analyze the FAM and HEX fluorescence data using cluster analysis software to assign genotypes.
-
References
- 1. primetech.co.jp [primetech.co.jp]
- 2. primetech.co.jp [primetech.co.jp]
- 3. sheffield.ac.uk [sheffield.ac.uk]
- 4. KASP Genotyping Assays FAQs | LGC, Biosearch Technologies [biosearchtech.com]
- 5. primetech.co.jp [primetech.co.jp]
- 6. lifomics.com [lifomics.com]
- 7. researchgate.net [researchgate.net]
- 8. dna.uga.edu [dna.uga.edu]
Modifications to KASP protocol for detecting rare alleles
Welcome to the technical support center for Kompetitive Allele-Specific PCR (KASP®) genotyping assays. This resource is designed for researchers, scientists, and drug development professionals who are using KASP technology to detect rare alleles or low-frequency variants in their samples. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using KASP for rare allele detection.
| Problem | Potential Cause | Suggested Solution |
| Weak or No Signal for the Rare Allele | The standard KASP protocol is optimized for bi-allelic SNPs where alleles are present at similar frequencies.[1] | Modify Primer Ratios: Increase the concentration of the allele-specific primer for the rare allele relative to the common allele. A common starting point is a 4:1 or even higher ratio in favor of the rare allele primer. |
| Insufficient amplification of the rare allele. | Increase PCR Cycles: Add additional cycles to the PCR protocol to increase the amplification of the low-frequency target.[2] | |
| Suboptimal annealing temperature for the rare allele-specific primer. | Optimize Annealing Temperature: Perform a temperature gradient PCR to determine the optimal annealing temperature that favors the amplification of the rare allele without promoting non-specific amplification. | |
| Poor Cluster Separation | Low signal-to-noise ratio, making it difficult to distinguish heterozygous clusters from homozygous wild-type clusters. | Enhance Fluorophore Signal: Adjust reaction conditions to improve the fluorescent signal from the rare allele.[3][1] This may include optimizing MgCl2 concentration.[2] |
| Inconsistent DNA quality or quantity across samples.[2] | Normalize DNA Samples: Ensure all DNA samples are of high quality and normalized to a consistent concentration before setting up the KASP reaction.[2] | |
| False Negatives (Rare allele present but not detected) | The frequency of the rare allele is below the limit of detection for the standard assay. | Use Positive Controls: Always include a positive control DNA sample known to contain the rare allele on every plate.[2][4] Synthetic positive controls can also be used.[2] |
| Assay designed in a region with other polymorphisms. | Assay Redesign: If other SNPs or indels are present within the primer binding sites, this can affect assay performance. Redesign primers to avoid these regions.[2] | |
| "No Template Control" (NTC) Amplification | Contamination of reagents or workspace. | Use Fresh Reagents: Use fresh aliquots of master mix, primers, and water.[2] Follow best practices for PCR to avoid cross-contamination. |
Frequently Asked Questions (FAQs)
???+ question "What is the lowest allele frequency that can be detected with a modified KASP protocol?"
???+ question "When should I consider modifying the standard KASP protocol for rare allele detection?"
???+ question "How do I adjust the primer ratios for detecting a rare allele?"
???+ question "What are the critical quality control steps for rare allele detection using KASP?"
???+ question "Can I use pooled DNA samples for rare allele detection with KASP?"
Experimental Protocols
Modified KASP Protocol for Enhanced Rare Allele Detection
This protocol is a general guideline. Optimal conditions, particularly primer ratios and annealing temperatures, may need to be determined empirically for each specific assay.
1. Primer Design and Preparation:
-
Design two allele-specific forward primers and one common reverse primer as per standard KASP guidelines.
-
Prepare separate stocks of each of the three primers.
-
To create the assay mix for rare allele detection, combine the primers in an asymmetric ratio. For example, for a rare FAM-labeled allele and a common HEX-labeled allele, the ratio might be:
-
4 parts FAM-tailed allele-specific primer
-
1 part HEX-tailed allele-specific primer
-
5 parts common reverse primer
-
2. Reaction Setup:
The following table outlines the components for a single 10 µL KASP reaction.
| Component | Volume (µL) | Final Concentration |
| KASP Master Mix (2X) | 5.0 | 1X |
| Modified Assay Mix | 0.14 | As optimized |
| Template DNA (5-20 ng/µL) | 5.0 | 2.5-10 ng/µL |
| Total Volume | 10.14 |
3. Thermal Cycling Conditions:
The following is a standard KASP thermal cycling profile. For rare allele detection, increasing the number of cycles in the second PCR stage by 5-10 cycles may improve results.
| Step | Temperature (°C) | Duration | Cycles |
| Activation | 94 | 15 minutes | 1 |
| Touchdown PCR | 94 | 20 seconds | 10 |
| 61-55 (dropping 0.6°C per cycle) | 60 seconds | ||
| Amplification | 94 | 20 seconds | 26-36 |
| 55 | 60 seconds |
4. Data Acquisition and Analysis:
-
Read the plate on a FRET-capable plate reader at the end of the PCR run.
-
Analyze the data using appropriate genotyping software.
-
Pay close attention to the separation of the heterozygous cluster from the homozygous wild-type cluster, using your positive control for the rare allele as a guide. Alternative data analysis approaches may be required to increase the statistical certainty of genotyping calls.[3][1]
Visualizations
KASP Workflow for Rare Allele Detection
Caption: Modified KASP workflow for rare allele detection.
Troubleshooting Logic for Poor Cluster Separation
Caption: Troubleshooting logic for poor KASP cluster separation.
References
Technical Support Center: Managing High GC Content in KASP™ Assay Design
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) for managing high GC content in Kompetitive Allele-Specific PCR (KASP) assay design.
Frequently Asked Questions (FAQs)
Q1: My KASP assay is failing, and I suspect it's due to high GC content in my target region. What are the first steps I should take?
High GC content can indeed pose challenges for KASP assay performance. The initial troubleshooting steps should focus on optimizing the PCR conditions to facilitate primer annealing and extension through GC-rich regions. Key recommendations include:
-
Adjusting Thermal Cycling: For assays with high GC content (greater than 65%), it is beneficial to use a touchdown PCR protocol, such as the '68-62ºC touchdown protocol'.[1] This involves starting with a high annealing temperature and gradually decreasing it in subsequent cycles, which can enhance specificity.
-
Using Additives: Incorporating additives like DMSO into the KASP reaction mix can help to reduce secondary structures in the DNA template that are common in GC-rich regions.[2][3]
-
Reviewing Primer Design: If the initial assay design does not yield high-quality data, a redesign of the primers with different parameters or targeting the opposite DNA strand should be considered.[1]
Q2: How does touchdown PCR help with high GC content assays?
Touchdown PCR is a valuable technique for improving the specificity and efficiency of PCR amplification for difficult templates, including those with high GC content.[1] The process begins with an initial annealing temperature set several degrees above the calculated melting temperature (Tm) of the primers. This high temperature ensures that only perfectly matched primers will anneal to the template. In subsequent cycles, the annealing temperature is gradually lowered. This approach minimizes non-specific amplification that can occur at lower annealing temperatures, a common issue with GC-rich templates.
Q3: What concentration of DMSO should I use, and are there any potential downsides?
For high GC assays, adding DMSO to the reaction is a recommended solution.[2] While a specific concentration is not always mandated and may require optimization, a final concentration of 1% DMSO has been used by researchers.[4] It is important to note that excessive concentrations of DMSO can inhibit the Taq polymerase, so it is crucial to titrate the concentration to find the optimal balance for your specific assay.
Q4: Can the concentration of MgCl₂ in the KASP Master Mix affect assays with high GC content?
Yes, the magnesium concentration is critical for KASP assay performance. The standard KASP Master Mix contains 2.5 mM MgCl₂.[2] For some assays, particularly those with primers having a high %GC content, this concentration may be too high and can lead to non-specific amplification, resulting in scattered genotyping clusters.[2] In such cases, a reductive magnesium titration may be necessary to determine the optimal concentration for the specific assay.[2] Conversely, if your DNA is eluted in a buffer containing EDTA, which chelates Mg²⁺ ions, you may need to increase the MgCl₂ concentration to compensate.[2]
Troubleshooting Guide
High GC content can lead to a variety of issues in KASP genotyping, from poor cluster separation to complete assay failure. The following table outlines common problems, their potential causes related to high GC content, and suggested solutions.
| Problem | Potential Cause (High GC-Related) | Suggested Solution |
| Poor or no amplification | * Secondary structures in the DNA template preventing primer binding. * Inefficient primer annealing due to high melting temperatures. | * Add DMSO to the KASP Master Mix to help denature secondary structures.[2][3] * Utilize a touchdown PCR protocol (e.g., '68-62ºC touchdown protocol') to enhance primer specificity.[1] |
| Scattered genotyping clusters | * Non-specific amplification caused by primers annealing to unintended sites. * Sub-optimal PCR conditions for the specific GC content of the primers. | * Increase the annealing/extension temperature to improve assay specificity.[2] * Perform a reductive magnesium titration if the standard MgCl₂ concentration is too high for the primer's GC content.[2] |
| Undetermined genotype calls | * Incomplete PCR amplification leading to weak fluorescent signals. | * Increase the number of PCR cycles to drive the reaction to completion.[2][4] * Re-optimize the thermal cycling conditions, potentially using a touchdown protocol.[1] |
| Assay failure after redesign | * The inherent difficulty of the genomic region. | * Consider designing primers to the opposite DNA strand.[1] * If possible, select an alternative SNP in a less GC-rich region that is in linkage disequilibrium with the target SNP. |
Experimental Protocols
Protocol 1: KASP Reaction Assembly with DMSO
For a standard 10 µL KASP reaction in a 96-well plate, the following components are mixed:
| Component | Volume | Notes |
| KASP Master Mix | 5.0 µL | - |
| KASP Assay Mix | 0.14 µL | - |
| DMSO (optional) | 0.1 - 0.5 µL | Titrate to find optimal concentration. |
| Template DNA (5-50 ng) | X µL | Adjust volume based on concentration. |
| Nuclease-free water | to 10 µL | Adjust to bring the final volume to 10 µL. |
Procedure:
-
Thaw all reagents and vortex them briefly.
-
Prepare a genotyping mix containing the KASP Master Mix, KASP Assay Mix, and DMSO.
-
Dispense the template DNA into the wells of a PCR plate.
-
Add the genotyping mix to each well containing DNA.
-
Seal the plate, centrifuge briefly, and proceed with thermal cycling.
Protocol 2: High GC Content '68-62ºC Touchdown' Thermal Cycling
This protocol is beneficial for assays with a high %GC content (greater than 65%).[1]
| Stage | Step | Temperature | Time | Cycles |
| 1 | Activation | 94°C | 15 minutes | 1 |
| 2 | Denaturation | 94°C | 20 seconds | 10 |
| Annealing/Extension | 68°C - 62°C (dropping 0.6°C per cycle) | 60 seconds | ||
| 3 | Denaturation | 94°C | 20 seconds | 26 |
| Annealing/Extension | 62°C | 60 seconds |
Visual Workflows
Caption: Troubleshooting workflow for high GC content KASP assays.
Caption: General experimental workflow for a KASP genotyping assay.
References
KASP Technical Support Center: MgCl₂ Concentration Optimization
This technical support guide provides researchers, scientists, and drug development professionals with solutions for troubleshooting and optimizing the Magnesium Chloride (MgCl₂) concentration in Kompetitive Allele-Specific PCR (KASP™) reactions.
Frequently Asked Questions (FAQs)
Q1: What is the standard final concentration of MgCl₂ in a KASP reaction?
The standard final concentration of MgCl₂ in a KASP Master Mix (v4.0) is 2.5 mM.[1][2] This concentration is optimal for the vast majority of KASP assays.[1][2]
Q2: When should I consider adjusting the MgCl₂ concentration?
You should consider adjusting the MgCl₂ concentration under the following circumstances:
-
Low G/C Content of Primers: If your target SNP is in a region with low G/C content (less than 30%), an increase in MgCl₂ may be required to improve amplification.[1]
-
Insufficient Amplification: If you observe that genotyping clusters are moving slower than expected from the origin and are not resolving into separate clusters, this could indicate insufficient amplification which might be improved by optimizing MgCl₂.[1]
-
DNA Eluted in EDTA: If your DNA samples were eluted in a buffer containing EDTA, the EDTA can chelate Mg²⁺ ions, making them unavailable for the PCR reaction. In this case, you will need to increase the MgCl₂ concentration to compensate.[1]
Q3: What are the signs of incorrect MgCl₂ concentration in my KASP results?
-
Too Low: Insufficient amplification, where data points do not form distinct clusters and are close to the origin.[1]
-
Too High: Scattered genotyping clusters, where the clusters are not tight and distinct.[1] This can also lead to non-specific amplification.
Q4: What is the recommended range for adjusting MgCl₂ concentration?
It is recommended to first test the standard 2.5 mM MgCl₂.[1] If adjustment is needed for low G/C regions, you can increase the final concentration to 2.8 mM.[1][2][3] LGC does not recommend exceeding a final MgCl₂ concentration of 3.0 mM.[1]
Troubleshooting Guide
This guide will help you troubleshoot common issues related to MgCl₂ concentration in your KASP genotyping experiments.
| Observed Problem | Potential Cause Related to MgCl₂ | Suggested Solution |
| Insufficient Amplification (Clusters are not well separated and are close to the origin) | The MgCl₂ concentration may be too low, especially for assays with low G/C content (<30%).[1] | Increase the final MgCl₂ concentration in the reaction. A final concentration of 2.8 mM is a good starting point.[1] |
| Scattered Genotyping Clusters (Clusters are not tight and distinct) | The MgCl₂ concentration may be too high for the G/C content of the primers.[1] | Perform a reductive magnesium titration to determine the optimal MgCl₂ concentration for your specific assay.[1] |
| No Amplification in Some or All Samples | DNA was eluted in a buffer containing EDTA, which chelates Mg²⁺ ions.[1] | Increase the MgCl₂ concentration to compensate for the EDTA. For example, if your samples are in 0.5 mM EDTA, increase the final MgCl₂ concentration by 0.5 mM.[1] |
Experimental Protocol: Optimizing MgCl₂ Concentration
This protocol outlines the steps for performing a MgCl₂ titration to determine the optimal concentration for a problematic KASP assay.
Objective: To identify the MgCl₂ concentration that yields the most distinct and tight genotyping clusters.
Materials:
-
KASP Assay Mix for your SNP of interest
-
KASP Master Mix
-
A set of DNA samples representing the different alleles (at least 22 samples are recommended for good cluster analysis)[4][5]
-
No Template Controls (NTCs)
-
Additional MgCl₂ solution (e.g., 50 mM stock)
-
PCR-grade water
-
Appropriate PCR plates (96- or 384-well) and seals
Procedure:
-
Prepare a Range of MgCl₂ Concentrations: Create a series of KASP reaction mixes with varying final MgCl₂ concentrations. It is recommended to test a gradient around the standard 2.5 mM.
Final MgCl₂ Concentration Volume of 50 mM MgCl₂ to add per 10 µL reaction 2.5 mM (Standard) 0 µL 2.6 mM 0.02 µL 2.7 mM 0.04 µL 2.8 mM 0.06 µL 2.9 mM 0.08 µL 3.0 mM 0.10 µL Note: It is advisable to prepare a master mix for each concentration to ensure accuracy, especially with the small volumes of additional MgCl₂. -
Reaction Setup:
-
For each MgCl₂ concentration, prepare a master mix containing the KASP Master Mix, KASP Assay Mix, and the additional MgCl₂.
-
Dispense the DNA samples and NTCs into the wells of your PCR plate.
-
Add the appropriate KASP reaction master mix to each well containing a DNA sample or NTC.
-
The recommended reaction volume is 10 µL for a 96-well plate and 5 µL for a 384-well plate.[1][4]
-
-
Thermal Cycling:
-
Seal the plate securely.
-
Centrifuge the plate to collect all reagents at the bottom of the wells.
-
Perform thermal cycling according to the standard KASP protocol.
-
-
Data Acquisition and Analysis:
-
After thermal cycling, read the fluorescence of the plate on a compatible plate reader or qPCR instrument. Ensure the plate is read below 40°C.[1][4]
-
Analyze the genotyping data by generating cluster plots for each MgCl₂ concentration.
-
Compare the cluster plots to identify the MgCl₂ concentration that provides the tightest and most distinct clusters for the homozygous and heterozygous genotypes.
-
Workflow for Troubleshooting MgCl₂ Concentration
Caption: Troubleshooting workflow for adjusting MgCl₂ in KASP reactions.
References
A Researcher's Guide to Validating KASP Genotyping Assays
For researchers, scientists, and drug development professionals relying on accurate genotyping, validating the chosen assay is a critical step to ensure data integrity. This guide provides a comprehensive comparison of Kompetitive Allele-Specific PCR (KASP) genotyping with alternative methods, offering experimental data and detailed protocols to validate your KASP assay results effectively.
KASP Technology Overview
KASP genotyping is a homogenous, fluorescence-based endpoint PCR technology used for single nucleotide polymorphism (SNP) and insertion/deletion (indel) detection.[1] The technology relies on competitive allele-specific PCR, enabling the bi-allelic scoring of genetic variations.[2][3] The process involves a unique combination of allele-specific primers and a universal FRET (fluorescence resonance energy transfer) cassette reporting system, which allows for highly accurate and cost-effective analysis.
The workflow for a KASP genotyping assay can be visualized as follows:
Comparison of Genotyping Technologies
KASP technology offers a flexible and cost-effective solution for a wide range of genotyping applications. However, its performance should be compared with other established methods like TaqMan and Restriction Fragment Length Polymorphism (RFLP) to make an informed decision based on the specific needs of a research project.
| Feature | KASP | TaqMan | RFLP | Sanger Sequencing (for validation) |
| Principle | Kompetitive Allele-Specific PCR with FRET detection | 5' nuclease assay with fluorescent probes | Enzyme digestion of PCR products | Dideoxy chain termination |
| Assay Design Success Rate | High (e.g., 49/50 for wheat SNPs)[3][4] | Lower for some targets (e.g., 39/50 for wheat SNPs, especially for INDELs >6bps)[3][4] | Dependent on presence of restriction site | N/A |
| Allele Call Quality/Accuracy | High (e.g., 98% for wheat SNPs)[3][4], Accuracy >99.5%[1][5] | High (e.g., 98% for wheat SNPs)[3][4] | High, but can be prone to incomplete digestion | Gold standard for accuracy |
| Cost per Sample | Low to Moderate[3] | High[3] | Low | High |
| Throughput | High | High | Low to Medium | Low |
| Flexibility | High (SNPs, InDels of various sizes)[2] | Moderate (challenges with larger InDels)[4] | Low (requires a specific restriction site) | High (any sequence variation) |
| Workflow | Simple, homogeneous assay | Simple, homogeneous assay | Multi-step (PCR, digestion, gel electrophoresis) | Multi-step (PCR, cycle sequencing, electrophoresis) |
Validating Your KASP Genotyping Assay Results
Validation of KASP assay results is essential to ensure the reliability of your genotyping data. This typically involves confirming the accuracy of the KASP calls using a gold-standard method like Sanger sequencing and assessing the assay's performance in terms of key metrics.
Key Performance Metrics for Validation
To objectively assess the performance of your KASP assay, the following metrics should be calculated:
-
Accuracy: The proportion of correct genotype calls out of the total number of samples.
-
Formula: (True Positives + True Negatives) / (True Positives + True Negatives + False Positives + False Negatives)[6]
-
-
Sensitivity (True Positive Rate): The ability of the assay to correctly identify a specific allele.[7]
-
Formula: True Positives / (True Positives + False Negatives)[6]
-
-
Specificity (True Negative Rate): The ability of the assay to correctly identify the absence of a specific allele.[7]
-
Formula: True Negatives / (True Negatives + False Positives)[6]
-
-
Call Rate: The percentage of samples for which a genotype can be determined.
Experimental Protocols for Validation
KASP Assay Protocol (for initial genotyping)
This protocol outlines the general steps for performing a KASP genotyping assay. Manufacturer's instructions should always be consulted for specific details.
-
DNA Sample Preparation:
-
Extract high-quality genomic DNA from your samples.
-
Quantify and normalize the DNA concentration for all samples to ensure consistency.
-
-
Reaction Setup:
-
Prepare the KASP reaction mix by combining the KASP Assay Mix (containing the allele-specific primers) and the KASP Master Mix (containing the FRET cassette and Taq polymerase).
-
Dispense the reaction mix into a 96- or 384-well PCR plate.
-
Add the normalized DNA samples to the respective wells.
-
Include positive controls (samples with known genotypes) and no-template controls (NTCs) on each plate.[8]
-
-
PCR Amplification:
-
Seal the PCR plate and briefly centrifuge to collect the contents at the bottom of the wells.
-
Perform thermal cycling using a PCR instrument according to the recommended KASP cycling conditions. These typically involve an initial denaturation step, followed by a series of cycling steps for amplification and signal generation.[9]
-
-
Data Acquisition and Analysis:
-
After PCR, read the fluorescence of the plate using a compatible fluorescence plate reader.
-
Analyze the fluorescence data using a cluster analysis software to visualize the genotyping clusters (homozygous for allele 1, homozygous for allele 2, and heterozygous).
-
Call the genotypes for each sample based on their position within the clusters.
-
Sanger Sequencing Protocol (for validation)
Sanger sequencing is considered the gold standard for validating SNP genotypes due to its high accuracy.[10]
-
Primer Design:
-
Design PCR primers that flank the SNP of interest. These primers should be specific to the target region to avoid amplifying non-target sequences.
-
-
PCR Amplification:
-
Amplify the target region containing the SNP from the genomic DNA of the samples you want to validate.
-
Verify the PCR product size and purity by agarose gel electrophoresis.
-
-
PCR Product Purification:
-
Purify the PCR product to remove unincorporated dNTPs and primers, which can interfere with the sequencing reaction.
-
-
Cycle Sequencing:
-
Perform cycle sequencing using the purified PCR product as a template, one of the PCR primers (or a specific sequencing primer), and fluorescently labeled dideoxynucleotide triphosphates (ddNTPs).
-
-
Sequencing and Analysis:
-
Run the cycle sequencing products on a capillary electrophoresis-based DNA sequencer.
-
Analyze the resulting electropherograms to determine the nucleotide sequence at the SNP position and compare it to the genotype call from the KASP assay.
-
By following this guide, researchers can confidently validate their KASP genotyping assay results, ensuring the accuracy and reliability of their data for downstream applications in research and development.
References
- 1. Nobody Is Perfect: Comparison of the Accuracy of PCR-RFLP and KASP™ Method for Genotyping. ADH1B and FTO Polymorphisms as Examples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sheffield.ac.uk [sheffield.ac.uk]
- 3. Comparison of TaqMan, KASP and rhAmp SNP genotyping platforms in hexaploid wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Part 1: Simple Definition and Calculation of Accuracy, Sensitivity and Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sensitivity and Specificity Fundamentals | Beckman Coulter [beckmancoulter.com]
- 8. sheffield.ac.uk [sheffield.ac.uk]
- 9. Development and Validation of KASP Assays for the Genotyping of Racing Performance-Associated Single Nucleotide Polymorphisms in Pigeons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sanger Sequencing for Validation of Next-Generation Sequencing - CD Genomics [cd-genomics.com]
A Head-to-Head Comparison of KASP, TaqMan, and rhAmp Genotyping Platforms for Researchers
For researchers, scientists, and drug development professionals, selecting the optimal single nucleotide polymorphism (SNP) genotyping platform is a critical decision that impacts experimental outcomes, budget, and timelines. This guide provides an objective comparison of three leading PCR-based genotyping technologies: Kompetitive Allele-Specific PCR (KASP), TaqMan, and RNase H2-dependent PCR (rhAmp). We will delve into their underlying chemistries, workflows, performance metrics based on experimental data, and detailed protocols to empower you to make an informed choice for your research needs.
At a Glance: Key Performance Metrics
A comparative study in hexaploid wheat provides a solid foundation for understanding the relative performance of these three platforms.[1][2][3][4][5] The findings from this research are summarized in the tables below, offering a clear overview of their capabilities.
| Performance Metric | KASP | TaqMan | rhAmp |
| Assay Design Success Rate | 98% (49/50) | 78% (39/50) | 98% (49/50) |
| Amplification Rate | 93.5% | 93% | 97% |
| Allele Call Quality | 98% | 98% | 97% |
| Genotype Concordance (rhAmp vs.) | 86.10% | 90.36% | N/A |
| Genotype Concordance (KASP vs.) | N/A | 82.17% | 86.10% |
| Cost per Sample | Moderate | High | Low |
Deep Dive: Technology Overviews
KASP (Kompetitive Allele-Specific PCR)
KASP technology utilizes a unique form of competitive allele-specific PCR.[6][7] The reaction mix contains two allele-specific forward primers and one common reverse primer.[6] Each allele-specific primer is tagged with a unique tail sequence that corresponds to a universal FRET (Fluorescence Resonance Energy Transfer) cassette, one labeled with FAM dye and the other with HEX dye.[6] During thermal cycling, the allele-specific primer that perfectly matches the SNP binds and extends, incorporating the tail sequence.[8] In subsequent rounds, the complementary tail sequence is generated, allowing the corresponding FRET cassette to bind and fluoresce.[6]
Advantages:
-
High accuracy, with reported rates greater than 99.8%.[9]
-
Cost-effective, particularly for large-scale studies.[10]
-
Flexible assay design with a high success rate.[9]
Limitations:
-
Requires a higher amount of DNA template compared to other methods.[1]
-
Lower allele cluster separation due to lower fluorescence signals.[1]
TaqMan
The TaqMan genotyping assay is a 5'-nuclease-based method.[11][12] It employs two allele-specific probes, each labeled with a different fluorescent reporter dye (e.g., FAM and VIC) and a quencher.[11][12] When the probe is intact, the quencher suppresses the reporter's fluorescence.[12] During PCR, if a probe is perfectly complementary to the target SNP, it hybridizes and is subsequently cleaved by the 5'-nuclease activity of Taq polymerase.[12] This separates the reporter from the quencher, resulting in a fluorescent signal.[12]
Advantages:
-
High specificity and sensitivity.[11]
-
Simple, closed-tube workflow that minimizes contamination risk.[11]
-
Real-time data collection capabilities.[11]
Limitations:
rhAmp (RNase H2-dependent PCR)
The rhAmp genotyping system is a newer technology that utilizes a two-enzyme system, including a thermostable RNase H2 and a hot-start Taq polymerase.[13][14][15] It employs blocked RNA-DNA hybrid primers.[13][14][15] The RNase H2 enzyme recognizes and cleaves the RNA base in the primer only when it is perfectly hybridized to the target DNA, thereby removing the blocking group and allowing for primer extension by the Taq polymerase.[13][14][15] This dual-enzyme mechanism provides enhanced specificity.[13][15]
Advantages:
-
Highest amplification rate among the three platforms.[1][2][3]
-
Excellent allele discrimination and cluster separation.[1]
-
Flexible assay design and can accommodate short amplicons.[16]
Limitations:
Visualizing the Chemistries and Workflows
To better understand the underlying mechanisms and experimental processes, the following diagrams illustrate the signaling pathways and a generalized experimental workflow for these genotyping platforms.
References
- 1. researchgate.net [researchgate.net]
- 2. idtdna.com [idtdna.com]
- 3. researchgate.net [researchgate.net]
- 4. Kompetitive allele specific PCR - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. rhAmp™ SNP Genotyping: A novel approach for improving PCR-based SNP genotyping | PDF [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. How does KASP work | LGC, Biosearch Technologies [biosearchtech.com]
- 9. KASP Genotyping Protocols | LGC, Biosearch Technologies [biosearchtech.com]
- 10. sheffield.ac.uk [sheffield.ac.uk]
- 11. TaqMan SNP genotyping protocol [protocols.io]
- 12. TaqMan SNP Genotyping - CD Genomics [cd-genomics.com]
- 13. primetech.co.jp [primetech.co.jp]
- 14. sg.idtdna.com [sg.idtdna.com]
- 15. A High-Performing and Cost-Effective SNP Genotyping Method Using rhPCR and Universal Reporters [scirp.org]
- 16. KASP genotyping chemistry | LGC, Biosearch Technologies [biosearchtech.com]
KASP™ vs. PCR-RFLP: A Head-to-Head Comparison of Genotyping Accuracy and Workflow
For researchers, scientists, and drug development professionals, selecting the optimal genotyping method is a critical decision that impacts experimental outcomes, throughput, and cost. Two widely utilized techniques for single nucleotide polymorphism (SNP) and insertion/deletion (indel) analysis are Kompetitive Allele-Specific PCR (KASP™) and the traditional Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) assay. This guide provides an objective comparison of their performance, focusing on accuracy and error rates, supported by experimental data and detailed methodologies.
Performance Metrics: Accuracy, Error Rate, and Call Rate
A direct comparison of KASP and PCR-RFLP was conducted by Hubáček et al. (2015) on a cohort of 1,502 samples, genotyping two distinct SNPs: rs1229984 in the ADH1B gene and rs17817449 in the FTO gene. Discrepancies between the methods were resolved using Sanger sequencing as the gold standard. The results highlight the nuanced performance differences between the two techniques.
While both methods demonstrate high accuracy, KASP exhibits a slightly lower error rate.[1][2] Conversely, PCR-RFLP achieved a marginally higher call rate in this study, indicating a greater percentage of successful genotype calls from the total samples.[1][2][3] The concordance rate, or the percentage of identical results between the two methods, was 97.3% for rs1229984 and 95.9% for rs17817449.[1][2]
It is noteworthy that with careful optimization, both PCR-RFLP and KASP are capable of achieving an accuracy of 99.5% or higher.[1][2] Independent assessments of KASP technology report a call rate of over 99.8%.
| Metric | KASP™ | PCR-RFLP | SNP Analyzed | Reference |
| Incorrect Genotyping Rate | 0.1% | 0.1% | rs1229984 (ADH1B) | [1][2] |
| 0.3% | 0.5% | rs17817449 (FTO) | [1][2] | |
| Call Rate | 97.5% - 99.3% (Slightly lower than PCR-RFLP in this study) | 97.5% - 99.3% (Slightly higher than KASP in this study) | Both SNPs | [2][3] |
| Concordance Rate | 97.3% | 97.3% | rs1229984 (ADH1B) | [1][2] |
| 95.9% | 95.9% | rs17817449 (FTO) | [1][2] |
Experimental Workflows
The fundamental difference in the workflows of KASP and PCR-RFLP underpins their respective advantages and disadvantages in terms of time, labor, and scalability.
KASP Genotyping Workflow
KASP is a homogeneous, fluorescence-based assay that simplifies the genotyping process by eliminating the need for post-PCR processing steps like gel electrophoresis.
PCR-RFLP Workflow
PCR-RFLP is a multi-step process that involves PCR amplification, enzymatic digestion of the PCR product, and subsequent analysis of the resulting fragments by gel electrophoresis.
Experimental Protocols
Below are representative protocols for conducting KASP and PCR-RFLP genotyping assays. Note that specific parameters may require optimization based on the SNP, organism, and available laboratory equipment.
KASP Genotyping Protocol
This protocol is adapted from manufacturer guidelines and common laboratory practices.
-
DNA Sample Preparation :
-
Array 5-50 ng of high-quality genomic DNA per well in a 96- or 384-well PCR plate.
-
Include a minimum of two no-template controls (NTCs) on each plate.
-
-
KASP Reaction Mix Preparation :
-
For a single 10 µL reaction (96-well plate format), prepare the genotyping mix by combining the following reagents:
-
5.0 µL of 2x KASP Master Mix.
-
0.14 µL of KASP Assay Mix (contains two allele-specific forward primers and one common reverse primer).
-
5.0 µL of DNA sample (or water for NTCs).
-
-
Vortex all reagents before use and prepare a master mix for the total number of reactions plus a 10% excess.
-
-
Thermal Cycling :
-
Seal the PCR plate with an optically clear seal and centrifuge briefly.
-
Perform thermal cycling using the following standard KASP protocol:
-
Activation: 94°C for 15 minutes (1 cycle).
-
Denaturation/Annealing-Elongation (Touchdown):
-
94°C for 20 seconds.
-
61°C to 55°C for 60 seconds (dropping 0.6°C per cycle) (10 cycles).
-
-
Denaturation/Annealing-Elongation:
-
94°C for 20 seconds.
-
55°C for 60 seconds (26 cycles).
-
-
-
-
Fluorescence Reading and Data Analysis :
-
After thermal cycling, read the plate on a FRET-capable plate reader or qPCR instrument at a temperature below 40°C.
-
Analyze the fluorescence data using cluster analysis software to assign genotypes. Samples will cluster into three groups: homozygous for allele 1 (FAM signal), homozygous for allele 2 (HEX signal), and heterozygous (both FAM and HEX signals).
-
PCR-RFLP Protocol
This protocol outlines a general workflow for SNP genotyping using PCR-RFLP.
-
PCR Amplification :
-
Prepare a PCR reaction mix. For a 25 µL reaction, a typical mix includes:
-
12.5 µL of 2x PCR Master Mix (containing Taq polymerase, dNTPs, MgCl2, and buffer).
-
1.0 µL of Forward Primer (10 µM).
-
1.0 µL of Reverse Primer (10 µM).
-
1.0-5.0 µL of template DNA (20-100 ng).
-
Nuclease-free water to a final volume of 25 µL.
-
-
Perform PCR with optimized cycling conditions. A general protocol is:
-
Initial Denaturation: 95°C for 3-5 minutes (1 cycle).
-
Cycling (30-35 cycles):
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-65°C for 30 seconds (primer-dependent).
-
Extension: 72°C for 30-60 seconds (amplicon size-dependent).
-
-
Final Extension: 72°C for 5-10 minutes (1 cycle).
-
-
Verify the amplification of a single product of the correct size on a 1-2% agarose gel.
-
-
Restriction Enzyme Digestion :
-
Set up the digestion reaction in a new tube. For a 20 µL reaction:
-
10 µL of PCR product.
-
2.0 µL of 10x Restriction Buffer.
-
0.5-1.0 µL of Restriction Enzyme (5-10 units).
-
Nuclease-free water to a final volume of 20 µL.
-
-
Incubate the reaction at the optimal temperature for the specific enzyme (commonly 37°C) for 1-4 hours or overnight.
-
-
Gel Electrophoresis and Analysis :
-
Prepare an agarose gel (2-4% concentration, depending on expected fragment sizes) containing a DNA stain (e.g., ethidium bromide or SYBR Safe).
-
Load the entire digested product mixed with loading dye into the wells. Include a DNA ladder to determine fragment sizes.
-
Run the gel at a constant voltage until adequate separation of fragments is achieved.
-
Visualize the DNA fragments under UV light. The banding pattern will determine the genotype:
-
Homozygous (uncut): One band corresponding to the original PCR product size.
-
Homozygous (cut): Two or more smaller bands.
-
Heterozygous: Bands corresponding to both the uncut and cut products.
-
-
Conclusion
Both KASP and PCR-RFLP are highly accurate methods for SNP genotyping. KASP offers a more streamlined, high-throughput, and less labor-intensive workflow, making it ideal for large-scale studies. Its homogeneous format minimizes the risk of contamination and provides a slight edge in accuracy by reducing error-prone post-PCR handling steps. PCR-RFLP, while more cumbersome and time-consuming, remains a reliable and cost-effective method for smaller-scale projects, especially when specialized equipment for fluorescence detection is unavailable. The choice between these two powerful techniques ultimately depends on the specific needs of the research project, including sample size, budget, and available instrumentation.
References
KASP vs. Genotyping-by-Sequencing: A Cost-Benefit Analysis for Researchers
In the realm of genetic analysis, researchers are often faced with the critical decision of selecting the most appropriate genotyping technology for their specific needs. Two prominent methods, Kompetitive Allele Specific PCR (KASP) and Genotyping-by-Sequencing (GBS), offer distinct advantages and disadvantages in terms of cost, throughput, and data output. This guide provides a comprehensive comparison of KASP and GBS to aid researchers, scientists, and drug development professionals in making an informed choice for their experimental goals.
At a Glance: KASP vs. GBS
| Feature | KASP (Kompetitive Allele Specific PCR) | GBS (Genotyping-by-Sequencing) |
| Principle | Allele-specific PCR with fluorescence-based detection | Restriction enzyme-based genome reduction followed by next-generation sequencing |
| Primary Application | Targeted SNP and indel genotyping | Genome-wide SNP discovery and genotyping |
| Throughput (Markers) | Low to medium (1 to hundreds of SNPs) | High (thousands to millions of SNPs) |
| Throughput (Samples) | High (flexible for various sample numbers) | High (optimized for large sample sets) |
| Cost per Data Point | Low for a small number of SNPs | High for a small number of SNPs, but decreases significantly with more markers |
| Cost per Sample | Can be high if interrogating many markers | Generally lower for genome-wide analysis |
| Accuracy | Very high (>99.8%)[1][2] | High (dependent on sequencing depth and bioinformatics pipeline) |
| Call Rate | Typically high (>95%)[1][3] | Can be variable, with a higher potential for missing data |
| De Novo Marker Discovery | No | Yes |
| Bioinformatics | Minimal, straightforward data analysis | Complex, requires specialized bioinformatics expertise |
Cost Comparison
The choice between KASP and GBS often hinges on the economic feasibility of the experiment. The cost-effectiveness of each platform is highly dependent on the number of samples and the number of single nucleotide polymorphisms (SNPs) being interrogated.
KASP is generally more cost-effective for projects focused on a small number of specific SNPs across a large number of samples. The cost per data point for KASP can range from approximately $0.064 to $0.36.[4]
Genotyping-by-sequencing, on the other hand, becomes more economical as the desired number of SNPs increases. While the initial cost per sample is higher, the cost per data point drops significantly when analyzing thousands or millions of markers across the genome.
Here is a hypothetical cost comparison for different experimental scales:
| Scenario | Number of Samples | Number of SNPs | Estimated KASP Cost | Estimated GBS Cost | More Cost-Effective Option |
| Targeted Validation | 100 | 10 | $64 - $360 | >$1000 | KASP |
| Marker-Assisted Selection | 1000 | 100 | $6,400 - $36,000 | ~$5,000 - $10,000 | Comparable/GBS |
| Genome-Wide Association Study | 100 | 10,000 | Not practical | ~$2,000 - $5,000 | GBS |
Note: These are estimated costs and can vary based on the service provider, required turnaround time, and other factors.
Performance Metrics: A Head-to-Head Comparison
| Performance Metric | KASP | GBS |
| Accuracy | >99.8%[1][2] | High, but can be influenced by sequencing depth and bioinformatics pipeline. |
| Call Rate | >95%[1][3] | Can be lower and more variable than KASP, with a higher likelihood of missing data points across samples. |
| Data Consistency | High consistency for targeted loci. | Can have variability in marker coverage across samples. |
Experimental Protocols
KASP Genotyping Workflow
The KASP genotyping process is a PCR-based method that involves the following key steps:
-
DNA Extraction: High-quality genomic DNA is extracted from the samples.
-
Assay Setup: A reaction mix is prepared containing the DNA sample, KASP Assay Mix (containing two allele-specific forward primers and one common reverse primer), and KASP Master Mix (containing FRET cassettes, Taq polymerase, and buffer).[7][8][9][10]
-
PCR Amplification: The reaction plate is subjected to thermal cycling. During PCR, the allele-specific primers compete for binding to the target SNP site.
-
Fluorescence Detection: The amplification of each allele generates a specific fluorescent signal. The plate is read in a FRET-capable plate reader or qPCR machine to determine the genotype of each sample based on the fluorescence signals.[7]
Genotyping-by-Sequencing (GBS) Workflow
The GBS protocol involves a series of steps to prepare a reduced-representation library for next-generation sequencing:
-
DNA Extraction: High-quality genomic DNA is extracted.
-
Restriction Digestion: The DNA is digested with one or more restriction enzymes to reduce genome complexity.[11]
-
Adapter Ligation: Barcoded adapters are ligated to the ends of the DNA fragments. These adapters contain sequences for PCR amplification and sequencing.
-
Pooling and PCR Amplification: The adapter-ligated fragments from multiple samples are pooled and then amplified via PCR to create a sequencing library.[11]
-
Library Purification and Quantification: The PCR product is purified to remove primers and other contaminants, and the final library concentration is quantified.
-
Sequencing: The library is sequenced on a high-throughput sequencing platform, such as Illumina.[12][13][14][15]
-
Data Analysis: The sequencing reads are processed through a bioinformatics pipeline to identify SNPs and call genotypes.
Advantages and Disadvantages
KASP
Advantages:
-
Cost-effective for low-plex SNP genotyping: Ideal for studies focusing on a small number of markers.
-
High accuracy and call rate: Provides reliable and consistent data for targeted loci.[1][2][3]
-
Flexibility: Can be used for a wide range of sample numbers, from a few to thousands.
-
Simple data analysis: Genotype calls are straightforward and do not require extensive bioinformatics expertise.
Disadvantages:
-
Not suitable for high-throughput SNP discovery: Cannot be used for de novo identification of new genetic markers.
-
Cost-prohibitive for large numbers of SNPs: The cost per sample increases linearly with the number of SNPs assayed.
-
Requires prior sequence information: The target SNP and flanking sequences must be known to design the KASP assays.
Genotyping-by-Sequencing (GBS)
Advantages:
-
Cost-effective for genome-wide analysis: The cost per data point is significantly lower when genotyping thousands or millions of SNPs.
-
Enables de novo SNP discovery: Allows for the identification of novel genetic variants without prior sequence information.
-
High marker density: Provides a comprehensive view of genetic variation across the entire genome.
Disadvantages:
-
Complex bioinformatics: Requires specialized skills and computational resources for data analysis.
-
Potential for missing data: The random nature of genome reduction can lead to inconsistent marker coverage across samples.
-
Higher initial cost per sample: The upfront cost for library preparation and sequencing can be higher than KASP for small-scale projects.
Conclusion: Making the Right Choice
The decision between KASP and GBS ultimately depends on the specific research question, budget, and available resources.
Choose KASP when:
-
You are genotyping a small to moderate number of known SNPs or indels.
-
High accuracy and call rates for specific loci are critical.
-
You are working with a large number of samples for a targeted application like marker-assisted selection or quality control.
-
You have limited access to bioinformatics support.
Choose GBS when:
-
You need to perform genome-wide SNP discovery and genotyping.
-
You are working on applications such as genome-wide association studies (GWAS), genomic selection, or population genetics.
-
You have a large number of samples and want to maximize the number of markers genotyped in a cost-effective manner.
-
You have access to robust bioinformatics pipelines and expertise.
By carefully considering these factors, researchers can select the genotyping platform that best aligns with their scientific objectives and budgetary constraints, ultimately leading to more efficient and impactful genetic analysis.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of TaqMan, KASP and rhAmp SNP genotyping platforms in hexaploid wheat | PLOS One [journals.plos.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. sheffield.ac.uk [sheffield.ac.uk]
- 9. sheffield.ac.uk [sheffield.ac.uk]
- 10. primetech.co.jp [primetech.co.jp]
- 11. researchgate.net [researchgate.net]
- 12. botany.natur.cuni.cz [botany.natur.cuni.cz]
- 13. What is the general procedure of Illumina sequencing? | AAT Bioquest [aatbio.com]
- 14. Next-Generation Sequencing Illumina Workflow–4 Key Steps | Thermo Fisher Scientific - US [thermofisher.com]
- 15. NGS Workflow Steps | Illumina sequencing workflow [illumina.com]
KASP Marker Validation: A Comparative Guide for Diverse Genomes
Kompetitive Allele-Specific PCR (KASP™) is a globally recognized high-throughput genotyping technology used for single nucleotide polymorphism (SNP) and insertion/deletion (InDel) detection.[1][2] Its cost-effectiveness, flexibility, and high accuracy have made it a staple in plant and animal breeding programs, genetic mapping, and quality control analysis.[1][3] This guide provides an objective comparison of KASP with other common genotyping platforms, supported by experimental data, and offers detailed protocols for its implementation.
Performance Comparison of Genotyping Technologies
KASP technology offers a compelling balance of accuracy, cost, and flexibility compared to other genotyping methods such as TaqMan, rhAmp, Restriction Fragment Length Polymorphism (RFLP), and Genotyping-by-Sequencing (GBS).
Quantitative Performance Metrics
The performance of KASP has been benchmarked against other leading technologies in various studies. Key metrics include assay design success rate, call rate (the percentage of samples successfully genotyped), accuracy, and cost-per-sample.
| Parameter | KASP | TaqMan Assay | rhAmp SNP Genotyping | PCR-RFLP | GBS |
| Assay Design Success Rate | High (e.g., 98% in wheat)[4][5][6] | Lower, especially for InDels >6bps (e.g., 78% in wheat)[4][5][6] | High (e.g., 98% in wheat)[4][5][6] | Dependent on restriction site availability | Not applicable (discovery method) |
| Allele Call Rate / Quality | ~93.5% - 98%[4][5][7] | ~93% - 98%[4][5][7] | ~97% - 98.1%[4][5][7] | High, but lower throughput | 74% - 100% (purity dependent)[8] |
| Accuracy / Concordance | >99.8% accuracy claimed[9]; 98.9-99.2% concordance with TaqMan/rhAmp[7] | High; 99.2% concordance with KASP[7] | High; 98.9% concordance with KASP[7] | 99.5% - 99.9%[10] | High correlation with KASP (0.88-0.93)[8] |
| Cost per Sample | Low to Moderate; less expensive than TaqMan[4][5][6] | High[4][5][6] | Low; less expensive than KASP[4][5][6][11] | Low reagent cost, high labor cost | Low per-marker, high initial cost |
| DNA Input Sensitivity | ~0.9 ng minimum[7] | ~0.2 ng minimum[7] | ~0.2 ng minimum[7] | Varies, typically higher | Varies, can be low |
| Throughput | High and flexible[1][12] | High | High | Low | Very High |
Key Technology Features
KASP, TaqMan, and rhAmp are all PCR-based methods but differ significantly in their chemistry, which impacts their flexibility and cost.
| Feature | KASP (Kompetitive Allele-Specific PCR) | TaqMan Assay | rhAmp SNP Genotyping |
| Mechanism | Uses two allele-specific forward primers and one common reverse primer. Alleles are detected via FRET cassettes post-PCR.[2][13][14] | Uses two allele-specific, fluorescently-labeled probes (e.g., FAM and VIC) that are cleaved during amplification, releasing the dye.[7] | A two-step process involving RNase H2-activated primers for allele-specific amplification, followed by a universal reporter system.[4][5] |
| Detection | End-point fluorescence reading.[4][13] | Real-time fluorescence detection.[4] | Real-time or end-point fluorescence reading.[4] |
| Primer/Probe Cost | Uses unlabeled allele-specific primers, reducing cost.[9] | Requires expensive dual-labeled probes for each SNP. | Uses unlabeled primers with a universal reporter system, reducing cost.[7] |
| Flexibility | Highly flexible; can be run on various qPCR machines or standard thermal cyclers with a plate reader.[9][15] | Requires a real-time PCR instrument. | Requires a real-time PCR instrument. |
Experimental Protocols
KASP Marker Validation Protocol
This protocol outlines the standard steps for genotyping using KASP chemistry.
1. Reagent and Sample Preparation:
-
DNA Samples: Array DNA samples in a 96- or 384-well PCR plate. The recommended amount of DNA is 5-50 ng per reaction, but this should be adjusted based on the genome size of the organism.[16][17] A minimum of 22 DNA samples plus two no-template controls (NTCs) are recommended per assay to ensure reliable cluster formation.[18]
-
KASP Reagents: Thaw the SNP-specific KASP Assay Mix (containing two allele-specific forward primers and one common reverse primer) and the universal KASP-TF Master Mix.[16][19] The Master Mix contains the FRET cassettes, Taq polymerase, dNTPs, and a passive reference dye (ROX™) in an optimized buffer.[19][20]
2. Reaction Setup:
-
Prepare the KASP genotyping mix by combining the KASP Assay Mix and the KASP-TF Master Mix.
-
Dispense the appropriate volume of the mix into each well of the DNA plate.
-
Seal the plate with a PCR-suitable, optically clear seal and centrifuge at a minimum of 550 x g to collect the contents at the bottom of the wells.[19]
3. Thermal Cycling:
-
Load the reaction plate into a thermal cycler or qPCR instrument.
-
Run the standard KASP thermal cycling program. The protocol consists of an activation step followed by a two-step PCR cycling process.[16]
| Step | Temperature | Duration | Cycles |
| Activation | 94 °C | 15 minutes | 1 |
| Denaturation | 94 °C | 20 seconds | 10 |
| Annealing/Elongation | 61-55 °C (touchdown) | 60 seconds | |
| Denaturation | 94 °C | 20 seconds | 26 |
| Annealing/Elongation | 55 °C | 60 seconds |
Note: If distinct genotype clusters are not obtained, additional "recycling" steps (3 more PCR cycles) can be performed.[16][21]
4. Data Acquisition and Analysis:
-
After thermal cycling, cool the plate to below 40 °C before reading.[19]
-
Read the end-point fluorescence using a FRET-capable plate reader or qPCR instrument, measuring both FAM and HEX fluorescence.[19]
-
The data is visualized as a cluster plot, with FAM fluorescence on the x-axis and HEX on the y-axis.[9][13]
-
Samples homozygous for Allele 1 (FAM-labeled) will cluster along the x-axis.
-
Samples homozygous for Allele 2 (HEX-labeled) will cluster along the y-axis.
-
Heterozygous samples will cluster between the two homozygous groups.
-
NTCs should cluster at the origin (0,0).[13]
-
Visualizing Workflows and Comparisons
Diagrams generated using Graphviz provide a clear visual representation of the KASP workflow and its comparison with other technologies.
References
- 1. KASP: a high-throughput genotyping system and its applications in major crop plants for biotic and abiotic stress tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How does KASP work | LGC, Biosearch Technologies [biosearchtech.com]
- 3. youtube.com [youtube.com]
- 4. Comparison of TaqMan, KASP and rhAmp SNP genotyping platforms in hexaploid wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of TaqMan, KASP and rhAmp SNP genotyping platforms in hexaploid wheat: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 6. journals.plos.org [journals.plos.org]
- 7. Comparison of three PCR-based assays for SNP genotyping in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of TaqMan, KASP and rhAmp SNP genotyping platforms in hexaploid wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. KASP low density genotyping Platform | Excellenceinbreeding [excellenceinbreeding.org]
- 13. lifomics.com [lifomics.com]
- 14. integratedbreeding.net [integratedbreeding.net]
- 15. KASP Genotyping Protocols | LGC, Biosearch Technologies [biosearchtech.com]
- 16. sheffield.ac.uk [sheffield.ac.uk]
- 17. sheffield.ac.uk [sheffield.ac.uk]
- 18. KASP Genotyping Assays FAQs | LGC, Biosearch Technologies [biosearchtech.com]
- 19. primetech.co.jp [primetech.co.jp]
- 20. Validation of KASP markers associated with cassava mosaic disease resistance, storage root dry matter and provitamin A carotenoid contents in Ugandan cassava germplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 21. primetech.co.jp [primetech.co.jp]
Navigating the SNP Genotyping Landscape: A Comparative Guide to In-Silico Designed KASP Assays
For researchers, scientists, and drug development professionals embarking on single nucleotide polymorphism (SNP) genotyping, the selection of a robust, efficient, and cost-effective technology is paramount. Kompetitive Allele-Specific PCR (KASP™) assays, particularly those designed in-silico, have emerged as a leading technology. This guide provides a comprehensive comparison of the SNP conversion rate and performance of in-silico designed KASP assays against other common genotyping platforms, supported by experimental data and detailed protocols.
The success of any genetic study hinges on the reliable conversion of identified SNPs into functional genotyping assays. In-silico design, the process of creating assays computationally based on sequence information, offers a rapid and scalable approach. KASP technology, renowned for its accuracy and flexibility, is particularly amenable to this design strategy. This guide delves into the critical performance metric of SNP conversion rate, offering a clear comparison with alternative methods and providing the necessary information to make informed decisions for your research.
Performance Benchmark: KASP Assay Conversion Rates
The SNP conversion rate, defined as the percentage of in-silico designed assays that successfully produce reliable and interpretable genotyping data, is a key indicator of a platform's efficiency. A high conversion rate minimizes the time and resources spent on assay optimization and troubleshooting.
Data from various studies highlight the robust performance of KASP technology. LGC Biosearch Technologies, the developer of KASP, reports an industry-leading SNP & InDel assay conversion rate of over 90%.[1] This high rate of success is a significant advantage, reducing the risk of assay failure and the associated costs and delays.
A study on maize developed 100 KASP markers from SNPs identified via RNA-seq data and reported a 100% assay design success rate and a 92% work success rate, with 71% of the markers being polymorphic and usable.[2] Another study in maize successfully converted 565 out of 596 SNP sites into functional KASP markers, achieving a 94.8% success rate in assay design.[2] These figures underscore the reliability of in-silico KASP assay design.
Challenges can arise, however, particularly in species with complex genomes, such as polyploid wheat. The presence of highly similar homeologous and paralogous gene sequences can interfere with assay specificity.[3][4][5] Research in hexaploid wheat has shown that standard semi-automated primer design software can struggle to achieve locus-specificity, leading to lower conversion rates.[3][4][5] In such cases, more sophisticated design strategies, including alignment with multiple reference genomes and Sanger sequencing for validation, are crucial for successful assay development.[3][4][5]
Comparative Analysis: KASP vs. Alternative Technologies
To provide a comprehensive overview, the performance of KASP assays is compared with other widely used SNP genotyping technologies, namely TaqMan® and rhAmp™.
| Feature | KASP™ | TaqMan® | rhAmp™ |
| Design Success Rate | High (e.g., 49/50 in wheat)[6] | Lower (e.g., 39/50 in wheat), limited by INDEL size (>6bps)[6] | High (e.g., 49/50 in wheat)[6] |
| Amplification Success Rate | 93.5% (in wheat)[6] | 93% (in wheat)[6] | 97% (in wheat)[6] |
| Allele Call Quality | 98% (in wheat)[6] | 98% (in wheat)[6] | 97% (in wheat)[6] |
| Cost | Less expensive than TaqMan[6] | More expensive[6] | Least expensive[6] |
| Flexibility in Assay Design | High | Lower, sensitive to nearby SNPs/INDELs | High |
| DNA Input Requirement | Higher than rhAmp[6] | Moderate | Lower than KASP[6] |
This comparison highlights that while all three technologies offer high allele call quality, KASP and rhAmp demonstrate superior design success rates and cost-effectiveness compared to TaqMan.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of KASP genotyping. The following sections outline the key experimental stages.
In-Silico KASP Assay Design
The successful conversion of a SNP to a functional KASP assay begins with a robust in-silico design. Several software tools are available for this purpose, including PrimerDigital, KASPspoon, and proprietary software from service providers.[7][8][9]
Logical Workflow for In-Silico KASP Assay Design and Validation
Caption: A flowchart illustrating the key steps in designing and validating a KASP assay.
A critical consideration in primer design, especially for polyploid species, is ensuring locus-specificity to avoid off-target amplification from homologous or paralogous sequences.[3][4][5][10] Strategies such as aligning SNP-flanking sequences to multiple reference genomes and performing Sanger sequencing of parental lines can significantly improve the success rate in these complex cases.[3][4][5]
KASP Genotyping Workflow
The KASP genotyping process is a homogeneous, fluorescence-based assay performed on a real-time PCR instrument.
KASP Genotyping Experimental Workflow
Caption: A diagram showing the main steps of the KASP genotyping experiment.
Reaction Components:
-
KASP Master Mix: Contains a universal FRET cassette system, Taq polymerase, dNTPs, and MgCl2 in an optimized buffer.
-
KASP Assay Mix: A SNP-specific mix of three unlabeled primers: two allele-specific forward primers and one common reverse primer.
-
Genomic DNA: High-quality DNA is recommended, though KASP is known to be robust with varying DNA quality.
Thermocycling Conditions:
A typical KASP thermal cycling profile consists of an initial denaturation step, followed by a touchdown PCR phase to enhance specificity, and then a final amplification stage.
| Step | Temperature | Duration | Cycles |
| Activation | 94°C | 15 minutes | 1 |
| Denaturation | 94°C | 20 seconds | 10 (touchdown) |
| Annealing/Extension | 61°C (dropping 0.6°C per cycle) | 60 seconds | |
| Denaturation | 94°C | 20 seconds | 26 |
| Annealing/Extension | 55°C | 60 seconds |
Note: These are standard conditions and may require optimization for specific assays, particularly those with high or low GC content.
Data Analysis:
Following PCR, the plate is read on a fluorescence plate reader. The resulting data is visualized as a cluster plot, where samples group into three distinct clusters representing the two homozygous genotypes and the heterozygous genotype.
Conclusion
In-silico designed KASP assays offer a powerful tool for high-throughput SNP genotyping, characterized by high conversion rates, accuracy, and cost-effectiveness. While challenges exist, particularly in genetically complex organisms, careful assay design and validation can overcome these hurdles. By understanding the comparative performance of KASP technology and adhering to optimized experimental protocols, researchers can confidently and efficiently integrate this platform into their genetic analysis workflows, accelerating discovery in both basic research and applied sciences.
References
- 1. How does KASP work | LGC, Biosearch Technologies [biosearchtech.com]
- 2. Genome-Wide Development and Validation of Cost-Effective KASP Marker Assays for Genetic Dissection of Heat Stress Tolerance in Maize | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Overcoming polyploidy pitfalls: a user guide for effective SNP conversion into KASP markers in wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming polyploidy pitfalls: a user guide for effective SNP conversion into KASP markers in wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of TaqMan, KASP and rhAmp SNP genotyping platforms in hexaploid wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. KASPspoon: an in vitro and in silico PCR analysis tool for high-throughput SNP genotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KASP primers assay design tool [primerdigital.com]
- 10. wheat-training.com [wheat-training.com]
Cross-Validation of KASP™ Genotyping Results with Sanger Sequencing: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of genetic analysis, the accuracy of single nucleotide polymorphism (SNP) genotyping is paramount. Kompetitive Allele-Specific PCR (KASP™) has emerged as a widely adopted, high-throughput genotyping technology, celebrated for its accuracy and cost-effectiveness.[1] However, the validation of genotyping results, particularly for critical applications in research and drug development, remains a crucial step. Sanger sequencing, long considered the "gold standard" for DNA sequencing, serves as the definitive method for confirming the accuracy of high-throughput genotyping technologies like KASP.[2] This guide provides a comprehensive comparison of KASP and Sanger sequencing, detailing experimental protocols and presenting a workflow for the cross-validation of KASP genotyping results.
Principles of KASP and Sanger Sequencing
KASP Genotyping: This technology utilizes a unique form of competitive allele-specific PCR.[3] It employs two competing, allele-specific forward primers and a common reverse primer to amplify the target SNP locus. Each forward primer is tagged with a unique tail sequence that corresponds to a universal FRET (Fluorescence Resonance Energy Transfer) cassette, one labeled with FAM™ dye and the other with HEX™ dye.[3] The resulting fluorescence signal indicates which allele is present.
Sanger Sequencing: This method, also known as the chain-termination method, determines the precise order of nucleotides in a DNA molecule.[2] It involves the in vitro synthesis of DNA strands of varying lengths, each terminated by a fluorescently labeled dideoxynucleotide. The separated fragments are then read by a sequencer to reveal the DNA sequence.
Performance Comparison: KASP vs. Sanger Sequencing
While KASP is a high-throughput and cost-effective method ideal for large-scale studies, Sanger sequencing provides the highest level of accuracy for sequence validation, albeit at a lower throughput and higher cost. The cross-validation of a subset of KASP results with Sanger sequencing is a common practice to ensure the overall quality and reliability of the genotyping data. Studies have shown a very high concordance rate between the two methods, often exceeding 99%.[4][5]
| Feature | KASP Genotyping | Sanger Sequencing |
| Principle | Competitive Allele-Specific PCR with FRET-based detection | Dideoxy chain-termination method |
| Accuracy | High (>99.8% reported)[3] | Gold standard, considered definitive |
| Throughput | High (96, 384, or 1536-well plates)[3] | Low to medium |
| Cost per sample | Low | High |
| Primary Use | High-throughput SNP genotyping | Sequence validation, mutation confirmation |
| Concordance Rate | Very high with Sanger sequencing (>99%)[4][5] | Reference standard for validation |
| Call Rate | Typically high (e.g., 97.6%)[5] | Dependent on sample quality and PCR success |
| Incorrect Genotyping Rate | Very low (e.g., 0.1% - 0.3%)[4] | Extremely low, considered the baseline |
Experimental Protocols
KASP Genotyping Protocol
This protocol provides a general overview. Specific reagent volumes and cycling conditions may need to be optimized based on the qPCR instrument and assay design.[6][7][8]
-
DNA Sample Preparation:
-
Normalize DNA samples to a final concentration of 5-50 ng/µL.
-
Aliquot DNA samples into a 96- or 384-well PCR plate. Include no-template controls (NTCs) for each assay.[7]
-
-
Reaction Mix Preparation:
-
Prepare the KASP genotyping mix by combining the KASP Assay Mix (containing allele-specific primers and a common reverse primer) and the KASP-TF Master Mix (containing Taq polymerase, FRET cassettes, and dNTPs).[7] Refer to the manufacturer's instructions for specific volumes.
-
-
PCR Amplification:
-
Dispense the KASP genotyping mix into the DNA sample plate.
-
Seal the plate and centrifuge briefly.
-
Perform thermal cycling using a qPCR instrument with the following typical conditions[8]:
-
Hot-start activation: 94°C for 15 minutes
-
Denaturation: 94°C for 20 seconds
-
Annealing/Elongation (Touchdown): 10 cycles of 61-55°C for 60 seconds (dropping 0.6°C per cycle)
-
Denaturation: 94°C for 20 seconds
-
Annealing/Elongation: 26 cycles of 55°C for 60 seconds
-
-
-
Data Acquisition and Analysis:
-
After thermal cycling, read the endpoint fluorescence on the qPCR instrument or a FRET-capable plate reader at ≤ 40°C.[8]
-
Analyze the data using cluster analysis software to determine the genotypes (homozygous for allele 1, homozygous for allele 2, or heterozygous).
-
Sanger Sequencing Protocol for SNP Validation
This protocol outlines the steps for validating KASP genotyping results.
-
Primer Design:
-
PCR Amplification:
-
Perform PCR amplification of the target region using the designed primers and the same DNA samples genotyped with KASP.
-
A typical PCR reaction includes DNA template, forward and reverse primers, dNTPs, PCR buffer, and a high-fidelity DNA polymerase.
-
Optimize the PCR cycling conditions (denaturation, annealing, and extension temperatures and times) for each primer pair.
-
-
PCR Product Purification:
-
Verify the PCR product size and purity by agarose gel electrophoresis.
-
Purify the PCR product to remove unincorporated primers and dNTPs using a commercially available PCR purification kit or enzymatic methods (e.g., ExoSAP-IT).
-
-
Sequencing Reaction:
-
Perform the cycle sequencing reaction using a BigDye™ Terminator v3.1 Cycle Sequencing Kit or similar. The reaction includes the purified PCR product, a sequencing primer (either the forward or reverse PCR primer), and the sequencing master mix.
-
The cycle sequencing conditions typically involve multiple cycles of denaturation, annealing, and extension.
-
-
Sequencing Product Purification:
-
Purify the sequencing products to remove unincorporated dye terminators. This can be done using ethanol/EDTA precipitation or column-based purification methods.
-
-
Capillary Electrophoresis:
-
Resuspend the purified sequencing products in a formamide-based solution.
-
Run the samples on an automated capillary electrophoresis DNA sequencer (e.g., Applied Biosystems 3730xl).
-
-
Data Analysis:
-
Analyze the resulting electropherograms using sequencing analysis software (e.g., FinchTV, Chromas).
-
Align the sequence to a reference sequence to confirm the genotype at the SNP position. The presence of a single peak indicates a homozygous genotype, while two overlapping peaks of different colors indicate a heterozygous genotype.[1]
-
Cross-Validation Workflow
The following diagram illustrates the logical flow for cross-validating KASP genotyping results with Sanger sequencing.
Caption: Workflow for cross-validating KASP results with Sanger sequencing.
References
- 1. researchgate.net [researchgate.net]
- 2. Sanger Sequencing for Validation of Next-Generation Sequencing - CD Genomics [cd-genomics.com]
- 3. lifomics.com [lifomics.com]
- 4. Nobody Is Perfect: Comparison of the Accuracy of PCR-RFLP and KASP™ Method for Genotyping. ADH1B and FTO Polymorphisms as Examples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of three PCR-based assays for SNP genotyping in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KASP Genotyping Protocols | LGC, Biosearch Technologies [biosearchtech.com]
- 7. primetech.co.jp [primetech.co.jp]
- 8. sheffield.ac.uk [sheffield.ac.uk]
- 9. acgs.uk.com [acgs.uk.com]
- 10. Sanger Validation of High-Throughput Sequencing in Genetic Diagnosis: Still the Best Practice? - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Reproducibility of KASP Genotyping Assays: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the landscape of single nucleotide polymorphism (SNP) genotyping, the reproducibility and reliability of an assay are paramount. This guide provides an objective comparison of the Kompetitive Allele Specific PCR (KASP) genotyping technology with other common methods, supported by experimental data and detailed protocols to aid in making informed decisions for your research.
KASP technology has gained widespread recognition for its accuracy and flexibility in SNP and indel genotyping.[1][2] It is a fluorescence-based endpoint PCR method that allows for the biallelic discrimination of SNPs.[3] However, a thorough evaluation requires a comparative analysis against established and emerging genotyping platforms. This guide will delve into the performance of KASP assays in relation to TaqMan, Restriction Fragment Length Polymorphism (RFLP), and Genotyping-by-Sequencing (GBS).
Performance Comparison of Genotyping Technologies
The selection of a genotyping platform often hinges on a balance between accuracy, cost, throughput, and the specific requirements of the study. Below is a summary of key performance metrics for KASP and its alternatives.
| Technology | Principle | Call Rate (%) | Concordance/Accuracy (%) | Throughput | Cost per Sample |
| KASP | Allele-specific PCR with FRET detection | 97.6 - >99.8[4][5] | >99.8[6] | High | Low to Medium |
| TaqMan | 5' nuclease-based qPCR with allele-specific probes | 97.0[4] | High | High | High |
| RFLP | Restriction enzyme digestion and Southern blotting | Lower than KASP[7][8] | 99.5 or higher (when carefully set up)[7] | Low | Medium |
| GBS | Restriction enzyme digestion followed by NGS | Variable, can have missing data[9] | High | Very High | Low |
Experimental Protocols
Detailed and standardized protocols are crucial for reproducible results. The following sections outline the typical experimental workflows for KASP, TaqMan, RFLP, and GBS.
KASP Genotyping Protocol
The KASP genotyping process is a homogeneous, fluorescence-based assay.[10] It involves a single PCR step followed by an end-point fluorescent read.
Key Steps:
-
DNA Extraction and Quantification: Isolate high-quality genomic DNA from samples and accurately determine the concentration.[11]
-
Reaction Setup: Prepare a reaction mix containing the KASP Assay Mix (containing two allele-specific forward primers and one common reverse primer), KASP Master Mix, and the sample DNA.[12]
-
PCR Amplification: Perform thermal cycling to amplify the target region. During PCR, the allele-specific primers compete for binding to the template DNA. Successful binding and extension lead to the incorporation of a tail sequence that corresponds to a specific fluorescent reporter in the master mix.[10]
-
Fluorescence Detection: After PCR, the plate is read in a FRET-capable plate reader to detect the fluorescent signal from the reporters.[11] The ratio of the two fluorescent signals determines the genotype of the sample.
TaqMan SNP Genotyping Protocol
TaqMan assays are a widely used real-time PCR method for SNP genotyping.[13] They utilize the 5'-nuclease activity of Taq polymerase to detect the amplification of specific alleles.[13]
Key Steps:
-
DNA Preparation: Extract and purify genomic DNA.[14]
-
Assay Preparation: The TaqMan SNP Genotyping Assay includes two allele-specific TaqMan probes, each labeled with a different fluorescent dye (e.g., FAM and VIC), and a pair of PCR primers.[13]
-
PCR and Signal Generation: During the PCR, if a probe is complementary to the target allele, it will hybridize and be cleaved by the 5'-nuclease activity of Taq polymerase. This cleavage separates the reporter dye from the quencher, resulting in a fluorescent signal.[13]
-
Real-Time Detection: The increase in fluorescence is monitored in real-time to determine the genotype.[13]
RFLP Protocol
Restriction Fragment Length Polymorphism (RFLP) was one of the first techniques used for DNA analysis and relies on the variation in homologous DNA sequences.[15][16]
Key Steps:
-
DNA Extraction: Isolate a sufficient amount of high-quality DNA.[15]
-
Restriction Enzyme Digestion: The DNA is digested with a specific restriction enzyme that recognizes and cuts at a particular DNA sequence.[17] A SNP can create or abolish a restriction site, leading to fragments of different lengths.[18]
-
Gel Electrophoresis: The resulting DNA fragments are separated by size using agarose gel electrophoresis.[15]
-
Southern Blotting and Hybridization: The separated DNA fragments are transferred to a membrane and hybridized with a labeled DNA probe that is complementary to the target region.[16]
-
Visualization: The pattern of hybridized fragments is visualized, revealing the genotype.[16]
Genotyping-by-Sequencing (GBS) Protocol
GBS is a high-throughput and cost-effective method that uses next-generation sequencing (NGS) to discover and genotype SNPs.[9][19]
Key Steps:
-
Library Preparation:
-
Sequencing: The pooled library is sequenced using a high-throughput sequencing platform.[9]
-
Data Analysis: The sequencing reads are aligned to a reference genome to identify SNPs and determine the genotypes of each sample.[9]
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams were generated using Graphviz (DOT language).
Caption: KASP Genotyping Experimental Workflow.
Caption: Logic for Comparing Genotyping Technologies.
Conclusion
The reproducibility of KASP genotyping assays is consistently high, often exceeding 99.8% accuracy, making it a reliable choice for a wide range of applications.[5][6] When compared to other technologies, KASP offers a compelling balance of high accuracy, flexibility, and cost-effectiveness, particularly for low- to medium-plex SNP genotyping projects.
TaqMan assays provide a robust and well-established alternative, though often at a higher cost per sample.[21] RFLP, while foundational, is generally more laborious and has lower throughput compared to modern PCR-based methods.[15] GBS stands out for its massive throughput and discovery power, making it ideal for large-scale genetic studies, but it can present challenges with data analysis and missing data points.[9]
Ultimately, the choice of genotyping platform will depend on the specific goals of the research, budget constraints, and the required throughput. For targeted SNP genotyping with a need for high reproducibility and accuracy, KASP presents a highly competitive and efficient solution.
References
- 1. researchgate.net [researchgate.net]
- 2. KASP: a high-throughput genotyping system and its applications in major crop plants for biotic and abiotic stress tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KASP: a genotyping method to rapid identification of resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of three PCR-based assays for SNP genotyping in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. info.biosearchtech.com [info.biosearchtech.com]
- 6. How does KASP work | LGC, Biosearch Technologies [biosearchtech.com]
- 7. Nobody Is Perfect: Comparison of the Accuracy of PCR-RFLP and KASP™ Method for Genotyping. ADH1B and FTO Polymorphisms as Examples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fb.cuni.cz [fb.cuni.cz]
- 9. Genotyping by Sequencing: Principles, Protocols, and Applications - CD Genomics [cd-genomics.com]
- 10. sheffield.ac.uk [sheffield.ac.uk]
- 11. primetech.co.jp [primetech.co.jp]
- 12. cerealsdb.uk.net [cerealsdb.uk.net]
- 13. TaqMan SNP Genotyping - CD Genomics [cd-genomics.com]
- 14. protocols.io [protocols.io]
- 15. news-medical.net [news-medical.net]
- 16. microbenotes.com [microbenotes.com]
- 17. Restriction Fragment Length Polymorphism (RFLP): Steps • Microbe Online [microbeonline.com]
- 18. Restriction Fragment Length Polymorphism (RFLP) [ncbi.nlm.nih.gov]
- 19. wallacelab.uga.edu [wallacelab.uga.edu]
- 20. researchgate.net [researchgate.net]
- 21. Comparison of TaqMan, KASP and rhAmp SNP genotyping platforms in hexaploid wheat | PLOS One [journals.plos.org]
Genotype concordance studies between KASP and other platforms
For researchers, scientists, and drug development professionals, selecting the optimal genotyping platform is a critical decision that impacts experimental outcomes, budget, and timelines. This guide provides an objective comparison of Kompetitive Allele-Specific PCR (KASP™) technology with other common genotyping platforms, supported by experimental data.
KASP is a homogenous, fluorescence-based genotyping technology that utilizes allele-specific oligo extension for signal generation.[1] It has become a global benchmark for Single Nucleotide Polymorphism (SNP) and insertion/deletion (InDel) genotyping due to its cost-effectiveness and flexibility.[1][2][3] This guide will delve into genotype concordance studies, comparing KASP's performance against platforms such as TaqMan®, rhAmp™, and PCR-RFLP.
Performance Metrics: A Quantitative Comparison
Genotype concordance, call rate, and assay design success rate are key metrics for evaluating the performance of a genotyping platform. The following table summarizes data from various studies comparing KASP to other technologies.
| Performance Metric | KASP | TaqMan® | rhAmp™ | PCR-RFLP | Reference(s) |
| Genotype Concordance | |||||
| vs. TaqMan® | 82.17% - 99.24% | - | - | - | [4][5][6] |
| vs. rhAmp™ | 86.10% - 98.94% | - | - | - | [4][5][6] |
| vs. PCR-RFLP | 95.9% - 97.3% (Identical Results) | - | - | - | [7] |
| vs. Sequencing | >99.8% Accuracy | - | - | - | [2] |
| Assay Design Success Rate | 49/50 (98%) | 39/50 (78%) | 49/50 (98%) | - | [4][5] |
| Call Rate / Amplification | 93.5% - 97.6% | 93% - 97.0% | 97% - 98.1% | Higher than KASP | [4][5][6][7] |
| Allele Call Quality | 98% | 98% | 97% | - | [4][5] |
| Incorrect Genotyping Rate (vs. Sequencing) | 0.1% - 0.3% | - | - | 0.1% - 0.5% | [7] |
| DNA Input Sensitivity | ~0.9 ng | ~0.2 ng | ~0.2 ng | - | [6] |
In-Depth Platform Comparisons
KASP vs. TaqMan®
Studies comparing KASP and TaqMan have shown variable genotype concordance rates, ranging from 82.17% to as high as 99.24%.[4][5][6] One study in hexaploid wheat reported a lower concordance, while a study in sugar beet showed very high agreement.[4][6] KASP consistently demonstrates a higher assay design success rate, particularly for sequences with insertions or deletions where TaqMan probe design can be challenging.[4][5] While both platforms show high allele call quality (98%), TaqMan may exhibit a slightly lower sample amplification rate.[4][5] In terms of cost, KASP is generally considered more cost-effective than TaqMan.[4][5]
KASP vs. rhAmp™
rhAmp™ is a newer RNase H2 enzyme-based amplification technology. Comparative studies indicate that rhAmp can have a higher sample amplification rate (97-98.1%) compared to KASP (93.5-97.6%).[4][5][6] Genotype concordance between KASP and rhAmp has been reported in the range of 86.10% to 98.94%.[4][5][6] Both platforms have a high assay design success rate.[4][5] A key advantage of rhAmp and TaqMan is their higher sensitivity, being able to successfully genotype with as little as 0.2 ng of DNA, whereas KASP requires a higher input of around 0.9 ng.[6] In terms of cost, rhAmp has been reported to be the least expensive of the three.[4][8]
KASP vs. PCR-RFLP
A direct comparison of KASP and PCR-RFLP for genotyping two specific SNPs revealed that the results were identical in 95.9% and 97.3% of cases.[7] Confirmatory sequencing of discordant results showed that both methods can produce incorrect genotypes, but the error rate for both was very low (KASP: 0.1-0.3%, PCR-RFLP: 0.1-0.5%).[7] The study concluded that KASP is slightly more accurate but may have a slightly lower call rate than a well-optimized PCR-RFLP assay.[7] In another study validating KASP assays for pigeon genotyping, a 100% agreement with PCR-RFLP was observed.[9]
Experimental Methodologies
The following provides a generalized overview of the experimental protocols used in the comparative studies.
KASP Assay Protocol
The KASP genotyping reaction is a PCR-based assay.[1]
-
DNA Preparation : A minimum of 5-10 ng of purified genomic DNA is typically required per reaction.[1]
-
Reaction Mixture : The reaction mix consists of the sample DNA, a marker-specific assay mix, and the KASP Master Mix.
-
The assay mix contains two allele-specific forward primers and one common reverse primer.[1]
-
The KASP Master Mix includes two universal FRET (Fluorescence Resonance Energy Transfer) cassettes (FAM and HEX), a passive reference dye (ROX™), Taq polymerase, dNTPs, and MgCl₂ in an optimized buffer.
-
-
Thermal Cycling : The reaction is performed in a standard thermal cycler. The PCR program consists of an initial denaturation step, followed by a series of cycles of denaturation, annealing, and extension.
-
Fluorescence Reading : After the PCR is complete, the plate is read on a FRET-capable plate reader or real-time PCR machine to detect the fluorescence signal from the FAM and HEX dyes.[2]
-
Allele Calling : The fluorescence data is then analyzed using genotyping software to automatically call the genotypes for each sample.
TaqMan® Assay Protocol
TaqMan assays are real-time PCR-based.
-
DNA Preparation : As little as 0.2 ng of DNA can be used per reaction.[6]
-
Reaction Mixture : The mix contains DNA, TaqMan genotyping master mix, and a SNP-specific TaqMan assay (which includes primers and allele-specific, dye-labeled probes).
-
Real-Time PCR : The reaction is run on a real-time PCR instrument which monitors fluorescence throughout the PCR cycles.
-
Genotype Determination : The instrument's software analyzes the amplification curves for each dye to determine the genotype.
rhAmp™ SNP Genotyping Protocol
This technology is also real-time PCR-based.
-
DNA Preparation : Similar to TaqMan, it can successfully genotype with as little as 0.2 ng of DNA.[6]
-
Reaction Mixture : The assay involves a universal reporter system combined with RNase H2-dependent PCR (rhPCR).
-
Real-Time PCR : The reaction is performed on a real-time PCR system.
-
Data Analysis : Genotypes are called based on the resulting fluorescence data.
Visualizing the Concordance Study Workflow
The following diagram illustrates a typical workflow for a genotype concordance study between KASP and another platform.
Caption: Workflow for a genotype concordance study.
Conclusion
KASP technology offers a flexible, accurate, and cost-effective solution for SNP and InDel genotyping. While newer technologies like rhAmp may offer advantages in terms of DNA input sensitivity and cost per sample, KASP remains a robust and reliable platform with a high assay design success rate. The choice of platform will ultimately depend on the specific requirements of the research, including the number of SNPs and samples, budget constraints, and the quality and quantity of available DNA. The data presented in this guide provides a solid foundation for making an informed decision.
References
- 1. Kompetitive allele specific PCR - Wikipedia [en.wikipedia.org]
- 2. How does KASP work | LGC, Biosearch Technologies [biosearchtech.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of TaqMan, KASP and rhAmp SNP genotyping platforms in hexaploid wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. Comparison of three PCR-based assays for SNP genotyping in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nobody Is Perfect: Comparison of the Accuracy of PCR-RFLP and KASP™ Method for Genotyping. ADH1B and FTO Polymorphisms as Examples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of TaqMan, KASP and rhAmp SNP genotyping platforms in hexaploid wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Validation of KASP Assays for the Genotyping of Racing Performance-Associated Single Nucleotide Polymorphisms in Pigeons - PMC [pmc.ncbi.nlm.nih.gov]
Proper Disposal Procedures for Kaspar Products in Laboratory Settings
This guide provides essential safety and logistical information for the proper disposal of laboratory products associated with the name "Kaspar." This includes chemical products from Kaspar Graphic Solutions and KASPAR WALTER Maschinenfabrik GmbH & Co.KG, as well as the widely used KASP™ genotyping assays from LGC Biosearch Technologies. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Disposal of Chemical Products from Kaspar Graphic Solutions and KASPAR WALTER Maschinenfabrik
Various chemical products are manufactured under the "Kaspar" brand. The disposal of these materials is dictated by their chemical composition and associated hazards. Always refer to the specific Safety Data Sheet (SDS) for the product in use.
1.1. General Disposal Guidelines
Chemical waste from these products must be managed as hazardous waste.[1][2][3][4][5] It is imperative to adhere to local, state, and federal regulations for hazardous waste disposal.[1][2][3]
-
Waste Determination: The generator of the waste is responsible for determining if a discarded chemical is classified as a hazardous waste.[1][2][3] This determination can be based on the information provided in the product's SDS.
-
Container Management: Waste should be collected in a container that is compatible with its contents.[1] The container must be kept tightly sealed, except when adding waste, and be properly labeled as "Hazardous Waste" with a clear description of the contents.
-
Segregation: Incompatible wastes must be stored separately to prevent dangerous chemical reactions.
-
Spill Management: In the event of a spill, ventilate the area and use absorbent materials to collect the spill.[1][2] The absorbent material and any contaminated items must also be disposed of as hazardous waste.
1.2. Quantitative Data for Disposal Considerations
The following table summarizes key quantitative data from the Safety Data Sheets for representative "Kaspar" chemical products. This information is crucial for waste characterization and determining appropriate disposal methods.
| Product Name/Identifier | Flash Point | Hazardous Ingredients (Concentration) | RCRA Waste Code |
| KGS-LO/N | Not available | Isopropyl aromatic compounds (65-85%), Aliphatic dibasic ester (15-35%) | Not specified |
| KGS-XO/S | 159°F (71°C) | Proprietary (100%) | Not specified |
| HelioClean® Classic Conc. | Not applicable | Potassium hydroxide (30-50%) | Not specified |
| HelioCopper Classic Conc. | Not applicable | Thiourea (2.5 - < 5%) | Not specified |
1.3. Experimental Protocol: Neutralization of Acidic or Alkaline Waste
For "Kaspar" products that are acidic or alkaline (e.g., HelioClean® Classic Concentrate containing potassium hydroxide), a neutralization step may be necessary before disposal, if permitted by local regulations.
Objective: To adjust the pH of the waste to a neutral range (typically 6-8) to reduce its corrosive properties.
Materials:
-
Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat.
-
Acidic or alkaline waste from "Kaspar" product.
-
Neutralizing agent (e.g., sodium bicarbonate for acidic waste, dilute hydrochloric acid or citric acid for alkaline waste).
-
pH indicator strips or a calibrated pH meter.
-
A large, chemical-resistant container for the neutralization process.
-
Stirring rod.
Procedure:
-
Don the appropriate PPE.
-
Place the waste in the large, chemical-resistant container in a well-ventilated area or fume hood.
-
Slowly add the neutralizing agent to the waste while gently stirring. Add the neutralizing agent in small increments to control the reaction and prevent excessive heat generation or splashing.
-
After each addition, check the pH of the solution using a pH strip or pH meter.
-
Continue adding the neutralizing agent until the pH is within the neutral range (6-8).
-
Once neutralized, the waste can be prepared for disposal according to institutional and local regulations for non-corrosive chemical waste.
Note: This is a general procedure. The specific neutralizing agent and process may vary depending on the chemical composition of the waste. Always consult the product's SDS and your institution's safety officer before proceeding.
Disposal of KASP™ Genotyping Assay Components
KASP™ genotyping assays are widely used in molecular biology. The waste generated from these assays includes the KASP Assay Mix, KASP Master Mix, and template DNA in reaction plates.
2.1. Disposal Workflow
The following diagram illustrates the recommended disposal workflow for waste generated from KASP™ genotyping assays.
2.2. Step-by-Step Disposal Procedures
-
Used Reaction Plates and Contaminated Consumables:
-
Due to the presence of biological material (template DNA), used 96-well or 384-well reaction plates, pipette tips, and tubes should be considered biohazardous waste.
-
Collect these items in a designated biohazard waste container lined with an autoclave bag.
-
Decontaminate the waste by autoclaving according to your institution's standard operating procedures for biohazardous waste.
-
After autoclaving, the decontaminated waste can typically be disposed of in the regular laboratory waste stream, but confirm this with your institution's environmental health and safety department.
-
-
Unused KASP™ Reagents (Assay Mix and Master Mix):
-
Unused KASP™ reagents that have not been mixed with biological material are generally not considered hazardous.
-
These can typically be disposed of in the regular laboratory waste.
-
However, it is best practice to check the specific Safety Data Sheet for the KASP™ Master Mix for any local disposal requirements.
-
Mandatory Visualizations
Logical Relationship for Chemical Waste Disposal Decision Making
By following these guidelines, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of "Kaspar"-related laboratory waste, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety Protocols for Handling Kaspar Chemical Products
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling "Kaspar" branded chemical products. The following procedures are based on information from Safety Data Sheets (SDS) for various Kaspar formulations and are intended to ensure the safe handling, use, and disposal of these materials in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
Kaspar products are identified as combustible liquids that may be fatal if swallowed or enter airways, can cause skin and eye irritation, and may cause an allergic skin reaction.[1][2][3] Therefore, strict adherence to PPE protocols is mandatory.
Minimum Required PPE:
-
Eye and Face Protection: Chemical safety goggles are required for protection against liquid splashes and chemical vapors.[4] A face shield should be worn in situations with a high risk of splashing.[5][6]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, are required.[3][4] Given the potential for skin irritation and sensitization, gloves should be inspected before use and removed immediately if contaminated, followed by hand washing.[3][7] For tasks with a higher risk of exposure, wearing a second pair of gloves (double gloving) is recommended.[4]
-
Body Protection: A lab coat is the minimum requirement.[4] For larger quantities or tasks with a high splash risk, impermeable clothing or an apron should be used.[3][8]
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting where Kaspar products are handled.[4][7]
-
Respiratory Protection: Work should be conducted in a well-ventilated area.[1][5] If ventilation is inadequate or when vapor exposure is excessive or prolonged, an approved NIOSH respirator with an organic vapor cartridge must be worn.[5][8][9]
Summary of Required Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Eye/Face | Chemical safety goggles or a full-face shield.[5] | Protects against splashes and vapors that can cause serious eye irritation.[1][2] |
| Hand | Nitrile rubber gloves (minimum).[3] | Prevents skin contact which can cause irritation and allergic reactions.[3] |
| Body | Lab coat (minimum); chemical-resistant apron for splash risks.[4][8] | Protects skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area; NIOSH-approved respirator with organic vapor cartridge if ventilation is inadequate.[5][9] | Vapors can cause respiratory tract irritation and drowsiness.[1][2] |
| Footwear | Closed-toe shoes.[4][7] | Protects feet from spills and falling objects. |
Operational and Handling Procedures
Proper handling procedures are critical to minimize exposure and ensure a safe laboratory environment.
Experimental Workflow for Handling Kaspar Products:
Key Handling Protocols:
-
Always work in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations of vapors below exposure limits.[1][9]
-
Keep containers away from heat, flames, and hot surfaces.[1][2][5] Kaspar products are combustible liquids.
-
Use non-sparking tools and ensure all equipment is bonded and grounded to prevent static discharge during transfer.[1]
-
Avoid contact with the product. Do not breathe vapors.[1]
-
Containers should be kept tightly sealed when not in use and stored in a cool, dry, well-ventilated area.[1][5] If a container is opened, it must be carefully resealed and kept upright to prevent leakage.[1]
Disposal Plan
Proper disposal of Kaspar products and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Protocol:
-
Classification: Waste generators must consult state and local hazardous waste regulations to ensure complete and accurate classification of the waste.[1]
-
Collection:
-
Collect all Kaspar-contaminated waste, including used gloves, absorbent materials, and empty containers, in a designated and properly labeled hazardous waste container.
-
Solvent-soaked materials may spontaneously combust and should be handled with care.[8]
-
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from ignition sources.
-
Disposal:
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Remove to fresh air. If breathing is difficult, seek immediate medical attention.[1][2] |
| Skin Contact | Remove contaminated clothing. Wash skin thoroughly with soap and water. Seek medical attention if irritation occurs or persists.[1][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. There is a danger of aspiration into the lungs. Seek immediate medical attention.[1][2] |
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ventilate the area of the spill.[1]
-
Eliminate Ignition Sources: Extinguish all nearby flames and turn off any equipment that could create a spark.[1]
-
Containment: For small spills, use an absorbent material to soak up the liquid. For larger spills, dike the area to contain the spill.[5]
-
Collection: Collect the absorbent material and spilled substance into a suitable container for hazardous waste disposal.[5]
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to the appropriate environmental health and safety personnel.
References
- 1. kaspar-gs.com [kaspar-gs.com]
- 2. kaspar-gs.com [kaspar-gs.com]
- 3. kaspar-gs.com [kaspar-gs.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. kaspar-gs.com [kaspar-gs.com]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. hse.kaust.edu.sa [hse.kaust.edu.sa]
- 8. kaspar-gs.com [kaspar-gs.com]
- 9. kaspar-gs.com [kaspar-gs.com]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
